Iodoacetamido-PEG8-acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H40INO11 |
|---|---|
分子量 |
609.4 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H40INO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26) |
InChIキー |
DWBDYRWMFAYNIL-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Iodoacetamido-PEG8-acid: A Heterobifunctional Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodoacetamido-PEG8-acid is a versatile, heterobifunctional crosslinking reagent that is instrumental in the field of bioconjugation. Its unique structure, featuring a terminal iodoacetamide (B48618) group and a carboxylic acid, bridged by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent and specific linkage of biomolecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application in protein modification, and a summary of relevant quantitative data. The mechanisms of its reactivity and a general experimental workflow are also visualized to facilitate its practical implementation in research and development.
Introduction
In the landscape of modern drug development, proteomics, and diagnostics, the precise modification and conjugation of biomolecules are paramount. This compound has emerged as a critical tool for these applications. It is a PEGylated crosslinker, where the iodoacetamide moiety offers specific reactivity towards sulfhydryl groups, primarily found on cysteine residues in proteins. Concurrently, the terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups, such as those on lysine (B10760008) residues or the N-terminus of a protein.[1] The inclusion of the hydrophilic 8-unit PEG chain enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible spacer arm between the conjugated molecules.[2]
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation protocols.
| Property | Value | Reference |
| Chemical Formula | C21H40INO11 | [3] |
| Molecular Weight | 609.4 g/mol | [3] |
| Purity | Typically ≥ 95% | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF | [1] |
| Storage | Store at -20°C, protected from light and moisture | [1] |
Reaction Mechanisms and Kinetics
This compound's utility stems from its two distinct reactive functionalities.
Iodoacetamide Reaction with Thiols
The iodoacetamide group reacts with the sulfhydryl group of cysteine residues via an SN2 nucleophilic substitution reaction. This reaction is highly specific for thiols at a slightly alkaline pH. The deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom adjacent to the iodine, which is a good leaving group. This forms a stable thioether bond.[4]
Diagram of Iodoacetamide-Thiol Reaction
Caption: Reaction of the iodoacetamide group with a cysteine thiol.
The rate of this reaction is pH-dependent, as the concentration of the more nucleophilic thiolate anion increases with pH.
| pH | Second-Order Rate Constant (k) | Reference |
| 7.2 | 107 M⁻¹s⁻¹ (for thioredoxin) | [5][6] |
| 7.0 | ~0.6 M⁻¹s⁻¹ (for free cysteine) | [7] |
It is important to note that at higher pH values and with a large excess of the reagent, side reactions with other nucleophilic amino acid residues such as lysine, histidine, and methionine can occur.[8]
Carboxylic Acid Reaction with Amines (EDC/NHS Chemistry)
The terminal carboxylic acid can be coupled to primary amines using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[9] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it to a more stable NHS ester, which then reacts efficiently with the amine.[10][11]
Diagram of EDC/NHS Amine Coupling
Caption: Activation and reaction of the carboxylic acid with a primary amine.
The efficiency of EDC/NHS coupling can vary depending on the protein and reaction conditions.
| Application | Reported Yield/Efficiency | Reference |
| DNA Conjugation | 68.3 ± 2.2% | [9] |
| Nanobody and Peptide on Nanoparticles | 58% to 84% | [9] |
| Protein on Microparticles | 2 to 3.5 µg/mL | [12] |
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.
Protocol 1: Two-Step Conjugation - Thiol to Amine
This protocol is designed for crosslinking a thiol-containing molecule to an amine-containing molecule.
Materials:
-
Thiol-containing protein (Protein-SH)
-
Amine-containing protein (Protein-NH2)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Reaction Buffer for Thiol: 0.1 M Phosphate buffer, 5 mM EDTA, pH 8.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 2-Mercaptoethanol (B42355) and Hydroxylamine-HCl
-
Desalting Columns
Procedure:
Step 1: Conjugation of this compound to Protein-NH2
-
Dissolve Protein-NH2 in Activation Buffer.
-
Dissolve this compound in a small amount of DMSO or DMF and add to the Protein-NH2 solution at a 10- to 20-fold molar excess.
-
Add EDC to a final concentration of ~2 mM and Sulfo-NHS to a final concentration of ~5 mM.
-
Incubate for 15 minutes at room temperature.
-
Quench the unreacted EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.
-
Remove excess reagents and byproducts using a desalting column equilibrated with Reaction Buffer for Thiol.
Step 2: Conjugation to Protein-SH
-
Dissolve Protein-SH in Reaction Buffer for Thiol. If necessary, reduce any disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Add the activated Iodoacetamido-PEG8-Protein-NH2 conjugate from Step 1 to the Protein-SH solution.
-
Incubate in the dark at room temperature for 2 hours or overnight at 4°C.
-
Quench any unreacted iodoacetamide groups by adding a small molar excess of a thiol-containing compound like L-cysteine.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method.
Protocol 2: PEGylation of a Cysteine Residue
This protocol is for modifying a protein with a free cysteine residue to attach the PEG linker, leaving the carboxylic acid available for subsequent reactions.
Materials:
-
Protein with a free cysteine residue (Protein-SH)
-
This compound
-
Reaction Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 8.0
-
Anhydrous DMSO or DMF
-
Quenching Reagent (e.g., L-cysteine)
-
Desalting or Size-Exclusion Chromatography columns
Procedure:
-
Dissolve the Protein-SH in the Reaction Buffer. If the protein has disulfide bonds that need to be reduced to expose the target cysteine, treat with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight.
-
Quench the reaction by adding a 5- to 10-fold molar excess of a quenching reagent (relative to the this compound) and incubate for 15-30 minutes.
-
Purify the PEGylated protein using a desalting column or size-exclusion chromatography to remove unreacted reagents.
Experimental Workflow and Characterization
The successful conjugation and purification of the PEGylated protein should be verified using appropriate analytical techniques.
Diagram of a General Experimental Workflow
Caption: A general workflow for protein conjugation with this compound.
Characterization Techniques:
-
SDS-PAGE: A noticeable shift in the molecular weight of the protein band indicates successful PEGylation.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, confirming the addition of the PEG linker.
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion (SEC) or reversed-phase (RP) HPLC can be used to separate the conjugate from the unconjugated protein and assess purity.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient conjugation of biomolecules. Its dual reactivity towards thiols and amines, combined with the beneficial properties of the PEG spacer, makes it an invaluable tool in the development of antibody-drug conjugates, the improvement of therapeutic protein pharmacokinetics, and a wide range of proteomics and diagnostic applications. By understanding its chemical properties and adhering to optimized experimental protocols, researchers can effectively leverage this compound to advance their scientific and therapeutic goals.
References
- 1. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]
- 2. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Iodoacetamido-PEG8-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamido-PEG8-acid is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a thiol-reactive iodoacetamide (B48618) group and an amine-reactive carboxylic acid group connected by a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the precise and stable linkage of diverse molecules. This guide provides a comprehensive overview of the structure, properties, and experimental considerations for the effective use of this compound in research and development.
Core Structure and Physicochemical Properties
This compound is a well-defined molecule with distinct reactive termini. The iodoacetamide group facilitates covalent bond formation with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides. The carboxylic acid group, on the other hand, can be activated to form a stable amide bond with primary amines. The intervening PEG8 linker enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[]
Chemical Structure
Chemical Formula: C₂₁H₄₀INO₁₁[2]
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | ~609.5 g/mol | [3][4] |
| CAS Number | 1698019-88-3 | [4] |
| Purity | Typically ≥95% | [3][4] |
| Appearance | White to off-white solid or oil | |
| Solubility | Water, DMSO, DMF, DCM | [4] |
| Storage Conditions | -20°C, protected from light | [4] |
Reactivity and Experimental Protocols
The bifunctional nature of this compound allows for a variety of conjugation strategies. The iodoacetamide and carboxylic acid moieties can be reacted sequentially or, in some cases, in a one-pot synthesis, depending on the target molecules and desired outcome.
Iodoacetamide-Thiol Conjugation
The iodoacetamide group reacts specifically with free sulfhydryl groups via an S-alkylation reaction, forming a stable thioether bond. This reaction is highly efficient for targeting cysteine residues in proteins and peptides.
Reaction Mechanism:
References
Thiol-reactive PEG linkers for bioconjugation
An In-depth Technical Guide to Thiol-Reactive PEG Linkers for Bioconjugation
Introduction
Polyethylene glycol (PEG)ylation is a cornerstone strategy in drug development, enhancing the therapeutic properties of biomolecules by improving their solubility, stability, and pharmacokinetic profiles.[1] This process involves the covalent attachment of PEG chains to a biologic, such as a protein, peptide, or antibody fragment.[2][3] Among the various bioconjugation techniques, targeting thiol (sulfhydryl) groups on cysteine residues offers a high degree of selectivity and efficiency. Thiol-reactive PEG linkers are specifically designed to react with these free sulfhydryl groups, which are less abundant and often less accessible than amine groups, allowing for more precise, site-specific modification.[4][5]
This guide provides a comprehensive overview of the core chemistries, experimental protocols, and applications of common thiol-reactive PEG linkers for researchers, scientists, and drug development professionals.
Core Chemistry of Thiol-Reactive Functional Groups
The success of a thiol-based bioconjugation strategy hinges on the choice of the reactive functional group on the PEG linker. The most prevalent groups include maleimides, haloacetyls (iodoacetamides), pyridyl disulfides, and vinyl sulfones.[4] Each possesses a unique reaction mechanism, reactivity profile, and stability, making them suitable for different applications.
Maleimide (B117702) PEG Linkers
Maleimides are the most widely used thiol-reactive functional group due to their high selectivity and rapid reaction rates under mild, physiological conditions.[6][7]
-
Mechanism of Action : The conjugation occurs via a Michael addition reaction. The nucleophilic thiol group from a cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable covalent thioether bond.[8][9] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[6][9]
-
Stability and Side Reactions : While the resulting thioether bond is generally considered stable, the succinimidyl ring is susceptible to hydrolysis at pH values above 7.5, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[9] Furthermore, the thioether bond can undergo a retro-Michael reaction, leading to dissociation, although this is less common under physiological conditions.[9] A notable side reaction is the thiazine (B8601807) rearrangement, which can occur with an unprotected N-terminal cysteine, leading to impurities that can complicate purification and characterization.[8]
Haloacetyl (Iodoacetamide) PEG Linkers
Haloacetyl derivatives, particularly iodoacetamides, are another common class of thiol-reactive reagents.
-
Mechanism of Action : Iodoacetamides react with thiol groups via a nucleophilic substitution reaction (alkylation), forming a stable thioether bond.[10][11] The reaction involves the attack of the deprotonated thiol (thiolate anion) on the carbon atom bearing the iodine, displacing the iodide leaving group.
-
Reaction Conditions and Selectivity : The optimal pH for this reaction is between 8.0 and 8.5, where the thiol group is sufficiently deprotonated to be reactive.[10] However, iodoacetamides are less selective than maleimides and can exhibit off-target reactivity with other nucleophilic residues like histidine or methionine at higher pH.[10] The amide linkage formed is highly stable.[12]
Pyridyl Disulfide PEG Linkers
Pyridyl disulfide linkers react with thiols to form a new disulfide bond, a process that is readily reversible.
-
Mechanism of Action : This reaction is a thiol-disulfide exchange. The thiol group on the biomolecule attacks the disulfide bond of the linker, displacing a pyridine-2-thione leaving group. The result is a new, stable disulfide bond connecting the PEG linker to the protein.[13]
-
Reversibility : A key feature of this linkage is its reversibility. The disulfide bond can be cleaved by reducing agents, which is a desirable property for drug delivery systems where the payload needs to be released within the reducing environment of a target cell.[13]
Vinyl Sulfone PEG Linkers
Vinyl sulfones offer an alternative to maleimides for forming stable thioether linkages.
-
Mechanism of Action : Similar to maleimides, vinyl sulfones react with thiols via a Michael addition mechanism. The thiol group adds across the carbon-carbon double bond to form a stable thioether linkage.[13][14]
-
Reactivity and Stability : The reaction rate is generally slower compared to maleimides but can be accelerated by increasing the pH.[15] The resulting thioether bond is highly stable, making it a reliable choice for applications requiring long-term stability.[12][16]
Data Presentation: Comparison of Thiol-Reactive Linkers
The selection of a suitable linker depends on the specific requirements of the application, such as desired stability, reaction kinetics, and pH constraints.
| Functional Group | Reaction Type | Optimal pH | Bond Formed | Bond Stability | Key Advantages | Key Disadvantages |
| Maleimide | Michael Addition | 6.5 - 7.5[6][9] | Thioether | Stable, but ring can hydrolyze at pH > 7.5[9] | High selectivity, rapid reaction rate[6] | Potential for retro-Michael reaction and ring hydrolysis[9] |
| Iodoacetamide | Nucleophilic Substitution | 8.0 - 8.5[10] | Thioether | Very Stable[12] | Forms a highly stable bond[10] | Less selective than maleimides; can react with other residues[10] |
| Pyridyl Disulfide | Thiol-Disulfide Exchange | Neutral | Disulfide | Reversible[13] | Cleavable linkage, useful for drug release[13] | Unstable in reducing environments |
| Vinyl Sulfone | Michael Addition | 8.0 - 9.0 | Thioether | Very Stable[12] | Forms a very stable bond[12] | Slower reaction rate compared to maleimides[15] |
Experimental Protocols
Successful bioconjugation requires careful execution of several key steps, from preparing the biomolecule to purifying and characterizing the final conjugate.
Protocol for Reduction of Protein Disulfide Bonds
To make cysteine residues available for conjugation, existing disulfide bonds must often be reduced.[7][17]
-
Materials :
-
Protein solution (1-10 mg/mL)
-
Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[17]
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure :
-
Dissolve the protein in the degassed buffer in a suitable reaction vessel.
-
Add a 10-100 fold molar excess of the reducing agent (TCEP is often preferred as it does not contain a thiol and does not require removal before conjugation).[17]
-
Flush the vessel with an inert gas to displace oxygen, which can promote re-oxidation of thiols.[17]
-
Incubate the mixture for 20-60 minutes at room temperature.[17]
-
If using DTT, remove the excess reducing agent via dialysis or size-exclusion chromatography (SEC) before proceeding to the conjugation step.[10]
-
General Protocol for PEGylation with Maleimide-PEG
This protocol provides a general workflow for conjugating a maleimide-activated PEG to a thiol-containing protein.
-
Materials :
-
Reduced protein solution (from Protocol 1)
-
Maleimide-PEG, dissolved in a compatible solvent (e.g., DMSO or DMF for poorly aqueous soluble PEGs)[17]
-
Reaction buffer (pH 6.5-7.5)
-
-
Procedure :
-
Prepare a stock solution of Maleimide-PEG in a suitable solvent immediately before use to minimize hydrolysis.[9]
-
Add a 5-20 fold molar excess of the Maleimide-PEG solution to the reduced protein solution.[7][17]
-
Mix thoroughly and flush the reaction vessel with an inert gas.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7][17]
-
(Optional) Quench the reaction by adding a small molecule thiol (e.g., L-cysteine or beta-mercaptoethanol) to react with any excess Maleimide-PEG.
-
Proceed immediately to purification.
-
Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)
SEC is a common method for separating the PEGylated conjugate from unreacted protein and excess PEG reagent based on differences in hydrodynamic radius.[18][]
-
Materials :
-
Procedure :
-
Equilibrate the SEC column with at least two column volumes of the filtered and degassed elution buffer.[20]
-
Load the crude reaction mixture onto the column.
-
Elute the sample with the equilibration buffer at a constant flow rate. The PEGylated conjugate, having a larger hydrodynamic radius, will typically elute first, followed by the unreacted protein and then the excess PEG reagent.[18]
-
Collect fractions and analyze them (e.g., by UV absorbance at 280 nm) to identify the desired product peak.
-
Pool the fractions containing the purified conjugate.
-
Characterization by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful tool for confirming successful conjugation and determining the degree of PEGylation.[1][21][22]
-
Materials :
-
Purified PEGylated protein
-
MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with formic acid)[22]
-
MALDI target plate
-
-
Procedure :
-
Mix a small volume of the purified conjugate solution with the MALDI matrix solution.
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air-dry completely (co-crystallization).[22]
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum. The spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached. The mass difference between peaks will correspond to the mass of a single PEG chain, allowing for the determination of the degree of PEGylation.[1][23]
-
Mandatory Visualizations
Logical Workflow for Thiol-Reactive Bioconjugation
This diagram illustrates the sequential steps involved in a typical bioconjugation workflow using thiol-reactive PEG linkers.
Caption: General workflow for site-specific protein PEGylation.
Mechanism of Action for Antibody-Drug Conjugates (ADCs)
This diagram outlines the signaling pathway and mechanism by which an ADC, often created using thiol-reactive linkers, targets and eliminates cancer cells.
Caption: Targeted cell-killing mechanism of an Antibody-Drug Conjugate.
Applications in Drug Development
Thiol-reactive PEG linkers are instrumental in modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).[6][9][24] ADCs are highly targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[][26]
The linker, which is often a PEG chain functionalized with a thiol-reactive group, covalently attaches the cytotoxic payload to the antibody.[3] Site-specific conjugation to engineered cysteine residues (THIOMABs) using maleimide chemistry allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is critical for ensuring a consistent safety and efficacy profile.[9][27] The PEG component of the linker can also improve the solubility and stability of the ADC.[28]
Upon administration, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[26][29] The ADC-antigen complex is then internalized, and the cytotoxic payload is released inside the cell, leading to apoptosis.[] This targeted delivery mechanism maximizes the drug's efficacy against cancer cells while minimizing exposure to healthy tissues, thereby reducing off-target toxicity.[29]
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. idosi.org [idosi.org]
- 14. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. creativepegworks.com [creativepegworks.com]
- 16. researchgate.net [researchgate.net]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. covalx.com [covalx.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 26. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 28. Application of PEG Linker | AxisPharm [axispharm.com]
- 29. labiotech.eu [labiotech.eu]
A Technical Guide to Cysteine-Specific Protein Modification Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core chemistries, applications, and experimental considerations for the specific modification of cysteine residues in proteins. Cysteine's unique nucleophilicity, stemming from the reactivity of its thiol group, makes it a prime target for chemical biology and drug development.[1] The ability to selectively modify cysteine residues enables a wide range of applications, from fluorescently labeling proteins for imaging to developing targeted covalent inhibitors and antibody-drug conjugates (ADCs).
Core Chemistries for Cysteine Modification
A variety of electrophilic reagents have been developed to selectively target the thiol group of cysteine. The choice of reagent depends on the specific application, desired stability of the resulting bond, and the biochemical context. The most common classes of cysteine-specific modification reagents are haloacetamides and maleimides.
-
Haloacetamides (e.g., Iodoacetamide): These reagents react with the deprotonated thiol group (thiolate) of cysteine via a bimolecular nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[2] The reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is more readily deprotonated.[2] While highly stable, iodoacetamides can sometimes exhibit off-target reactivity with other nucleophilic amino acid residues like histidine and lysine (B10760008) at higher pH.[2]
-
Maleimides: These are highly popular reagents that react with thiols through a Michael-type addition across the double bond of the maleimide (B117702) ring.[2] This reaction is highly efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5.[2][3][4] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2] However, the resulting thiosuccinimide adduct can be unstable and susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[5][6][7] This can lead to the release of the conjugated molecule and potential off-target effects.[6][7]
-
Other Emerging Reagents: Research continues to yield novel reagents with improved kinetics and stability. For instance, chlorooximes have been shown to react with cysteine residues with very fast kinetics.[8] Organometallic reagents, such as Au(III) complexes, also offer rapid and selective cysteine conjugation.[9][10]
Data Presentation: Comparison of Cysteine Modification Reagents
The following table summarizes key quantitative data for common cysteine-specific modification reagents, allowing for easy comparison of their reactivity and the stability of their adducts.
| Reagent Class | Example Reagent | Reaction Mechanism | Optimal pH | Second-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹) | Adduct Stability |
| Haloacetamides | Iodoacetamide (IAM) | SN2 | 8.0 - 8.5 | ~1-10 | Very Stable (Thioether)[2] |
| Maleimides | N-ethylmaleimide (NEM) | Michael Addition | 6.5 - 7.5 | ~100-1,000 | Reversible (Thiosuccinimide)[5][6][7] |
| Chlorooximes | Fluorescein-Chlorooxime | Cycloaddition | ~7.4 | 306 ± 4 | Stable[8] |
| para-Quinone Methides | p-QM-NO₂ | Conjugate Addition | ~7.4 | up to 1.67 x 10⁴ | Stable |
| Organometallics | Au(III) Reagents | Reductive Elimination | ~7.4 | ~100 - 10,000 | Stable |
Signaling Pathways Regulated by Cysteine Modification
Cysteine modifications play a crucial role in regulating cellular signaling pathways, often acting as a molecular switch to modulate protein function in response to changes in the cellular redox environment.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[11] Keap1 is a cysteine-rich protein that acts as a redox sensor.[12][13] Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[11][13] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[11]
References
- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. tandfonline.com [tandfonline.com]
- 8. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. KEAP1-NRF2 Signaling and Autophagy in Protection against Oxidative and Reductive Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional Crosslinkers with PEG Spacers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional crosslinkers featuring polyethylene (B3416737) glycol (PEG) spacers. It delves into their core properties, diverse applications, and the critical role of the PEG spacer in enhancing the performance of bioconjugates. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and development.
Introduction to Heterobifunctional Crosslinkers with PEG Spacers
Heterobifunctional crosslinkers are reagents that possess two different reactive functional groups, enabling the sequential and controlled conjugation of two distinct molecules.[][2] The incorporation of a polyethylene glycol (PEG) spacer between these reactive ends imparts several advantageous properties to the resulting bioconjugate.[3] These linkers are instrumental in a wide array of applications, including the development of antibody-drug conjugates (ADCs), protein-protein conjugation, and the functionalization of surfaces and nanoparticles.[4]
The PEG spacer is a hydrophilic and flexible chain composed of repeating ethylene (B1197577) glycol units.[3] Its presence can significantly improve the solubility and stability of the conjugated molecules, reduce steric hindrance, and minimize immunogenicity.[3][5] The length of the PEG spacer is a critical parameter that can be tailored to optimize the performance of the final conjugate.[6]
Core Advantages of PEG Spacers in Bioconjugation
The integration of a PEG spacer into a heterobifunctional crosslinker offers a multitude of benefits that address common challenges in bioconjugation:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain increases the overall water solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[5]
-
Reduced Aggregation: By preventing intermolecular hydrophobic interactions, PEG spacers minimize the propensity for aggregation, a common issue that can lead to loss of activity and increased immunogenicity.[5]
-
Improved Stability: The PEG chain can create a protective hydration layer around the conjugated molecule, shielding it from enzymatic degradation and enhancing its stability in biological fluids.
-
Reduced Immunogenicity: The "stealth" properties conferred by the PEG spacer can mask immunogenic epitopes on the conjugated molecules, thereby reducing the likelihood of an immune response.[3]
-
Increased Bioavailability: By improving solubility and stability, and reducing clearance by the immune system, PEGylation can lead to a longer circulation half-life and improved pharmacokinetic profiles.
-
Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, which is crucial for maintaining their individual biological activities.
Common Classes of Heterobifunctional Crosslinkers with PEG Spacers
A wide variety of heterobifunctional crosslinkers with PEG spacers are commercially available, featuring different combinations of reactive groups to target specific functional groups on biomolecules. Some of the most common classes include:
-
NHS Ester-Maleimide Crosslinkers: These are widely used for conjugating primary amines (e.g., lysine (B10760008) residues in proteins) to sulfhydryl groups (e.g., cysteine residues). The N-hydroxysuccinimide (NHS) ester reacts with amines, while the maleimide (B117702) group reacts with sulfhydryls.[5]
-
DBCO-NHS Ester Crosslinkers: These linkers are employed in copper-free click chemistry. The dibenzocyclooctyne (DBCO) group reacts specifically with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, while the NHS ester targets primary amines.[7][8]
-
Maleimide-SVA Crosslinkers: Succinimidyl valerate (B167501) (SVA) esters, similar to NHS esters, react with primary amines. These crosslinkers, therefore, also facilitate the conjugation of amines to sulfhydryls.[9]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker often depends on the desired spacer length and overall molecular weight. The following tables summarize the quantitative data for some commonly used heterobifunctional crosslinkers with PEG spacers.
Table 1: SM(PEG)n Series Crosslinkers
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| SM(PEG)2 | 433.43 | 17.6 |
| SM(PEG)4 | 521.54 | 24.9 |
| SM(PEG)6 | 609.64 | 32.2 |
| SM(PEG)8 | 697.75 | 39.5 |
| SM(PEG)12 | 873.96 | 54.1 |
| SM(PEG)24 | 1398.59 | 95.2 |
Data sourced from Thermo Fisher Scientific.[4][10]
Table 2: DBCO-PEG-NHS Ester Crosslinkers
| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| DBCO-PEG4-NHS Ester | 649.68 | 15.4 |
Data sourced from Baseclick GmbH and Vector Laboratories.[7][8]
Table 3: Maleimide-PEG-SVA Crosslinkers
| Crosslinker | Molecular Weight ( g/mol ) |
| MAL-PEG-SVA | 2000 |
| MAL-PEG-SVA | 3400 |
| MAL-PEG-SVA | 5000 |
Data sourced from Laysan Bio.[9]
Experimental Protocols
This section provides detailed methodologies for key applications of heterobifunctional crosslinkers with PEG spacers.
Two-Step Protein-Protein Crosslinking using SM(PEG)n
This protocol describes the conjugation of a protein with available primary amines (Protein-NH2) to a protein with a free sulfhydryl group (Protein-SH) using an SM(PEG)n crosslinker.[8]
Materials:
-
Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Protein-SH in a sulfhydryl-preserving buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5)
-
SM(PEG)n crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns
-
Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Crosslinker Stock Solution: Immediately before use, dissolve the SM(PEG)n crosslinker in anhydrous DMSO to a concentration of 10-25 mM.
-
Activation of Protein-NH2:
-
Dissolve Protein-NH2 in conjugation buffer to a concentration of 1-5 mg/mL.
-
Add a 10- to 50-fold molar excess of the SM(PEG)n stock solution to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted crosslinker using a desalting column equilibrated with the conjugation buffer.
-
-
Conjugation to Protein-SH:
-
Immediately add the desalted, maleimide-activated Protein-NH2 to the Protein-SH solution. A 1:1 molar ratio is a good starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quenching of Reaction:
-
Add a quenching reagent, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM to quench the unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final protein-protein conjugate using size-exclusion chromatography (SEC) or other appropriate purification methods to remove unreacted proteins and quenching reagents.
-
Antibody-Drug Conjugation using DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an azide-modified drug to an antibody using a DBCO-PEG-NHS ester linker via copper-free click chemistry.[6][11]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 8.0-8.5) at 1-2 mg/mL.
-
Azide-modified drug.
-
DBCO-PEG-NHS Ester.
-
Anhydrous DMSO.
-
Desalting columns.
-
Tris buffer (100 mM, pH 8.0).
Procedure:
-
Preparation of DBCO-PEG-NHS Ester Stock Solution: Prepare a fresh 10 mM solution of DBCO-PEG-NHS ester in anhydrous DMSO immediately before use.
-
Antibody Activation:
-
Add a 20-30 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.
-
Incubate at room temperature for 60 minutes.[11]
-
-
Quenching of Activation Reaction:
-
Add Tris buffer to a final concentration of 10 mM to quench the unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.[11]
-
-
Removal of Excess Linker:
-
Remove the excess DBCO-PEG-NHS ester and quenching reagent using a desalting column equilibrated with PBS.
-
-
Click Chemistry Conjugation:
-
Add a 2-4 fold molar excess of the azide-modified drug to the DBCO-activated antibody.
-
Incubate overnight at 4°C.[11]
-
-
Purification of the ADC:
-
Purify the final antibody-drug conjugate using SEC or other suitable chromatography methods to remove the unreacted drug.
-
Surface Modification of Nanoparticles using Maleimide-PEG-SVA
This protocol describes the functionalization of a surface (e.g., gold nanoparticles) with thiol-containing molecules using a Maleimide-PEG-SVA crosslinker.[2]
Materials:
-
Citrate-stabilized gold nanoparticles.
-
Maleimide-PEG-SVA.
-
Thiol-containing molecule for attachment.
-
Appropriate buffer (e.g., PBS, pH 7.0-7.5).
-
Centrifugation equipment.
Procedure:
-
Surface Activation with Maleimide-PEG-SVA:
-
Mix the citrate-stabilized gold nanoparticles with a solution of Maleimide-PEG-SVA in a suitable buffer. The optimal concentration of the crosslinker should be determined experimentally.
-
Allow the ligand exchange reaction to proceed for approximately 30 minutes at room temperature.[2]
-
-
Purification of Activated Nanoparticles:
-
Purify the maleimide-functionalized nanoparticles by centrifugation to remove the excess, unreacted crosslinker.
-
-
Conjugation of Thiol-Containing Molecule:
-
Resuspend the purified maleimide-functionalized nanoparticles in a fresh buffer.
-
Add the thiol-containing molecule to the nanoparticle suspension.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Final Purification:
-
Purify the functionalized nanoparticles by centrifugation to remove any unreacted thiol-containing molecules.
-
Visualization of Key Biological Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by ADCs and a general experimental workflow for bioconjugation.
Signaling Pathways
Antibody-drug conjugates are often designed to target cell surface receptors that are overexpressed in cancer cells, such as HER2 and EGFR. Upon binding and internalization, the ADC can disrupt critical downstream signaling pathways, leading to cell cycle arrest and apoptosis.[12][]
Caption: HER2 Signaling Pathway Targeted by an Antibody-Drug Conjugate.
Caption: EGFR Signaling Pathway and Interruption by an Antibody-Drug Conjugate.
Experimental Workflow
The following diagram illustrates a generalized workflow for a two-step bioconjugation reaction using a heterobifunctional crosslinker.
Caption: General Workflow for a Two-Step Heterobifunctional Crosslinking Reaction.
Conclusion
Heterobifunctional crosslinkers with PEG spacers are indispensable tools in modern bioconjugation and drug development. Their unique combination of dual reactivity and the beneficial properties of the PEG spacer allows for the creation of highly stable, soluble, and effective bioconjugates with improved pharmacokinetic profiles. The ability to precisely control the conjugation process and tailor the linker length provides researchers with a powerful platform for developing next-generation therapeutics and research reagents. This guide provides the foundational knowledge and practical protocols to effectively utilize these versatile molecules in a variety of scientific applications.
References
- 2. wilhelm-lab.com [wilhelm-lab.com]
- 3. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Alkylation of Cysteine Residues by Iodoacetamide: A Technical Guide for Researchers
An in-depth exploration of the reaction mechanism, experimental protocols, and applications in protein research and drug development.
Introduction
Iodoacetamide (B48618) (IAA) is a widely utilized alkylating agent in biochemistry and proteomics, primarily for the covalent modification of cysteine residues.[1][2] Its ability to form a stable thioether bond with the sulfhydryl group of cysteine makes it an indispensable tool for preventing the formation of disulfide bonds, a critical step in protein sequencing, peptide mapping, and mass spectrometry-based proteomics.[2][3][4] This technical guide provides a comprehensive overview of the iodoacetamide reaction with cysteine, including its mechanism, specificity, and the factors that influence its efficiency. Detailed experimental protocols and applications in drug development and signaling pathway elucidation are also presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this fundamental biochemical technique.
The Core Reaction: Mechanism and Specificity
The primary reaction of iodoacetamide with proteins involves the S-alkylation of the thiol group (-SH) of cysteine residues.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Under slightly alkaline conditions, the cysteine thiol group deprotonates to form a more nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic carbon atom of iodoacetamide, leading to the displacement of the iodide ion and the formation of a stable S-carboxyamidomethyl-cysteine derivative.[5] This modification adds a carbamidomethyl group with a mass of 57.07 Da to the cysteine residue.[6]
While iodoacetamide exhibits a strong preference for cysteine residues, it can also react with other nucleophilic amino acid side chains, particularly at higher pH values and concentrations.[7][8] These off-target reactions can occur with methionine, histidine, lysine, aspartic acid, glutamic acid, and the N-terminus of peptides.[7][9] Therefore, careful control of reaction conditions, especially pH, is crucial to ensure the specificity of cysteine alkylation.[6][10]
Factors Influencing the Reaction
Several factors can significantly impact the efficiency and specificity of the iodoacetamide-cysteine reaction:
-
pH: The reaction rate is highly pH-dependent. A slightly alkaline pH of 8.0-8.5 is generally considered optimal as it promotes the formation of the more reactive thiolate anion from the cysteine thiol group.[11][12] At higher pH values, the risk of off-target reactions with other amino acids increases.[8][10]
-
Temperature: Alkylation reactions are typically performed at room temperature or 37°C to enhance the reaction rate.[4] However, higher temperatures can also increase the likelihood of side reactions.[9]
-
Concentration: A sufficient molar excess of iodoacetamide over the reducing agent (used to break disulfide bonds prior to alkylation) is necessary to ensure complete alkylation of all cysteine residues.[13]
-
Light Sensitivity: Iodoacetamide is light-sensitive and should be protected from light during storage and use to prevent degradation.[6][14] Fresh solutions should be prepared immediately before use.[8][15]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data related to the iodoacetamide reaction with cysteine.
| Parameter | Value | Reference |
| Second-Order Rate Constant (pH 7) | ~0.6 M⁻¹s⁻¹ (~36 M⁻¹min⁻¹) | [7][16] |
| Mass Shift upon Alkylation | +57.07 Da | [6] |
| Amino Acid | pKa of Side Chain | Relative Reactivity with Iodoacetamide | Conditions Favoring Reactivity | Reference |
| Cysteine | ~8.3 | +++++ | pH > 8.0 | [10] |
| Histidine | ~6.0 | ++ | pH > 6.0 | [10][17] |
| Lysine | ~10.5 | + | pH > 9.0 | [10] |
| Methionine | N/A | ++ | Low pH (for selective alkylation) | [10][18] |
| Tyrosine | ~10.5 | + | High pH | [10] |
Mandatory Visualizations
Figure 1: S-alkylation of a cysteine residue by iodoacetamide.
Figure 2: A typical workflow for protein alkylation with iodoacetamide.
Figure 3: Inhibition of a signaling pathway by iodoacetamide.
Experimental Protocols
The following are detailed methodologies for the alkylation of cysteine residues in proteins using iodoacetamide.
In-Solution Protein Alkylation for Mass Spectrometry
This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples, prior to enzymatic digestion and mass spectrometry analysis.[19]
Materials:
-
Protein sample (10-100 µg)
-
Denaturation buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5[15]
-
Reducing agent: 1 M Dithiothreitol (B142953) (DTT) or 1 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agent: 500 mM Iodoacetamide (IAA), freshly prepared in water[15]
-
Quenching solution: 1 M DTT
-
Digestion buffer: 25 mM Tris-HCl, pH 8.2 or 50 mM Ammonium Bicarbonate (AmBic)
-
Calcium Chloride (CaCl₂) solution: 0.1 M
-
Protease (e.g., Trypsin)
-
Thermomixer or heating block
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in an appropriate volume of denaturation buffer (e.g., 60-100 µL).[15]
-
-
Reduction:
-
Alkylation:
-
Quenching:
-
Add DTT to a final concentration of 5 mM to quench any unreacted iodoacetamide.
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
-
Sample Preparation for Digestion:
-
Proteolytic Digestion:
-
Downstream Processing:
-
The digested sample is now ready for desalting and analysis by mass spectrometry.
-
In-Gel Protein Alkylation
This protocol is used for proteins that have been separated by gel electrophoresis.[19]
Materials:
-
Coomassie-stained gel with protein band(s) of interest
-
Destaining solution: 50% acetonitrile (B52724) (ACN) in 50 mM Ammonium Bicarbonate (AmBic)
-
Reducing solution: 10 mM DTT in 100 mM AmBic
-
Alkylation solution: 55 mM Iodoacetamide in 100 mM AmBic, freshly prepared
-
Wash solution: 100 mM AmBic
-
Dehydration solution: 100% Acetonitrile (ACN)
-
SpeedVac or similar vacuum concentrator
Procedure:
-
Excision and Destaining:
-
Excise the protein band(s) of interest from the gel and cut them into small pieces (~1x1 mm).
-
Place the gel pieces in a microcentrifuge tube.
-
Wash the gel pieces with water, then add destaining solution and incubate until the Coomassie blue is removed. Repeat as necessary.
-
-
Dehydration:
-
Remove the destaining solution and dehydrate the gel pieces by adding 100% ACN and incubating for 10-15 minutes.
-
Remove the ACN and dry the gel pieces completely in a SpeedVac.
-
-
Reduction:
-
Rehydrate the gel pieces in the reducing solution, ensuring they are fully submerged.
-
Incubate for 45-60 minutes at 56°C.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Remove the reducing solution and add the freshly prepared alkylation solution.
-
Incubate for 30 minutes at room temperature in complete darkness.[19]
-
-
Washing and Dehydration:
-
Remove the alkylation solution and wash the gel pieces with 100 mM AmBic for 10 minutes.
-
Dehydrate the gel pieces with 100% ACN.
-
Dry the gel pieces completely in a SpeedVac.
-
-
In-Gel Digestion:
-
The gel pieces are now ready for rehydration with a protease solution for in-gel digestion.
-
Applications in Research and Drug Development
The reaction of iodoacetamide with cysteine residues has numerous applications:
-
Proteomics and Peptide Mapping: By blocking disulfide bond formation, iodoacetamide ensures that proteins are fully denatured and accessible to proteolytic enzymes, leading to more complete digestion and improved peptide coverage in mass spectrometry analysis.[2][4]
-
Irreversible Enzyme Inhibition: Iodoacetamide acts as an irreversible inhibitor of enzymes that have a cysteine residue in their active site, such as cysteine peptidases and protein tyrosine phosphatases.[1][17] This property is valuable for studying enzyme mechanisms and for the development of targeted inhibitors.
-
Cysteine Reactivity Profiling: Isotopically labeled iodoacetamide probes can be used to quantitatively profile the reactivity of cysteine residues across the proteome, providing insights into their functional state and modification by drugs or other molecules.[20][21]
-
Disulfide Bond Mapping: Comparing peptide maps of a protein with and without reduction and alkylation allows for the identification of cysteine residues involved in disulfide bonds.[11][22]
Conclusion
The alkylation of cysteine residues by iodoacetamide is a robust and widely adopted technique in protein science. A thorough understanding of the reaction's mechanism, influencing factors, and potential off-target effects is essential for its successful application. By following well-defined protocols and carefully controlling reaction conditions, researchers can effectively utilize iodoacetamide to gain valuable insights into protein structure, function, and regulation, thereby advancing both basic research and the development of novel therapeutics.
References
- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. interchim.fr [interchim.fr]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 16. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mpbio.com [mpbio.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sciex.com [sciex.com]
The Pivotal Role of the PEG8 Spacer in Modern Bioconjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The covalent attachment of molecules, or bioconjugation, is a cornerstone of modern therapeutic and diagnostic development. The linker connecting these molecular entities is not a mere passive spacer but a critical determinant of the resulting bioconjugate's overall efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, the polyethylene (B3416737) glycol (PEG) spacer, particularly the monodisperse 8-unit PEG (PEG8), has emerged as a vital tool. This technical guide provides an in-depth exploration of the multifaceted role of the PEG8 spacer in bioconjugates, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
The PEG8 Spacer: Structure and Physicochemical Properties
A PEG8 spacer is a discrete PEG (dPEG®) linker, meaning it possesses a precisely defined length and molecular weight, composed of eight repeating ethylene (B1197577) oxide units.[1] This uniformity is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1] The inherent hydrophilicity, flexibility, and biocompatibility of the PEG8 chain confer significant advantages to the resulting bioconjugate.[2]
The core structure of a PEG8 spacer imparts significant water solubility, a key attribute for enhancing the overall solubility of hydrophobic molecules to which it is conjugated.[1] This property is critical in the development of therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), which often involve highly hydrophobic cytotoxic payloads or small molecule inhibitors.[3][4]
| Property | Value | Source |
| Chemical Formula (backbone) | C₁₆H₃₄O₉ | [1] |
| Molecular Weight (backbone) | ~370.4 g/mol | [1] |
| Spacer Arm Length | ~29.8 Å | [1] |
| Number of PEG Units | 8 | [1] |
| Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain. |
Core Advantages of Employing PEG8 Spacers
The incorporation of a PEG8 spacer into a bioconjugate design offers a multitude of advantages over traditional alkyl chain spacers.[2] These benefits stem directly from its unique physicochemical properties.
-
Improved Solubility and Reduced Aggregation : The hydrophilic nature of the PEG8 spacer enhances the water solubility of hydrophobic drugs and proteins, which can prevent aggregation and improve the stability of the final conjugate.[][6] This is particularly crucial for ADCs, where the conjugation of hydrophobic payloads can lead to aggregation and rapid clearance from circulation.[7]
-
Enhanced Pharmacokinetics : The flexible PEG8 chain creates a hydration shell around the bioconjugate, increasing its hydrodynamic size.[8] This "stealth" effect leads to reduced renal clearance and a significantly prolonged circulation half-life.[8][9]
-
Reduced Immunogenicity : The PEG cloud can mask potentially immunogenic epitopes on the biomolecule, reducing the risk of an undesired immune response.[1][8]
-
Optimized Spatial Separation : The defined length of the PEG8 spacer provides optimal distancing between the conjugated molecules. This separation minimizes steric hindrance, ensuring that each component can function effectively. For instance, in an ADC, it allows the antibody to bind to its target antigen without interference from the drug payload.[1]
-
Precise Drug-to-Antibody Ratio (DAR) : In ADC development, achieving a specific and uniform DAR is critical for efficacy and safety. The use of monodisperse PEG8 linkers facilitates controlled conjugation, leading to a more homogenous product with a well-defined DAR.[1][10]
Key Applications in Drug Development
The advantageous properties of PEG8 spacers have made them integral to the design of several classes of advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker is a critical component of ADC design.[1] The recently approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker containing a PEG8 chain to help balance the hydrophobicity of the cytotoxic payload, improve the ADC's stability, and ensure efficient drug release inside the target cell.[1]
The inclusion of a PEG8 spacer can significantly impact the clearance rate of an ADC. As shown in the table below, increasing the PEG linker length generally leads to a decrease in the clearance rate, thereby extending the circulation time of the ADC.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[9] |
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins.[4] A PROTAC consists of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The length, flexibility, and composition of this linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11]
The PEG8 linker provides a specific and optimized distance and degree of flexibility to correctly orient the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[4]
Below is a summary of the in vitro degradation performance of an exemplary IDO1-targeting PROTAC constructed using a thalidomide-based CRBN ligand and a PEG8 linker.
| PROTAC Concentration (nM) | % IDO1 Degradation |
| 1 | 15% |
| 10 | 45% |
| 100 | 85% |
| 1000 | 95% |
| Data adapted from a study on IDO1-targeting PROTACs.[4] |
Experimental Protocols
Synthesis of a PEG8-Containing Bioconjugate (via Reductive Amination)
This protocol describes the conjugation of an amine-containing molecule (e.g., a protein) with an m-PEG8-aldehyde linker.
Materials and Reagents:
-
m-PEG8-aldehyde
-
Amine-containing molecule (e.g., protein, peptide)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC)
-
Dialysis tubing or centrifugal filters
Procedure:
-
Reagent Preparation:
-
Allow the vial of m-PEG8-aldehyde to come to room temperature before opening. Prepare a stock solution (e.g., 10-50 mg/mL) in anhydrous DMSO or DMF.
-
Prepare a fresh stock solution of sodium cyanoborohydride (e.g., 1 M) in 100 mM NaOH.
-
Dissolve the amine-containing molecule in the conjugation buffer to a final concentration of 1-10 mg/mL.[12]
-
-
Conjugation Reaction:
-
Add the m-PEG8-aldehyde stock solution to the molecule solution to achieve the desired molar excess of PEG (a 10-50 fold molar excess is a good starting point).[12]
-
Gently mix and allow the reaction to proceed for 30 minutes at room temperature to form the Schiff base.[12]
-
Add the sodium cyanoborohydride stock solution to a final concentration of 20-50 mM to reduce the Schiff base to a stable secondary amine linkage.[12]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.[13]
-
-
Purification:
-
Remove excess PEG reagent and byproducts by dialysis, tangential flow filtration, or size-exclusion chromatography (SEC).
-
Characterization of PEGylated Bioconjugates
A. Determination of Protein Concentration:
-
Measure the absorbance of the purified conjugate at 280 nm using a spectrophotometer. The protein concentration can be calculated using the Beer-Lambert law and the protein's extinction coefficient.
B. Assessment of Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC):
-
System: SE-HPLC system with a UV detector (280 nm).
-
Column: A size-exclusion column suitable for the molecular weight range of the protein.
-
Mobile Phase: A suitable buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the protein conjugate solution (e.g., 1 mg/mL).
-
Monitor the elution profile at 280 nm. The percentage of monomer, dimer, and higher-order aggregates can be determined by integrating the peak areas.[2]
-
C. Determination of the Degree of PEGylation by ¹H NMR Spectroscopy:
-
This method can be used to determine the average number of PEG chains attached to a protein.[14]
-
The bioconjugate is analyzed by ¹H NMR, and the degree of PEGylation is calculated by comparing the integral of the PEG methylene (B1212753) protons to the integral of specific protein protons.[14][15]
Visualizing the Role of PEG8 Spacers
PROTAC Mechanism of Action
The following diagram illustrates the mechanism by which a PROTAC, utilizing a flexible linker such as PEG8, facilitates the ubiquitination and subsequent degradation of a target protein.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow for ADC Synthesis and Characterization
This diagram outlines the general workflow for the synthesis and characterization of an antibody-drug conjugate (ADC) incorporating a PEG8 linker.
Caption: General workflow for ADC synthesis and characterization.
Conclusion
The PEG8 spacer is a powerful and versatile tool in the field of bioconjugation, offering a unique combination of properties that can significantly enhance the therapeutic potential of complex biologics. Its ability to improve solubility, stability, and pharmacokinetic profiles, while providing optimal spatial separation and enabling the creation of homogenous conjugates, has made it a linker of choice in the development of cutting-edge therapeutics like ADCs and PROTACs. A thorough understanding of the principles of PEGylation, combined with robust experimental design and rigorous characterization, is essential for leveraging the full potential of the PEG8 spacer in the development of next-generation biopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In-Depth Technical Guide: Iodoacetamido-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Iodoacetamido-PEG8-acid, a heterobifunctional crosslinker used in bioconjugation, particularly in the field of drug development and proteomics. This document details the molecule's chemical properties, its reaction mechanism, a detailed protocol for protein conjugation, and methods for the purification of the resulting PEGylated proteins.
Core Concepts
This compound is a versatile PEGylation reagent that features a terminal iodoacetamide (B48618) group and a carboxylic acid moiety, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The iodoacetamide group is a thiol-reactive functional group that specifically targets cysteine residues in proteins and peptides, forming a stable thioether bond.[5][6] The carboxylic acid group can be activated to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond.[1][3][4] The hydrophilic PEG spacer enhances the solubility and bioavailability of the conjugated molecule.[2][5]
This dual functionality allows for precise, site-specific modification of biomolecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and in proteomics research.[1][5][7]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 609.4 g/mol | [2] |
| 609.5 g/mol | [1] | |
| Molecular Formula | C21H40INO11 | [1][2] |
| Purity | ≥95% | [1][5][7] |
| CAS Number | 1698019-88-3 | [1] |
| Storage Condition | -20°C | [1] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
Reaction Mechanism and Experimental Workflow
The primary application of the iodoacetamide moiety of this compound is the alkylation of free sulfhydryl groups on cysteine residues. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol group (thiolate) of a cysteine residue attacks the carbon atom of the iodoacetamide group, displacing the iodine atom and forming a stable thioether linkage.[8]
For the carboxylic acid end, the reaction with a primary amine is typically facilitated by the use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester, which then readily reacts with the amine to form a stable amide bond.[1][3][4]
Below are diagrams illustrating the chemical reaction of the iodoacetamide group with a cysteine residue and the general experimental workflow for protein PEGylation using this compound.
Figure 1: Thiol-Reactive Conjugation
Figure 2: Experimental Workflow for Protein PEGylation
Experimental Protocols
The following is a detailed protocol for the conjugation of this compound to a protein via a cysteine residue. This protocol is a composite based on general procedures for thiol-reactive PEGylation and may require optimization for specific proteins.[9]
Materials and Reagents
-
Protein containing at least one free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free and thiol-free buffer such as HEPES.[9]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-exclusion chromatography (SEC) column, dialysis cassettes, or ion-exchange chromatography (IEX) system.[9][10]
Protocol
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[9] The buffer must be free of primary amines (like Tris) and thiols.[9]
-
Degas the buffer to minimize oxidation of the protein's thiol groups.[9]
-
(Optional) If the target cysteine is in a disulfide bond, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.[9]
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.[9]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[9] The optimal molar ratio should be determined empirically for each protein.[9]
-
Gently mix the reaction solution.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.[9] The reaction should be protected from light.[9]
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM to react with any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.[9]
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound, quenching reagent, and byproducts using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated protein from smaller reactants.[9][10]
-
Ion-Exchange Chromatography (IEX): This can be used to separate PEGylated proteins from unreacted protein, as the PEG chain can shield charges on the protein surface.[10]
-
Dialysis: Dialyze the reaction mixture against the desired storage buffer using a dialysis cassette with an appropriate molecular weight cutoff.[9]
-
-
Analysis and Characterization:
-
Confirm the successful PEGylation and assess the purity of the conjugate using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.
-
The degree of labeling (DOL), which is the average number of PEG molecules per protein, can also be determined.[9]
-
Conclusion
This compound is a powerful and versatile tool for the site-specific modification of proteins and other biomolecules. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it highly valuable in the development of next-generation therapeutics and advanced proteomics research. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of this important bioconjugation reagent.
References
- 1. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Iodoacetamido-PEG6-acid | BroadPharm [broadpharm.com]
- 5. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 6. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodo PEG | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Iodoacetamide PEG Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical factors influencing the stability and storage of iodoacetamide (B48618) PEG (polyethylene glycol) reagents. Understanding these factors is paramount for ensuring the integrity, reactivity, and performance of these valuable bioconjugation reagents in research, diagnostics, and drug development. This guide consolidates key stability data, outlines detailed experimental protocols for stability assessment, and offers visual aids to clarify complex pathways and workflows.
Introduction to Iodoacetamide PEG Reagents
Iodoacetamide-functionalized polyethylene (B3416737) glycol (Iodoacetamide PEG) reagents are widely used for the specific modification of sulfhydryl (thiol) groups in proteins, peptides, and other biomolecules. The iodoacetyl group reacts readily with the thiol side chain of cysteine residues under mild conditions to form a stable thioether bond. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, extending their circulatory half-life, and reducing their immunogenicity.
The efficacy of any bioconjugation strategy hinges on the quality and reactivity of the reagents employed. Iodoacetamide PEG reagents, while highly effective, are susceptible to degradation if not handled and stored correctly. This guide will delve into the chemical stability of these reagents and provide best practices for their use.
Core Stability and Storage Data
The stability of iodoacetamide PEG reagents is influenced by several factors, including temperature, light, moisture, and pH. Proper storage is crucial to maintain their reactivity and ensure reproducible results.
Recommended Storage Conditions
To maximize the shelf-life of iodoacetamide PEG reagents, the following storage conditions are recommended based on manufacturer guidelines and empirical data.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or below | Minimizes the rate of hydrolytic and other degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) | Protects against oxidation and moisture-induced degradation.[1] |
| Light | Protect from light (store in an amber vial or in the dark) | The iodo-group can be susceptible to photodegradation.[2] |
| Moisture | Store in a desiccated environment | Iodoacetamide is sensitive to moisture, which can lead to hydrolysis.[1][2] |
Factors Influencing Stability in Solution
Once dissolved, iodoacetamide PEG reagents are significantly less stable and should ideally be used immediately.[2][3] The stability of these solutions is highly dependent on the following factors:
| Factor | Effect on Stability | Recommendations |
| pH | The iodoacetyl group is most reactive with thiols at a slightly alkaline pH (7.5-8.5).[2] However, at higher pH, the rate of hydrolysis of the iodoacetamide group increases, leading to inactivation of the reagent. At acidic pH, the reaction with thiols is significantly slower. | Prepare solutions in a buffer appropriate for the intended reaction, ideally just before use. Avoid prolonged storage in basic solutions. |
| Buffers | Buffers containing nucleophiles, such as Tris (tris(hydroxymethyl)aminomethane) or other primary amines, can react with the iodoacetyl group, leading to reagent consumption and reduced efficiency in thiol modification. | Use non-nucleophilic buffers such as phosphate (B84403), HEPES, or bicarbonate buffers for preparing and running conjugation reactions. |
| Reducing Agents | Reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME) will react with and consume the iodoacetamide reagent. | Ensure that any reducing agents used to reduce disulfide bonds in proteins are removed (e.g., by dialysis or desalting) before the addition of the iodoacetamide PEG reagent. |
| Temperature | Higher temperatures accelerate both the desired reaction with thiols and the undesired hydrolysis of the iodoacetamide group. | Perform conjugation reactions at controlled temperatures (e.g., room temperature or 4°C) to balance reaction efficiency and reagent stability. |
Chemical Degradation Pathways
The primary degradation pathway for iodoacetamide PEG reagents in aqueous solution is the hydrolysis of the iodoacetamide functional group. This reaction renders the reagent incapable of reacting with thiol groups. Photodegradation can also occur upon exposure to light.
Hydrolysis
In the presence of water, the carbon-iodine bond in the iodoacetyl group is susceptible to nucleophilic attack by a water molecule or hydroxide (B78521) ion, leading to the formation of a hydroxyacetamide PEG derivative and iodide. This hydrolysis is accelerated at higher pH and temperatures.
Figure 1: Hydrolysis of Iodoacetamide PEG.
Photodegradation
Exposure to light, particularly in the UV spectrum, can lead to the homolytic cleavage of the carbon-iodine bond, generating radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products and loss of reagent activity.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for assessing the degradation of iodoacetamide PEG reagents. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. The following is a general protocol for a forced degradation study to evaluate the stability of an iodoacetamide PEG reagent.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish a stability-indicating analytical method.[4]
Objective: To assess the stability of the iodoacetamide PEG reagent under various stress conditions.
Materials:
-
Iodoacetamide PEG reagent
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Appropriate buffer solutions (e.g., phosphate buffer at pH 5, 7.4, and 9)
-
HPLC system with a suitable detector (e.g., UV, ELSD, or CAD)
-
Reversed-phase HPLC column (e.g., C18)
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare stock solutions of the iodoacetamide PEG reagent in a suitable solvent (e.g., water or a non-nucleophilic buffer).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the reagent solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the reagent solution with an equal volume of NaOH solution. Incubate at room temperature for a shorter period due to faster degradation (e.g., 0.5, 1, 2, 4 hours). Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the reagent solution with H₂O₂ solution. Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the reagent solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose the reagent solution to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6] A control sample should be kept in the dark.
-
-
Time Points: Collect samples at various time points for each stress condition.
-
HPLC Analysis: Analyze the stressed samples and a non-stressed control using a validated stability-indicating HPLC method. The method should be able to separate the intact iodoacetamide PEG reagent from its degradation products.
-
Data Analysis: Quantify the amount of remaining intact reagent at each time point to determine the degradation rate. Identify and characterize any major degradation products, if possible, using techniques like mass spectrometry (MS).
Figure 2: Workflow for a forced degradation study.
Representative Stability-Indicating HPLC Method
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water Mobile Phase B: 0.1% TFA in acetonitrile (B52724) Gradient: A linear gradient from 5% to 95% B over 20 minutes Flow Rate: 1.0 mL/min Detection: UV at 220 nm or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) for PEGs without a strong chromophore. Injection Volume: 20 µL Column Temperature: 30°C
Note: This is a general method and must be optimized and validated for the specific iodoacetamide PEG reagent being analyzed.
Troubleshooting Guide for Reagent Instability
Observing poor performance in a bioconjugation reaction with an iodoacetamide PEG reagent may be due to its degradation. The following decision tree can help troubleshoot potential stability issues.
Figure 3: Troubleshooting reagent instability.
Conclusion
The stability of iodoacetamide PEG reagents is a critical parameter that directly impacts the success and reproducibility of bioconjugation experiments. By adhering to the recommended storage and handling procedures outlined in this guide, researchers can minimize reagent degradation and ensure optimal performance. Implementing stability-indicating analytical methods and performing forced degradation studies can provide a deeper understanding of the stability profile of these reagents, which is particularly important in the context of drug development and manufacturing. A proactive approach to managing the stability of iodoacetamide PEG reagents will ultimately lead to more reliable and robust scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Iodoacetamido-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted bioconjugation technique in research and drug development. PEGylation enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can improve pharmacokinetics, reduce renal clearance, extend circulating half-life, shield proteins from proteolytic degradation, and decrease immunogenicity.
Iodoacetamido-PEG8-acid is a heterobifunctional linker designed for the specific modification of proteins. It features an iodoacetamide (B48618) group that selectively reacts with the sulfhydryl (thiol) groups of cysteine residues, and a terminal carboxylic acid. The iodoacetamide moiety forms a stable thioether bond with cysteine residues. The eight-unit PEG spacer is hydrophilic, which aids in increasing the solubility of the labeled protein and minimizing non-specific interactions. This document provides a detailed protocol for the labeling of proteins with this compound.
Chemical Reaction: Iodoacetamide-Thiol Conjugation
The labeling strategy relies on the specific and efficient reaction between the iodoacetamide group and the thiol group of a cysteine residue. This alkylation reaction proceeds optimally at a slightly alkaline pH (7.5-8.5) and results in the formation of a stable thioether linkage.[1][2] The specificity of this reaction allows for the targeted labeling of cysteine residues, which are generally less abundant on the protein surface compared to amine-containing residues like lysine.
Experimental Protocols
This section outlines the key experimental procedures for labeling a protein with this compound.
Protocol 1: Protein Preparation
-
Buffer Exchange: Dissolve or exchange the protein into a suitable reaction buffer at a concentration of 1-10 mg/mL. The buffer must be free of thiols. A recommended buffer is 50 mM HEPES or 50 mM Tris at pH 7.5–8.5.[1] The buffer may be supplemented with 1 to 5 mM EDTA to help prevent the reoxidation of reduced thiols.[1] Degas the buffer to minimize oxidation of the protein's thiol groups.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residue(s) are involved in disulfide bonds, a reduction step is necessary.
-
Add a 10- to 50-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. Dithiothreitol (DTT) can also be used, but excess DTT must be removed before adding the iodoacetamide reagent as it will compete for the labeling reagent. TCEP does not need to be removed.
-
Incubate at room temperature for 30-60 minutes or at 55°C for 1 hour.[3]
-
Protocol 2: Labeling Reaction
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mM. Iodoacetamide solutions are sensitive to light and should be protected from it.[1][3]
-
Initiate the Labeling Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Gently mix the reaction solution.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be performed in the dark to prevent degradation of the iodoacetamide reagent.[1][3]
-
Protocol 3: Quenching and Purification
-
Quench the Reaction: To stop the labeling reaction, add a quenching reagent that contains a thiol group, such as 2-mercaptoethanol (B42355) or L-cysteine, to a final concentration that is in excess of the starting concentration of the this compound. Incubate for 15-30 minutes at room temperature.
-
Purify the PEGylated Protein: It is crucial to remove unreacted this compound, the quenching reagent, and any reaction byproducts. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted components.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be used to separate the PEGylated protein from the un-PEGylated protein, as the addition of the PEG chain can alter the protein's surface charge.
-
Dialysis: The reaction mixture can be dialyzed against a suitable storage buffer to remove small molecule impurities.
-
Data Presentation
The following tables provide a summary of typical reaction conditions and parameters for protein labeling with iodoacetamide-based reagents.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency. |
| Molar Excess of Reagent | 5 - 20 fold | The optimal ratio depends on the protein and the number of target cysteines. |
| Reaction pH | 7.5 - 8.5 | A slightly alkaline pH facilitates the deprotonation of the cysteine thiol group, increasing its reactivity.[1][2] |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures can be used for longer incubation times to minimize protein degradation. |
| Incubation Time | 1 - 4 hours | Can be extended overnight at 4°C. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Insufficient molar excess of reagent. | Increase the molar ratio of this compound to protein. |
| Incomplete reduction of disulfide bonds. | Ensure complete reduction by optimizing reducing agent concentration and incubation time. | |
| Reagent degradation. | Prepare the this compound stock solution fresh and protect it from light.[3] | |
| Non-specific Labeling | Reaction pH is too high. | Maintain the reaction pH within the recommended range of 7.5-8.0 to minimize reaction with other residues like histidine.[3] |
| Excessive molar excess of reagent. | Optimize the molar ratio to the lowest effective concentration. |
Characterization of the Labeled Protein
After purification, the extent of labeling and the integrity of the PEGylated protein should be assessed.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unlabeled protein.
-
Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the labeled protein, which allows for the calculation of the number of PEG units attached per protein molecule.[4]
Visualization of the Experimental Workflow
Caption: Experimental workflow for protein labeling.
Conclusion
Labeling proteins with this compound is a specific and effective method for introducing PEG chains at cysteine residues. This technique offers significant advantages for the development of therapeutic proteins by improving their pharmacokinetic and pharmacodynamic properties. The detailed protocols and workflow provided in these application notes serve as a comprehensive guide for researchers and scientists to successfully implement this valuable bioconjugation strategy.
References
Application Notes and Protocols for Iodoacetamido-PEG8-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamido-PEG8-acid is a heterobifunctional crosslinker designed for the covalent modification of biomolecules. This reagent possesses two distinct reactive moieties: an iodoacetamide (B48618) group and a terminal carboxylic acid. The iodoacetamide group facilitates the specific alkylation of sulfhydryl (thiol) groups, primarily found on cysteine residues within proteins and peptides, forming a stable thioether bond.[1][2] The carboxylic acid group can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, creating a stable amide bond. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, is a hydrophilic chain that enhances the solubility and biocompatibility of the resulting conjugate, while also providing spatial separation between the conjugated molecules.[1][3]
This document provides a detailed guide for the step-by-step conjugation of this compound to thiol-containing molecules, particularly proteins and peptides. It includes experimental protocols, data presentation guidelines, and visualizations of the experimental workflow and a relevant biological signaling pathway.
Chemical Properties and Reaction Mechanism
This compound is a versatile tool in bioconjugation due to its specific reactivity. The iodoacetamide moiety is highly reactive towards the nucleophilic thiol group of cysteine residues.[3] This reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol group is deprotonated to its more reactive thiolate form.[4] The reaction proceeds via an SN2 nucleophilic substitution mechanism, where the sulfur atom of the thiol attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage.[1] It is crucial to perform this reaction in the absence of light, as iodoacetamide is light-sensitive.[5]
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several factors, including the concentration of the reactants, pH, temperature, and reaction time. The following table summarizes key quantitative parameters for a successful conjugation reaction.
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (this compound : Thiol) | 2:1 to 20:1 | A molar excess of the PEG reagent is recommended to drive the reaction to completion. The optimal ratio should be determined empirically for each specific molecule. |
| Protein/Peptide Concentration | 1-10 mg/mL | Higher concentrations can increase reaction efficiency but may also lead to aggregation. |
| Reaction pH | 7.5 - 8.5 | A slightly alkaline pH facilitates the deprotonation of the thiol group, increasing its nucleophilicity. Buffers should be free of thiols (e.g., avoid DTT in the final reaction). |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures (4°C) can be used for overnight incubations to minimize potential side reactions or protein degradation. Room temperature reactions are typically faster. |
| Reaction Time | 1 - 4 hours at room temperature; 12-18 hours at 4°C | The optimal time should be determined by monitoring the reaction progress. |
| Quenching Reagent Molar Excess | 50- to 100-fold molar excess over the PEG reagent | A high excess of a thiol-containing quenching reagent ensures that all unreacted iodoacetamide groups are capped. |
Experimental Protocols
Protocol 1: Preparation of the Thiol-Containing Molecule
For proteins with available free cysteine residues, this step may not be necessary. However, if the target cysteines are involved in disulfide bonds, a reduction step is required.
-
Dissolve the Protein/Peptide: Dissolve the protein or peptide in a suitable degassed buffer (e.g., phosphate-buffered saline (PBS), HEPES, or Tris) at a concentration of 1-10 mg/mL. The buffer should be at a pH of 7.0-7.5 for the reduction step.
-
Reduction of Disulfide Bonds (if necessary):
-
Add a 10- to 50-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. TCEP is recommended as it does not contain a thiol group and does not need to be removed before the conjugation step.
-
If using Dithiothreitol (DTT), a greater molar excess may be required. Note that DTT must be removed before the addition of the iodoacetamide reagent.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Buffer Exchange (if DTT was used): If DTT was used as the reducing agent, it must be removed to prevent it from reacting with the iodoacetamide. Perform a buffer exchange into a thiol-free conjugation buffer (pH 7.5-8.5) using a desalting column or dialysis.
Protocol 2: Conjugation Reaction
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-20 mM.
-
Initiate the Conjugation: Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the prepared protein/peptide solution.
-
Incubation: Gently mix the reaction solution and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction vessel should be protected from light by wrapping it in aluminum foil or using an amber tube.
Protocol 3: Quenching and Purification
-
Quench the Reaction: To stop the reaction and cap any unreacted iodoacetamide groups, add a 50- to 100-fold molar excess of a quenching reagent such as L-cysteine or β-mercaptoethanol. Incubate for 30 minutes at room temperature.
-
Purify the Conjugate: The PEGylated product must be purified from unreacted PEG reagent, quenching reagent, and any unmodified protein/peptide. The choice of purification method will depend on the properties of the conjugate and the scale of the reaction.
-
Size-Exclusion Chromatography (SEC): This is a widely used and effective method for separating the larger PEGylated conjugate from smaller, unreacted molecules.[6]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of the conjugate from the unmodified protein based on differences in their binding to an ion-exchange resin.[6]
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a polishing step to separate PEGylated species.[6]
-
Dialysis/Tangential Flow Filtration (TFF): These methods are suitable for removing small molecule impurities and for buffer exchange of the purified conjugate.
-
Protocol 4: Characterization of the Conjugate
The purified conjugate should be characterized to confirm successful PEGylation and to determine the degree of labeling.
-
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. The PEGylated protein will migrate more slowly through the gel.
-
Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact mass of the conjugate, confirming the addition of the this compound moiety (Molecular Weight: 609.5 g/mol ).
-
HPLC Analysis: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and to separate different PEGylated species.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for the conjugation of this compound.
Signaling Pathway: Modulation of IGF-1 Signaling by PEGylation
The conjugation of PEG moieties to therapeutic proteins like Insulin-like Growth Factor 1 (IGF-1) can significantly alter their biological activity and signaling properties. PEGylation can extend the half-life of IGF-1, but it can also modulate its interaction with the IGF-1 receptor, thereby affecting downstream signaling cascades such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth, survival, and proliferation.
Caption: Simplified IGF-1 signaling pathway modulated by a PEGylated ligand.
References
Application Notes: Iodoacetamido-PEG8-acid for Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a potent small-molecule drug.[][] The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy.[3][4] Iodoacetamido-PEG8-acid is a heterobifunctional linker that offers precise control over the conjugation process, leading to the development of more homogeneous and effective ADCs.[5][6]
The iodoacetamido group reacts specifically with free sulfhydryl (thiol) groups of cysteine residues on the antibody, while the carboxylic acid provides a handle for attaching the cytotoxic payload.[7][8][9] The polyethylene (B3416737) glycol (PEG) spacer, with eight repeating units, enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[][3][5][6][10][11][12]
Key Features of this compound in ADC Development:
-
Site-Specific Conjugation: The iodoacetamido group's high reactivity and selectivity towards thiol groups on cysteine residues allow for controlled conjugation, particularly after the selective reduction of interchain disulfide bonds in the antibody's hinge region.[7][13]
-
Enhanced Solubility and Stability: The hydrophilic PEG8 spacer helps to counteract the hydrophobicity of many cytotoxic payloads, reducing the risk of aggregation and improving the overall solubility and stability of the ADC.[5][6][10][11]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic volume of proteins, which can lead to reduced renal clearance and a longer plasma half-life, thereby increasing the exposure of the tumor to the ADC.[][3][5][12][14]
-
Reduced Immunogenicity: The PEG chain can shield the payload from the immune system, potentially reducing the immunogenicity of the ADC.[][6][11]
Experimental Protocols
Herein, we provide detailed protocols for the development of an ADC using this compound. The overall workflow involves the partial reduction of the antibody, conjugation with the linker, attachment of the drug, and subsequent purification and characterization of the ADC.
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the selective reduction of the hinge region disulfide bonds of a monoclonal antibody to generate free cysteine residues for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)[15][16]
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in reaction buffer).
-
Adjust the concentration of the mAb to 1-10 mg/mL in the reaction buffer.
-
Add the reducing agent to the mAb solution at a molar ratio of 1-5 moles of reducing agent per mole of mAb. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Immediately purify the partially reduced mAb using a desalting column or size-exclusion chromatography to remove the excess reducing agent. The buffer should be exchanged to a conjugation-compatible buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5).
-
Determine the concentration of the reduced mAb using a protein assay (e.g., BCA or UV-Vis at 280 nm).
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the reaction of the iodoacetamido group of the linker with the newly generated free thiols on the antibody.
Materials:
-
Partially reduced mAb from Protocol 1
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)
-
Purification column (e.g., desalting column or SEC)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or DMF).
-
Add the this compound stock solution to the reduced mAb solution at a molar ratio of 5-20 moles of linker per mole of mAb.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
Purify the antibody-linker conjugate using a desalting column or SEC to remove excess linker. The buffer should be exchanged to a buffer suitable for the subsequent drug conjugation step (e.g., 50 mM MES buffer, pH 6.0).
Protocol 3: Activation of the Carboxylic Acid and Drug Conjugation
This protocol describes the activation of the terminal carboxylic acid on the PEG linker and the subsequent conjugation of an amine-containing cytotoxic drug.
Materials:
-
Antibody-linker conjugate from Protocol 2
-
Amine-containing cytotoxic drug
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 50 mM MES buffer, pH 6.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Tangential Flow Filtration, Ion-Exchange Chromatography, or Hydrophobic Interaction Chromatography)[][17][18][19]
Procedure:
-
Prepare stock solutions of NHS (e.g., 100 mM in anhydrous DMSO) and EDC (e.g., 100 mM in anhydrous DMSO).
-
Add NHS and EDC to the antibody-linker conjugate solution at a molar excess (e.g., 50-100 fold molar excess over the antibody).
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Prepare a stock solution of the amine-containing drug (e.g., 10 mM in anhydrous DMSO).
-
Add the drug stock solution to the activated antibody-linker conjugate at a molar excess (e.g., 10-50 fold molar excess over the antibody).
-
Adjust the pH of the reaction mixture to 7.0-7.5 and incubate for 2-4 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the final ADC using an appropriate purification method to remove unconjugated drug, linker, and other reagents.[][17][20] Tangential flow filtration is commonly used for buffer exchange and removal of small molecule impurities.[][17][18] Chromatographic techniques like ion-exchange or hydrophobic interaction chromatography can be used to separate ADCs with different drug-to-antibody ratios (DARs).[][19]
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the final ADC is crucial to ensure its quality, consistency, and efficacy.
| Parameter | Analytical Technique(s) | Purpose |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody, which directly impacts potency and safety.[21][22][][24][25][26] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates, which can affect efficacy and immunogenicity. |
| Free Drug and Linker Levels | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | To quantify the amount of residual unconjugated drug and linker, which are critical impurities to control.[21] |
| Identity and Integrity | Mass Spectrometry (MS), SDS-PAGE | To confirm the correct mass of the ADC and its subunits, ensuring the conjugation was successful and the antibody has not degraded.[21][27] |
| In vitro Cytotoxicity | Cell-based assays | To evaluate the potency and specificity of the ADC against target and non-target cancer cell lines.[4] |
| In vivo Efficacy | Animal models | To assess the anti-tumor activity of the ADC in a living organism.[14] |
Visualizations
Workflow for ADC Synthesis using this compound
Caption: Workflow for ADC synthesis.
Mechanism of Iodoacetamido Reaction with Cysteine
Caption: Iodoacetamide-cysteine reaction.
Signaling Pathway of ADC-Mediated Cell Killing
Caption: ADC-mediated cell killing pathway.
References
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 8. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]
- 9. Iodoacetamido-PEG3-acid | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments [agris.fao.org]
- 16. researchgate.net [researchgate.net]
- 17. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 18. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 19. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 20. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellmosaic.com [cellmosaic.com]
- 24. agilent.com [agilent.com]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
- 27. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Proteins using Iodoacetamido-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern life sciences, enabling the visualization, tracking, and quantification of proteins in a wide range of biological contexts. Iodoacetamido-PEG8-acid is a heterobifunctional linker that offers a versatile platform for site-specific protein modification. This molecule features a thiol-reactive iodoacetamide (B48618) group for covalent attachment to cysteine residues and a terminal carboxylic acid that can be coupled to a primary amine on a fluorescent dye or other molecules of interest.[1][2][3]
The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the labeled protein, reduces non-specific interactions, and can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[4][5] These application notes provide detailed protocols for the fluorescent labeling of proteins using this compound, along with data presentation guidelines and visualizations to aid in experimental design and execution.
Principle of the Reaction
The fluorescent labeling of a target protein using this compound is a two-step process:
-
Activation and Dye Conjugation: The carboxylic acid moiety of this compound is first activated, typically using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), and then reacted with a primary amine-containing fluorescent dye to form a stable amide bond. This creates a fluorescent, thiol-reactive labeling reagent.
-
Protein Labeling: The iodoacetamide group of the fluorescent dye-PEG conjugate then reacts with a free sulfhydryl (thiol) group on a cysteine residue of the target protein via an S-alkylation reaction. This forms a stable thioether bond, covalently attaching the fluorescent probe to the protein.[6][7][8][9]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 609.5 g/mol | [1] |
| Formula | C21H40INO11 | [1] |
| Purity | ≥95% | [1] |
| Solubility | Water, DMSO, DCM, DMF | [1] |
| Storage Condition | -20°C | [1] |
Table 2: Example Labeling Reaction Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein to avoid precipitation and inactivation.[10] |
| pH of Reaction Buffer | 7.0 - 8.5 | A slightly basic pH promotes the reactivity of the thiol group.[8] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize protein degradation. |
| Reaction Time | 2 hours to Overnight | Incubation time depends on the reactivity of the specific cysteine residue.[8] |
| Reducing Agent (optional) | 5-10 mM TCEP | To reduce disulfide bonds and make cysteine residues available for labeling. |
Experimental Protocols
Protocol 1: Preparation of Amine-Reactive Fluorescent Dye-PEG Conjugate
This protocol describes the conjugation of this compound to a fluorescent dye containing a primary amine.
Materials:
-
This compound
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Dissolve Reagents: Immediately before use, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to a concentration of 10-20 mM. Dissolve the amine-reactive fluorescent dye in DMF or DMSO.
-
Activation of Carboxylic Acid: In a microcentrifuge tube protected from light, mix this compound, EDC, and NHS in a 1:1.5:1.5 molar ratio in Reaction Buffer. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Conjugation to Dye: Add the amine-reactive fluorescent dye to the activated this compound solution. A 1.5 to 2-fold molar excess of the activated linker over the dye is recommended.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to consume any unreacted NHS-activated linker.
-
Purification: The resulting fluorescent dye-PEG-iodoacetamide conjugate can be purified from unconjugated dye and linker using reverse-phase HPLC. The purified conjugate should be stored at -20°C, protected from light.
Protocol 2: Fluorescent Labeling of a Cysteine-Containing Protein
This protocol details the labeling of a target protein with the prepared fluorescent dye-PEG-iodoacetamide conjugate.
Materials:
-
Purified, cysteine-containing protein
-
Fluorescent dye-PEG-iodoacetamide conjugate (from Protocol 1)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another amine-free and thiol-free buffer.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or Dithiothreitol (DTT)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Sample: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bond. Remove the excess TCEP using a desalting column.
-
Labeling Reaction: Add the fluorescent dye-PEG-iodoacetamide conjugate to the protein solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.
-
Quench Reaction: Stop the labeling reaction by adding a thiol-containing reagent like 2-mercaptoethanol or DTT to a final concentration of 10-20 mM to react with any unreacted iodoacetamide groups. Incubate for 30 minutes at room temperature.
-
Purification of Labeled Protein: Remove the excess fluorescent dye and quenching reagents by passing the reaction mixture through a size-exclusion chromatography (desalting) column equilibrated with a suitable storage buffer.[11] Ion-exchange chromatography can also be used if the labeling alters the protein's charge.[11]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the fluorescent dye and the protein. The functionality of the labeled protein should also be assessed using an appropriate activity assay.
Visualizations
Caption: Experimental workflow for fluorescent protein labeling.
Caption: Signaling pathway for receptor-mediated endocytosis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive iodoacetamide reagent.- Cysteine residue is not accessible (e.g., in a disulfide bond or buried).- Competing thiol-containing substances in the buffer. | - Use fresh or properly stored labeling reagent.- Reduce disulfide bonds with TCEP.- Ensure buffer is free of thiols. |
| Protein Precipitation | - High degree of labeling leading to aggregation.- Use of organic solvents that denature the protein. | - Reduce the molar excess of the labeling reagent.[10]- Minimize the use of organic solvents or use a more hydrophilic dye.[10] |
| Loss of Protein Activity | - Labeling of a cysteine residue critical for function.- Denaturation during the labeling process. | - If possible, mutate the critical cysteine and introduce a new one at a non-essential site.- Perform labeling at a lower temperature or for a shorter duration. |
Conclusion
The use of this compound provides a robust and versatile method for the fluorescent labeling of proteins at specific cysteine residues. This approach offers the benefits of improved solubility and reduced non-specific interactions conferred by the PEG linker. The detailed protocols and guidelines presented here serve as a comprehensive resource for researchers and scientists to successfully implement this valuable bioconjugation strategy in their studies of protein function, localization, and dynamics.
References
- 1. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]
- 2. Iodoacetamido-PEG6-acid | BroadPharm [broadpharm.com]
- 3. Iodoacetamido-PEG3-acid | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 7. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
Surface Modification of Nanoparticles with Iodoacetamido-PEG8-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the surface modification of nanoparticles using the heterobifunctional linker, Iodoacetamido-PEG8-acid. This linker is particularly useful for covalently conjugating thiol-containing molecules, such as peptides or antibodies, to nanoparticles that present primary amine groups on their surface. The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances solubility, reduces steric hindrance, and improves the biocompatibility of the final nanoparticle conjugate. These protocols are designed to be a foundational resource for researchers developing targeted drug delivery systems, advanced diagnostics, and other nanomedical applications.
Principle of Surface Modification
This compound is a versatile crosslinker that facilitates a two-step, orthogonal conjugation strategy. This allows for the precise and controlled attachment of biomolecules to a nanoparticle surface. The overall process involves two key chemical reactions:
-
Amide Bond Formation: The carboxylic acid terminus of the this compound linker is activated using carbodiimide (B86325) chemistry (EDC/NHS). It then reacts with primary amine groups present on the nanoparticle surface to form a stable amide bond. This initial step functionalizes the nanoparticle with a flexible PEG chain terminating in a reactive iodoacetamide (B48618) group.[1]
-
Thiol-Iodoacetamide Reaction: The iodoacetamide group is an alkylating agent that specifically and efficiently reacts with the thiol (sulfhydryl) group of a target molecule (e.g., a cysteine residue in a peptide or a reduced antibody) to form a stable thioether bond.[1]
This sequential approach ensures controlled, covalent attachment of targeting moieties, imaging agents, or therapeutic payloads to the nanoparticle surface.
Diagram of the two-step conjugation chemistry:
Caption: Two-step conjugation using this compound.
Experimental Protocols
These protocols provide a general framework. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific nanoparticle systems and ligands.
Materials and Reagents
-
Amine-functionalized Nanoparticles (Amine-NPs)
-
This compound (MW: 609.5 g/mol )[1]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Thiol-containing ligand (e.g., peptide, antibody fragment)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction, if necessary
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Glycine or Tris-HCl, pH 8.0
-
Purification equipment: Centrifugal filter units, dialysis cassettes, or size-exclusion chromatography (SEC) columns
Protocol 1: Functionalization of Nanoparticles with this compound
This protocol describes the activation of the carboxylic acid on the linker and its conjugation to the amine-functionalized nanoparticles.
-
Reagent Preparation: Prepare fresh 10 mg/mL stock solutions of EDC and NHS in Activation Buffer.
-
Nanoparticle Preparation: Disperse the Amine-NPs in Activation Buffer to a final concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
Activation of this compound: In a separate microcentrifuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:2:2. (Refer to Table 1 for typical molar ratios). Incubate the mixture at room temperature for 15-30 minutes to generate the NHS-activated ester.
-
Conjugation Reaction: Add the activated linker solution to the nanoparticle suspension. Adjust the pH of the reaction mixture to 7.4 by adding Reaction Buffer (PBS). Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator).
-
Quenching and Purification: Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes. Purify the resulting Iodoacetamide-PEG8-NPs to remove excess linker and reaction byproducts. This can be achieved through repeated centrifugation and washing steps, dialysis against PBS, or size-exclusion chromatography.[2]
Protocol 2: Conjugation of Thiol-containing Ligands
This protocol details the reaction between the iodoacetamide-functionalized nanoparticles and a thiol-containing molecule.
-
Ligand Preparation (if necessary): If the ligand is an antibody, it may need to be reduced to expose free thiol groups. Incubate the antibody with a 10-20 fold molar excess of TCEP in Reaction Buffer for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Disperse the Iodoacetamide-PEG8-NPs in the Reaction Buffer. Add the thiol-containing ligand at a 2-10 fold molar excess relative to the estimated number of iodoacetamide groups on the nanoparticles. Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The reaction is typically rapid.
-
Purification: Purify the final Ligand-PEG8-NP conjugate to remove any unreacted ligand using centrifugation, dialysis, or size-exclusion chromatography.
-
Characterization and Storage: Characterize the final product using the methods described in Section 3. Store the final conjugate at 4°C in a suitable buffer.
Experimental Workflow Diagram:
Caption: Experimental workflow for nanoparticle surface modification.
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to assess the properties of the resulting nanoparticles.
| Parameter | Method | Expected Outcome | Reference |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase in diameter after each modification step due to the addition of the PEG linker and the ligand. The Polydispersity Index (PDI) should remain low (<0.25) for a homogenous population. | [3] |
| Surface Charge | Zeta Potential Analysis | A shift in zeta potential is expected after modification. PEGylation often leads to a more neutral surface charge, which can indicate successful coating. | [3] |
| Morphology | Transmission Electron Microscopy (TEM) | To confirm that the core morphology and size of the nanoparticles are maintained throughout the modification process. The PEG layer is often not visible under TEM. | [4][5] |
| Confirmation of PEGylation | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic ether (C-O-C) stretching bands from the PEG backbone confirms the presence of PEG on the nanoparticle surface. | [6] |
| Quantification of PEGylation | Thermogravimetric Analysis (TGA) | Measures the weight loss of the sample as it is heated. The weight loss in the PEG degradation temperature range (e.g., 300-450 °C) can be used to quantify the amount of PEG grafted onto the nanoparticles. | [3] |
| Confirmation of Ligand Conjugation | Gel Electrophoresis (e.g., SDS-PAGE) | For protein/peptide ligands, a band shift for the nanoparticles after conjugation compared to before can indicate successful attachment. | |
| Quantification of Ligand Conjugation | UV-Vis Spectroscopy or Fluorescence Spectroscopy | If the ligand has a characteristic absorbance or fluorescence, this can be used to quantify the amount of conjugated ligand after purification. | [7] |
Quantitative Data Summary
The following table summarizes typical changes observed in nanoparticle characteristics after modification. The exact values will depend on the specific nanoparticle core, the initial surface chemistry, and the efficiency of the reactions.
| Sample | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-NPs (Initial) | 105 ± 5 | 0.15 ± 0.05 | +25 ± 5 |
| NP-PEG-Iodo (After Step 1) | 120 ± 7 | 0.18 ± 0.05 | +5 ± 3 |
| NP-PEG-Ligand (Final Conjugate) | 135 ± 10 | 0.20 ± 0.05 | -10 ± 4 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency of the linker (Step 1) | Inactive EDC/NHS. | Use fresh, high-quality EDC and NHS. Prepare stock solutions immediately before use. |
| Low reactivity of surface amines. | Ensure the pH of the Activation Buffer is optimal (pH 6.0) for carbodiimide chemistry. | |
| Aggregation of nanoparticles during conjugation | Incorrect buffer conditions or high nanoparticle concentration. | Optimize buffer pH and ionic strength. Work with more dilute nanoparticle suspensions. |
| Low conjugation efficiency of the ligand (Step 2) | Insufficiently reduced antibody or oxidized thiol ligand. | Ensure complete reduction of the antibody and remove the reducing agent before conjugation. Use fresh ligand solution. |
| Steric hindrance. | Consider using a longer PEG linker if steric hindrance is suspected. |
Signaling Pathway Analogy: Targeted Nanoparticle Action
Caption: Targeted nanoparticle binding and drug delivery pathway.
References
- 1. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. krishisanskriti.org [krishisanskriti.org]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HATU-Mediated Conjugation of Iodoacetamido-PEG8-acid
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for the activation and conjugation of Iodoacetamido-PEG8-acid to primary amine-containing molecules. This protocol is designed to yield a stable amide bond, resulting in a bifunctional linker ready for subsequent conjugation to thiol-containing molecules.
Introduction
This compound is a heterobifunctional linker that combines a terminal carboxylic acid with an iodoacetamide (B48618) group, spaced by an eight-unit polyethylene (B3416737) glycol (PEG) chain. The carboxylic acid can be activated to react with primary amines, forming a stable amide linkage. The iodoacetamide group is a thiol-reactive moiety that specifically reacts with sulfhydryl groups on molecules like cysteine residues in proteins. This bifunctionality makes it a valuable tool in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics.[1]
HATU is a highly efficient coupling reagent for the formation of amide bonds.[2][3] It activates carboxylic acids by forming a highly reactive O-acyluronium intermediate, which then readily reacts with a primary amine.[2][4] The advantages of using HATU include rapid reaction times, high coupling efficiency, and suppression of racemization, making it a preferred choice for conjugations involving sensitive biomolecules.[2]
Data Presentation
Table 1: Reagent Specifications
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | C21H39IN2O11 | 634.44 | Carboxylic Acid, Iodoacetamide |
| HATU | C10H15F6N6OP | 380.23 | Uronium Salt |
| N,N-Diisopropylethylamine (DIPEA) | C8H19N | 129.24 | Tertiary Amine Base |
| Amine-containing Molecule (Example: R-NH2) | Variable | Variable | Primary Amine |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range | Typical Value | Expected Outcome |
| Molar Ratio (Acid:HATU:Amine:DIPEA) | 1 : 1-1.2 : 1-1.5 : 2-4 | 1 : 1.1 : 1.2 : 3 | High Yield |
| Concentration of Acid | 0.05 - 0.2 M | 0.1 M | Efficient Reaction |
| Reaction Time | 1 - 4 hours | 2 hours | Complete Conversion |
| Reaction Temperature | 20 - 25 °C (Room Temp.) | 25 °C | Minimal Side Reactions |
| Expected Yield | 70 - 95% | >85% | Dependent on Substrate |
| Expected Purity (Post-Purification) | >90% | >95% | HPLC Verified |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., peptide, small molecule, or functionalized biomolecule)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer
Pre-Reaction Preparations
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of HATU and the activated ester.
-
Use anhydrous solvents to maintain a moisture-free reaction environment.
-
Allow all reagents to warm to room temperature before use.
Step-by-Step Conjugation Protocol
-
Dissolution of Acid: In a dry reaction vessel, dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 0.1 M.
-
Addition of Base and Coupling Reagent: To the solution from step 1, add DIPEA (3 equivalents) followed by HATU (1.1 equivalents).
-
Activation of Carboxylic Acid: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for the formation of the reactive OAt-ester intermediate.[5][6]
-
Addition of Amine: Dissolve the amine-containing molecule (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount of water to hydrolyze any remaining active ester.
Work-up and Purification Protocol
-
Solvent Removal: Remove the DMF under reduced pressure (e.g., using a rotary evaporator).
-
Initial Purification (Liquid-Liquid Extraction): If the product is soluble in an organic solvent immiscible with water (e.g., ethyl acetate), dilute the residue with the organic solvent and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
RP-HPLC Purification:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm (analytical) or a corresponding preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the conjugate.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 220 nm for the amide bond) or use an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.[7]
-
Fraction Collection: Collect the fractions corresponding to the product peak.
-
Lyophilization: Lyophilize the collected fractions to obtain the pure conjugate as a solid.
-
Characterization of the Conjugate
-
Mass Spectrometry (MS): Confirm the identity of the product by ESI-MS. The observed mass should correspond to the calculated mass of the Iodoacetamido-PEG8-Amine conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic peaks for the PEG linker (a broad singlet around 3.6 ppm), the iodoacetamide group (a singlet around 3.8 ppm for the -CH2I protons), and signals corresponding to the amine-containing molecule. The disappearance of the carboxylic acid proton and the appearance of a new amide proton signal confirm the conjugation.
-
¹³C NMR: The spectrum will show the characteristic PEG signals and signals from the conjugated amine.
-
Mandatory Visualizations
Caption: HATU activation and conjugation pathway.
Caption: Experimental workflow for conjugation.
Troubleshooting and Important Considerations
-
Low Yield:
-
Moisture: Ensure all reagents, solvents, and glassware are anhydrous. Moisture can deactivate HATU and the active ester.
-
Incorrect Stoichiometry: Use a slight excess of HATU and the amine to drive the reaction to completion.
-
Insufficient Activation Time: Allow for the recommended pre-activation time before adding the amine.
-
-
Side Reactions:
-
Iodoacetamide Reactivity: The iodoacetamide group is generally stable under these conditions but can be sensitive to light and certain nucleophiles. It is advisable to perform the reaction protected from direct light. The primary amine is a much stronger nucleophile for the activated ester than for the iodoacetamide under these conditions.
-
-
Purification Challenges:
-
Broad Peaks in HPLC: PEGylated molecules can sometimes give broad peaks. Optimizing the gradient, flow rate, and column temperature can improve peak shape.
-
Co-elution of Impurities: If the product co-elutes with starting materials or by-products, adjusting the mobile phase composition or trying a different stationary phase (e.g., C8) may be necessary.
-
References
Application Note: Purification of Iodoacetamido-PEG8-acid Labeled Proteins by HPLC
Introduction
Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. It can improve bioavailability, increase circulating half-life, and reduce immunogenicity.[1] Iodoacetamido-PEG8-acid is a specific reagent used for PEGylation, targeting the thiol groups of cysteine residues through its iodoacetamide (B48618) functional group.[2][3] The iodoacetamide group forms a stable thioether bond with the sulfhydryl group of cysteine residues.[4][5]
Following the labeling reaction, the resulting mixture contains the desired PEGylated protein, unreacted protein, excess PEG reagent, and other byproducts.[] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification and characterization of the PEGylated product due to its high resolving power, which can separate molecules based on differences in hydrophobicity.[][7][8] This application note provides a detailed protocol for the labeling of a protein with this compound and the subsequent purification of the conjugate using RP-HPLC.
Reaction Principle
The primary reaction involves the alkylation of the thiol group of a cysteine residue by the iodoacetamide group of the this compound reagent. This reaction is a nucleophilic substitution where the sulfur atom of the cysteine thiol attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether linkage.[4][9] The reaction is most efficient at a slightly alkaline pH (8.0-8.5), which promotes the deprotonation of the thiol group to the more nucleophilic thiolate anion.[10]
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol outlines the steps for the covalent labeling of a protein containing accessible cysteine residues.
Materials and Reagents:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution and incubate at room temperature for 60 minutes. Note: If using DTT as a reducing agent, it must be removed by a desalting column or dialysis prior to adding the labeling reagent.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be carried out in the dark to prevent degradation of the iodoacetamide reagent.[11]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as L-cysteine to a final concentration of 10-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound and quenching reagent by using a desalting column or by dialysis against a suitable buffer (e.g., PBS pH 7.4).
-
Protocol 2: Purification of PEGylated Protein by RP-HPLC
This protocol describes the purification of the this compound labeled protein from the unreacted protein using RP-HPLC.
Instrumentation and Materials:
-
HPLC system with a gradient pump, UV detector, and fraction collector
-
Reversed-phase column (e.g., C18, 5 µm, 300 Å, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
-
Labeled protein sample from Protocol 1
Procedure:
-
System Preparation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.
-
-
Sample Injection:
-
Inject 20-100 µg of the labeled protein mixture onto the column.
-
-
Elution Gradient:
-
Elute the bound proteins using a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
After the gradient, wash the column with 95% Mobile Phase B for 5 minutes and then re-equilibrate with 5% Mobile Phase B for 10 minutes before the next injection.
-
-
Detection and Fraction Collection:
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Collect fractions corresponding to the different peaks observed in the chromatogram. The PEGylated protein is expected to elute at a different retention time than the unlabeled protein.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the presence and purity of the PEGylated protein.
-
Pool the fractions containing the pure PEGylated protein.
-
-
Buffer Exchange (Optional):
-
If necessary, exchange the buffer of the purified protein solution into a desired storage buffer using dialysis or a desalting column.
-
Data Presentation
The following table summarizes typical results obtained from the RP-HPLC purification of an this compound labeled protein.
| Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |
| Unlabeled Protein | 15.2 | 25.3 | - |
| PEGylated Protein | 18.7 | 71.8 | >95% |
| Excess Labeling Reagent | 3.5 | 2.9 | - |
Note: Data presented are for illustrative purposes. Actual retention times and peak areas will vary depending on the protein, column, and specific HPLC conditions.
Visualizations
Caption: Workflow for labeling and purification.
Caption: Iodoacetamide-cysteine conjugation reaction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]
- 3. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. nbinno.com [nbinno.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. hplc.eu [hplc.eu]
- 9. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Size-Exclusion Chromatography in the Purification of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein therapeutic, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can lead to an increased serum half-life, reduced immunogenicity, and improved stability. However, the PEGylation reaction often results in a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species and aggregates. Size-exclusion chromatography (SEC) is a powerful and commonly employed technique for the separation and purification of these components based on their hydrodynamic volume.[1][2][][]
These application notes provide a comprehensive overview and detailed protocols for the utilization of SEC in the purification of PEGylated proteins.
Principle of Separation
Size-exclusion chromatography separates molecules based on their size in solution, also known as their hydrodynamic radius.[5][6][7] The stationary phase consists of porous beads with a defined pore size distribution.[6] When a sample containing a mixture of molecules is passed through the column, larger molecules that are excluded from the pores travel a shorter path and elute first. Smaller molecules can diffuse into the pores, resulting in a longer path length and later elution.[5][6][7]
Due to the large hydrodynamic volume of the PEG moiety, PEGylated proteins have a significantly larger size compared to their non-PEGylated counterparts, enabling their separation by SEC.[][] This technique is highly effective in removing unreacted protein, low molecular weight by-products, and high molecular weight aggregates.[1][][8]
Caption: Separation of PEGylated protein mixture by SEC.
Key Considerations for Method Development
Optimizing an SEC method for PEGylated protein purification requires careful consideration of several factors to achieve desired purity and recovery.
-
Column Selection: The choice of SEC column is critical and depends on the molecular weight of the PEGylated protein and the impurities to be removed. Columns with appropriate pore sizes and fractionation ranges are necessary for effective separation.[9]
-
Mobile Phase Composition: The mobile phase should be optimized to prevent non-specific interactions between the PEGylated protein and the stationary phase, which can lead to poor peak shape, tailing, and reduced recovery.[1] Common mobile phases consist of a buffer (e.g., sodium phosphate) with the addition of salts (e.g., NaCl) or other additives like arginine to minimize secondary interactions.[10]
-
Flow Rate: The flow rate affects resolution and analysis time. Lower flow rates generally lead to better resolution but longer run times.
-
Detection: UV detection at 280 nm is standard for proteins. However, for accurate quantification and characterization, especially for heterogeneous samples, multi-angle light scattering (MALS) and refractive index (RI) detectors can be coupled with SEC.[11][12]
Application Data
The following tables summarize typical experimental conditions and performance data for the purification of PEGylated proteins using SEC, based on published application notes.
Table 1: Exemplary SEC Method Parameters for PEGylated Protein Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm[1] | Tosoh TSKgel G4000SWXL, 7.8 mm x 300 mm, 8-μm[10] | Superdex 200, 10 × 300 mm[11] |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 | 100 mM Sodium Phosphate, 300 mM Arginine, 10% IPA, pH 6.2[10] | Not specified |
| Flow Rate | 1.0 mL/min[13] | 0.5 mL/min[10] | Not specified |
| Column Temp. | Ambient | 24 °C to 30 °C[10] | Not specified |
| Detection | UV at 214 nm[13] | UV at 280 nm[10] | UV, RI, MALS[11] |
| Injection Vol. | 20 µL[13] | 10 µL[10] | Not specified |
| Analyte | Protein (70 kDa) and its PEGylated (40 kDa PEG) forms[13] | Multimeric PEG-Fab conjugate (~416 kDa)[10] | PEGylated protein (~19 kDa protein + ~20 kDa PEG)[11] |
Table 2: Performance Characteristics of an SEC Method for PEG G-CSF [1]
| Parameter | Result |
| Linearity Range | 12.5 to 2,000 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 3.125 µg/mL |
| Limit of Quantitation (LOQ) | 12.5 µg/mL |
| Retention Time Precision (RSD) | <0.2% |
| Peak Area Precision (RSD) | <1.0% |
| Purity of PEG G-CSF | >99% |
| Aggregate Content | <0.6% |
Experimental Protocols
Protocol 1: General SEC Method for Purity Analysis of a PEGylated Protein
This protocol provides a starting point for the development of an SEC method for the analysis of a PEGylated protein.
1. Materials and Equipment:
- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.
- SEC column (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm).[1]
- Mobile Phase: 150 mM Sodium Phosphate buffer, pH 7.0.
- Sample: PEGylated protein dissolved in the mobile phase.
2. Procedure:
- Prepare the mobile phase and degas it thoroughly.
- Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[13]
- Prepare the sample by diluting it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
- Inject an appropriate volume of the sample (e.g., 20 µL) onto the column.[13]
- Run the separation isocratically for a sufficient time to allow all components to elute.
- Monitor the elution profile at 214 nm or 280 nm.[13]
- Analyze the resulting chromatogram to determine the purity of the PEGylated protein and the presence of aggregates or unreacted protein.
Protocol 2: SEC Method for Separation of a Multimeric PEG-Protein Conjugate
This protocol is adapted for a larger, more complex PEGylated protein and focuses on optimizing the mobile phase to reduce non-specific interactions.[10]
1. Materials and Equipment:
- HPLC system with a UV detector.
- SEC column (e.g., Tosoh TSKgel G4000SWXL, 7.8 mm x 300 mm, 8-μm).[10]
- Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, 10% Isopropanol (IPA), pH 6.2.[10]
- Sample: Multimeric PEG-protein conjugate.
2. Procedure:
- Prepare and degas the specialized mobile phase. The addition of arginine helps to suppress hydrophobic interactions.[10]
- Equilibrate the column at a flow rate of 0.5 mL/min.[10]
- Set the column temperature to 30 °C to improve peak shape.[10]
- Prepare the sample at a concentration of 5.0 mg/mL in the mobile phase.[10]
- Inject 10 µL of the sample.[10]
- Perform the isocratic separation and monitor the eluate at 280 nm.[10]
- Identify and quantify the main peak, as well as high molecular weight forms (HMWF) and low molecular weight forms (LMWF).[10]
Workflow for PEGylated Protein Purification and Analysis
The following diagram illustrates a typical workflow for the purification and analysis of a PEGylated protein using SEC.
Caption: A typical workflow for purifying PEGylated proteins.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape / Tailing | - Non-specific interactions between PEG and the stationary phase.[1]- Inappropriate mobile phase composition. | - Add salt (e.g., 150 mM NaCl) or arginine (e.g., 300 mM) to the mobile phase.[10]- Optimize mobile phase pH.- Screen different column chemistries. |
| Low Recovery | - Adsorption of the protein to the column matrix. | - Use a biocompatible HPLC system.[1]- Add additives like arginine to the mobile phase.[10] |
| Co-elution of Free PEG and PEGylated Protein | - Hydrodynamic radii of the two species are too similar.[14] | - Use a column with a different selectivity or pore size.- Consider alternative techniques like ion-exchange or reversed-phase chromatography.[2][14] |
| Poor Resolution | - Inappropriate column for the molecular weight range.- High flow rate.- Sample overload. | - Select a column with an appropriate fractionation range.- Reduce the flow rate.- Decrease the injection volume or sample concentration.[10] |
Conclusion
Size-exclusion chromatography is an indispensable tool for the purification and analysis of PEGylated proteins.[1][2] Its ability to separate molecules based on size makes it highly effective for removing common impurities from PEGylation reactions, such as unreacted protein and high molecular weight aggregates.[8] Careful method development, particularly in the selection of the column and optimization of the mobile phase, is crucial for achieving high purity and recovery. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to successfully implement SEC in their PEGylated protein purification workflows.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 5. goldbio.com [goldbio.com]
- 6. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 7. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.cn]
- 8. Size-Exclusion Chromatography Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 13. HPLC Analysis of Size Exclusion Separation of Proteins and PEGylated Proteins application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 14. waters.com [waters.com]
Application Notes: Mass Spectrometry Analysis of Iodoacetamido-PEG8-acid Modified Peptides
Introduction
Iodoacetamido-PEG8-acid is a bifunctional linker used in bioconjugation and proteomics. It features a reactive iodoacetamide (B48618) group and a terminal carboxylic acid. The iodoacetamide moiety allows for specific and covalent labeling of thiol groups, primarily on cysteine residues, through an alkylation reaction.[1][2] This modification introduces a fixed mass shift, enabling the targeted analysis of cysteine-containing peptides by mass spectrometry (MS). The polyethylene (B3416737) glycol (PEG) component, in this case with eight ethylene (B1197577) glycol units, enhances the solubility of the labeled peptide.[3] This technique is valuable for researchers in proteomics and drug development for applications such as identifying and quantifying specific cysteine-containing peptides, probing protein structure and solvent accessibility, and creating antibody-drug conjugates.[1][4]
Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing these modified peptides.[5] It allows for the precise identification of the modification site and the quantification of the labeled peptide. Quantitative strategies can be employed to compare the abundance of specific peptides across different samples, providing insights into changes in protein expression or modification occupancy.[6][7]
Chemical Principle of Cysteine Modification
The core of this application lies in the specific reaction between the iodoacetamide group of the PEG linker and the sulfhydryl group of a cysteine residue. This S-alkylation reaction forms a stable thioether bond. The reaction is typically performed under neutral to slightly alkaline conditions (pH 7-9) and in the dark to prevent photolability of the iodoacetamide reagent.[4]
Caption: Covalent modification of a peptide's cysteine residue by this compound.
Experimental Workflow and Protocols
The overall process involves protein extraction, reduction of disulfide bonds, alkylation with the PEG reagent, enzymatic digestion, and finally, analysis by LC-MS/MS.
Caption: General experimental workflow for analyzing this compound modified peptides.
Protocol 1: Labeling of Cysteine-Containing Peptides
This protocol details the steps for reducing and alkylating proteins from a complex mixture before digestion.
-
Protein Solubilization and Reduction:
-
Resuspend the protein pellet (e.g., from cell lysate) in a lysis buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
-
Alkylation:
-
Prepare a fresh stock solution of this compound in a suitable solvent like DMSO or water.
-
Add the this compound solution to the reduced protein sample to a final concentration of 20-30 mM. A 2- to 300-fold molar excess of reagent over the protein is typical.[4]
-
Incubate for 30-60 minutes at room temperature in the dark.[4]
-
Note: Iodoacetamide and its derivatives can react with other nucleophilic residues (e.g., lysine, histidine) or the N-terminus, especially at higher pH and longer incubation times, leading to undesired by-products.[8][9] It is crucial to optimize reaction conditions.
-
-
Quenching and Digestion:
-
Quench the excess alkylating reagent by adding DTT or cysteine to a final concentration of 20 mM and incubating for 15 minutes.
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.
-
Add a protease, such as trypsin, at a 1:50 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid to a pH of ~2-3 to stop the digestion.
-
Desalt and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptide sample in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the mass spectrometric analysis.
-
Liquid Chromatography (LC) Separation:
-
Inject the prepared peptide sample onto a reverse-phase LC column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) over a defined period (e.g., 60-120 minutes).
-
-
Mass Spectrometry (MS) and Tandem MS (MS/MS):
-
Couple the LC eluent to an electrospray ionization (ESI) source of a high-resolution mass spectrometer.[5]
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Full MS Scan: Acquire full MS scans over a mass-to-charge (m/z) range (e.g., 350-1500 m/z).
-
MS/MS Scan: Select the most intense precursor ions from the full MS scan for fragmentation (e.g., using collision-induced dissociation, CID). Acquire MS/MS spectra to determine the amino acid sequence of the peptides.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the acquired MS/MS spectra against a protein sequence database.
-
Specify the carbamidomethylation of cysteine with the this compound as a variable or fixed modification. The monoisotopic mass of the modification is 547.2432 Da (C21H39NO11S).
-
Identify and quantify the modified peptides. The software will match the fragmentation pattern in the MS/MS spectra to theoretical fragments from the database sequences.
-
Data Presentation
Quantitative data should be presented in a clear, tabular format to facilitate comparison between samples or conditions. The tables below are templates demonstrating how to organize such data.
Table 1: Relative Quantification of this compound Modified Peptides (Values are for illustrative purposes only)
| Peptide Sequence | Protein | Modification Site | Precursor m/z | Charge | Ratio (Treat/Ctrl) | p-value |
| VDMC TAFHDNEETFLK | Albumin | Cys-34 | 1024.45 | 3+ | 2.54 | 0.008 |
| SHC IAEVENDEMPADK | Transferrin | Cys-112 | 987.12 | 3+ | 0.48 | 0.012 |
| QNC ELFEQLGEYK | GAPDH | Cys-152 | 875.38 | 2+ | 1.15 | 0.750 |
Table 2: Absolute Quantification of a Target Modified Peptide using an Internal Standard (Values are for illustrative purposes only)
| Peptide Sequence | Modification Site | Sample Group | Replicate 1 (fmol/µg) | Replicate 2 (fmol/µg) | Replicate 3 (fmol/µg) | Mean (fmol/µg) | Std. Dev. |
| VDMC TAFHDNEETFLK | Cys-34 | Control | 12.5 | 13.1 | 12.8 | 12.8 | 0.3 |
| VDMC TAFHDNEETFLK | Cys-34 | Treated | 31.2 | 33.5 | 32.4 | 32.4 | 1.2 |
References
- 1. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]
- 2. Iodoacetamido-PEG3-acid | BroadPharm [broadpharm.com]
- 3. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 4. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve low yield in Iodoacetamido-PEG8-acid conjugation
Welcome to the technical support center for Iodoacetamido-PEG8-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?
The optimal pH for the reaction between an iodoacetamide (B48618) group and a sulfhydryl group (thiol) is between 8.0 and 8.5.[1][2] At this pH, the thiol group is sufficiently deprotonated to the more reactive thiolate anion, which facilitates the nucleophilic attack on the iodoacetyl group.[1]
Q2: My this compound reagent is not dissolving well in my aqueous reaction buffer. What should I do?
Iodoacetamido-PEG reagents can sometimes have limited solubility in aqueous buffers, especially at high concentrations. It is recommended to first dissolve the reagent in an anhydrous, amine-free organic solvent such as DMSO or DMF and then add it dropwise to the reaction mixture containing your protein or molecule while gently mixing.[1] This helps to prevent precipitation of the reagent.
Q3: Can I have reducing agents like DTT or β-mercaptoethanol in my reaction buffer?
No, it is critical to remove all reducing agents containing thiols (e.g., DTT, β-mercaptoethanol) from your protein or molecule solution before adding the this compound.[1] These agents will compete with the target thiol groups for reaction with the iodoacetamide, thereby reducing your conjugation yield.[1] Techniques like dialysis, desalting columns, or size-exclusion chromatography are effective for removing these interfering substances.[1][3]
Q4: How should I store my this compound?
Iodoacetamide reagents are sensitive to light and moisture and are unstable in solution.[1][2][4][5] They should be stored as a solid at -20°C, protected from light.[1][6] It is crucial to prepare solutions fresh immediately before use and to protect them from light.[1][4][5]
Q5: What are the potential side reactions with this compound?
While iodoacetamide is highly reactive towards cysteine thiols, it can also react with other amino acid residues, particularly at higher pH or with a large excess of the reagent.[1][7] These side reactions can occur with the imidazole (B134444) group of histidine, the thioether of methionine, and the epsilon-amino group of lysine.[1][7][8] The N-terminal alpha-amino group can also be a target for alkylation.[1][7] To minimize these side reactions, it is important to control the pH and the molar ratio of the reactants.[4]
Q6: How can I stop the conjugation reaction?
The reaction can be quenched by adding a low molecular weight thiol-containing compound, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), to the reaction mixture.[1] These compounds will react with any unreacted this compound.
Q7: What is the best method to purify my PEGylated conjugate?
The choice of purification method depends on the properties of your conjugate and the unreacted components. Common and effective techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is very effective at removing unreacted, low molecular weight this compound and quenching reagents.[][10]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their charge. PEGylation can alter the surface charge of a protein, which can be exploited for separation.[][10][11]
-
Hydrophobic Interaction Chromatography (HIC): This method separates based on hydrophobicity and can be a useful secondary purification step.[][11]
-
Ultrafiltration/Diafiltration: These membrane-based techniques can be used to remove smaller impurities and for buffer exchange.[][10]
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common challenge in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low bioconjugation yield.
Detailed Troubleshooting Steps
| Potential Cause | Recommended Solution |
| 1. Reagent Quality and Handling | |
| Degraded this compound | Iodoacetamide is sensitive to light and moisture.[1][5] Store the solid reagent at -20°C, protected from light.[1][6] Always prepare solutions fresh before use and keep them protected from light.[1][4][5] |
| Hydrolysis of Iodoacetamide in Solution | Do not store the reagent in solution for extended periods.[1] Prepare it immediately before adding it to the reaction mixture. |
| 2. Thiol Availability on Target Molecule | |
| Cysteine Residues Forming Disulfide Bonds | Before conjugation, reduce disulfide bonds by treating your protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Crucially, the reducing agent must be completely removed before adding the iodoacetamide reagent. [1][3] Use a desalting column for efficient removal.[1] |
| Sterically Hindered Thiol Groups | The thiol group may be buried within the protein's structure. Consider performing the conjugation under partial denaturing conditions, but be mindful of maintaining your protein's integrity. |
| 3. Reaction Conditions | |
| Incorrect Reaction pH | The reaction is most efficient at a pH of 8.0-8.5.[1] Use a stable buffer system, such as sodium phosphate (B84403) or sodium bicarbonate, that does not contain extraneous nucleophiles.[1] |
| Presence of Interfering Substances in Buffer | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with your target molecule.[1] Use a non-reactive buffer like PBS. |
| Suboptimal Molar Ratio of Reactants | A significant molar excess of the this compound to the thiol-containing molecule is often required to drive the reaction to completion. Start with a 10- to 20-fold molar excess and optimize as needed. |
| Low Reaction Temperature | While the reaction can proceed at room temperature, slightly elevated temperatures (e.g., 37°C) can increase the reaction rate.[12] However, monitor protein stability at higher temperatures. |
| Insufficient Reaction Time | Allow the reaction to proceed for a sufficient duration. Monitor the reaction progress if possible. Typical reaction times are in the range of 1-2 hours at room temperature.[3] |
| 4. Purification | |
| Loss of Conjugate During Purification | Ensure the chosen purification method is suitable for your conjugate. For example, if using SEC, ensure the column has the appropriate fractionation range to separate your PEGylated product from unreacted protein and excess reagent. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general starting point. Optimization of molar ratios, incubation time, and temperature may be necessary for your specific application.
Materials:
-
Protein with accessible sulfhydryl groups in a thiol-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous, amine-free DMSO or DMF.
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.3.
-
Reducing Agent (if necessary): TCEP solution.
-
Quenching Solution: 1 M β-mercaptoethanol or DTT.
-
Desalting column.
Procedure:
-
(Optional) Protein Reduction: If your protein contains disulfide bonds that need to be reduced to generate free thiols, incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Removal of Reducing Agent: Completely remove the TCEP using a desalting column equilibrated with the Reaction Buffer.
-
pH Adjustment: Adjust the pH of the protein solution to 8.3 using the Reaction Buffer.
-
Prepare this compound: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-50 mM. Protect the solution from light.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Add the reagent dropwise while gently mixing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagent and byproducts using size-exclusion chromatography (SEC) or another suitable purification method.
Reaction Scheme
Caption: Reaction of a protein thiol with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Purification of pegylated proteins [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Preventing Protein Aggaporation During PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during the PEGylation of proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors that disrupt protein stability:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
Increased Hydrophobicity: The PEG molecule itself can possess hydrophobic characteristics. Attaching multiple PEG molecules to a protein's surface can increase its overall hydrophobicity, promoting intermolecular interactions and aggregation.[2]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1][2]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition significantly impact a protein's stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, leading to aggregation.[1]
-
Over-labeling: The addition of too many PEG molecules can alter the protein's net charge and isoelectric point (pI), which may reduce its solubility and lead to aggregation.[3]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a widely accepted technique that separates molecules based on their size. It can be used to resolve and quantify monomers, dimers, and higher-order aggregates.[1][4][5]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution, making it a useful tool for detecting the presence of aggregates.[2]
-
UV-Vis Spectroscopy (Aggregation Index): A simple method that examines the ratio of protein absorbance at 280 nm versus 350 nm. An increase in light scattering by aggregates at 350 nm will change this ratio.[4]
-
Nanoparticle Tracking Analysis (NTA): This technique monitors the Brownian motion of protein aggregate nanoparticles to determine their size and concentration.[4]
-
Extrinsic Dye-Binding Fluorescence Assays: These assays use fluorescent dyes that bind to exposed hydrophobic regions of aggregated proteins, resulting in a measurable increase in fluorescence.[4]
Q3: What are some common stabilizing excipients I can use to prevent aggregation?
The addition of stabilizing excipients to the reaction buffer can significantly reduce protein aggregation.[1] Common excipients include:
-
Sugars and Polyols: Sucrose, trehalose, sorbitol, and glycerol (B35011) act as protein stabilizers.[1]
-
Amino Acids: Arginine and glycine (B1666218) are known to suppress protein-protein interactions and reduce aggregation.[1]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation.[1]
-
Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of non-native disulfide bonds that may lead to aggregation.[2][6]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Protein Aggregation
This guide provides a step-by-step approach to identify and resolve the root cause of protein aggregation during PEGylation.
Caption: A decision tree for systematically troubleshooting protein aggregation.
Step 1: Optimize Reaction Conditions
The initial step in troubleshooting is to systematically evaluate and optimize the reaction conditions.[1] A screening matrix with small-scale reactions can be employed to test various parameters.[1]
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase aggregation risk.[1][2] |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A lower degree of labeling is less likely to alter the protein's properties.[1][3] |
| pH | Screen a range around the protein's pI and optimal stability pH (e.g., 6.0-8.5).[1][3] | Proteins are least soluble at their isoelectric point (pI).[6] |
| Temperature | 4°C to Room Temperature | Lower temperatures can slow down protein unfolding and aggregation.[1][3] |
Step 2: Incorporate Stabilizing Excipients
If optimizing the reaction conditions is not sufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.[1]
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Increases protein stability through preferential exclusion.[1] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption.[1] |
| TCEP/DTT | 1-5 mM | Prevents the formation of non-native disulfide bonds.[2][6] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1]
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.[1]
Step 4: Consider Alternative PEGylation Strategies
If aggregation persists, it may be necessary to explore alternative strategies:
-
Site-Specific PEGylation: If the protein has many surface lysines, random labeling can lead to heterogeneous products with a higher chance of aggregation.[2] Engineering a specific site for conjugation (e.g., a single cysteine) allows for controlled, site-specific PEGylation.[2]
-
Alternative Chemistries: Depending on the protein, chemistries targeting different functional groups (e.g., thiols on cysteines instead of amines on lysines) might be less prone to causing aggregation.
Guide 2: PEGylation Reaction and Analysis Workflow
This workflow outlines the general steps for performing a PEGylation reaction and analyzing the results for aggregation.
Caption: A workflow for the PEGylation reaction and subsequent analysis.
Experimental Protocols
Protocol 1: Small-Scale PEGylation for Condition Screening
This protocol describes a method for screening various reaction conditions in parallel to identify the optimal parameters for minimizing aggregation.
-
Prepare Stock Solutions:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer).
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).
-
Stock solutions of various buffers at different pH values.
-
Stock solutions of stabilizing excipients.
-
-
Set up a Screening Matrix:
-
In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (e.g., 50-100 µL).
-
Vary one parameter at a time while keeping others constant (e.g., test a range of protein concentrations, PEG:protein molar ratios, pH values, and temperatures).[1]
-
-
Initiate the Reaction:
-
Add the protein solution to each well/tube.
-
Add the appropriate buffer and excipients.
-
Initiate the reaction by adding the activated PEG solution. Mix gently.
-
-
Incubate:
-
Incubate the reactions under the specified temperature conditions for a set period (e.g., 1-4 hours).
-
-
Analyze for Aggregation:
-
After incubation, visually inspect for precipitation.
-
Analyze each sample using a high-throughput method like DLS or a rapid SEC method to quantify the percentage of aggregate.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol provides a general method for analyzing the extent of aggregation in a PEGylated protein sample.
-
System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline). Ensure a stable baseline.
-
-
Sample Preparation:
-
Filter the PEGylated protein sample through a low-protein-binding 0.22 µm filter to remove any large particulates.
-
Dilute the sample to an appropriate concentration for the detector's linear range.
-
-
Injection and Separation:
-
Inject a defined volume of the sample onto the column.
-
The separation occurs based on size, with larger molecules (aggregates) eluting first, followed by the monomeric protein.
-
-
Detection:
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the aggregate and monomer peaks.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.
-
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
This protocol outlines the use of DLS to assess the size distribution and presence of aggregates in a sample.
-
Sample Preparation:
-
Filter the sample through a low-protein-binding filter suitable for DLS (e.g., 0.02 µm or 0.1 µm) to remove dust and extraneous particles.
-
Pipette the filtered sample into a clean DLS cuvette.
-
-
Instrument Setup:
-
Set the instrument parameters, including the sample viscosity and refractive index of the solvent.
-
Set the measurement temperature, typically the same as the reaction or storage temperature.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will generate a size distribution profile.
-
Look for the presence of larger species in addition to the main monomer peak, which indicates aggregation. The polydispersity index (PDI) can also provide an indication of the heterogeneity of the sample.
-
References
Technical Support Center: Iodoacetamide Side Reactions in Proteomics
Welcome to the technical support center for protein alkylation using iodoacetamide (B48618) (IAA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize off-target reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using iodoacetamide in protein sample preparation?
A1: Iodoacetamide is an alkylating agent primarily used to covalently modify the thiol groups (-SH) of cysteine residues in proteins. This process, known as carbamidomethylation, is crucial for preventing the re-formation of disulfide bonds after they have been reduced by reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This ensures proteins remain in a denatured and linear state, which is essential for effective enzymatic digestion and subsequent analysis by mass spectrometry.
Q2: What are "off-target" or side reactions of iodoacetamide?
A2: Off-target reactions refer to the unintended modification of amino acid residues other than cysteine by iodoacetamide.[1] These side reactions can occur under suboptimal conditions and may lead to incorrect protein identification, quantification, and characterization in mass spectrometry analysis.[2]
Q3: Which amino acids are most susceptible to side reactions with iodoacetamide?
A3: Besides cysteine, the amino acids most susceptible to alkylation by iodoacetamide are methionine, histidine, lysine (B10760008), aspartate, glutamate, and tyrosine. The N-terminal alpha-amino group of a peptide or protein can also be modified.[3][4]
Q4: How does pH influence the specificity of iodoacetamide alkylation?
A4: The pH of the reaction buffer is a critical factor. The reaction with cysteine's thiol group is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the thiol group is deprotonated to the more reactive thiolate anion.[4][5] However, at higher pH values, other amino acid side chains, such as the ε-amino group of lysine (pKa ~10.5), become deprotonated and more nucleophilic, increasing the likelihood of off-target alkylation.[6] Conversely, methionine alkylation can occur at a low pH (2-5).[7] The rate of histidine alkylation by iodoacetamide has been shown to be maximal at a pH of 5 to 5.5 and decreases as the pH is increased.[8]
Q5: Can iodoacetamide concentration affect the extent of side reactions?
A5: Yes, using an excessive concentration of iodoacetamide can increase the incidence of off-target modifications.[3] It is crucial to use the lowest effective concentration necessary for complete cysteine alkylation to minimize side reactions.[1]
Troubleshooting Guide
This guide addresses common problems encountered during protein alkylation with iodoacetamide.
Problem 1: My mass spectrometry data shows a high incidence of modified methionine residues (+57 Da).
-
Possible Cause: Methionine's thioether group can be alkylated by iodoacetamide, a reaction that is largely independent of pH between 2.3 and 7.0.[8] This is a common off-target modification, especially with excess iodoacetamide or prolonged incubation.[2]
-
Solution:
-
Optimize Reagent Concentration: Use a minimal excess of iodoacetamide required for complete cysteine alkylation. A common starting point is a 2-fold molar excess over the reducing agent (e.g., DTT).[9]
-
Control Incubation Time: Limit the alkylation reaction time to 30 minutes at room temperature.[10][11]
-
Quench the Reaction: After alkylation, quench the excess iodoacetamide with a thiol-containing reagent like DTT or L-cysteine to prevent further reactions.[1][10]
-
Low pH Alkylation for Methionine Analysis: If specifically studying methionine oxidation, selective alkylation of unoxidized methionines can be achieved at a low pH (pH 2-5).[7]
-
Problem 2: I am observing unexpected mass shifts of +57 Da or +114 Da on lysine residues.
-
Possible Cause: The ε-amino group of lysine can be alkylated by iodoacetamide, particularly at alkaline pH (above 8.5-9.0).[5][6] The +114 Da shift can correspond to a double alkylation, which can mimic a ubiquitin remnant in mass spectrometry data.[1]
-
Solution:
-
Maintain Optimal pH: Perform the alkylation at a pH between 7.5 and 8.5 to favor cysteine modification while minimizing lysine reactivity.[3][4]
-
Limit Reagent Concentration: Avoid using a large excess of iodoacetamide.[3]
-
Quenching: Promptly quench the reaction after the recommended incubation time.[1][10]
-
Problem 3: My data shows modification of histidine, aspartate, glutamate, or tyrosine residues.
-
Possible Cause: The imidazole (B134444) group of histidine, the carboxyl groups of aspartate and glutamate, and the phenolic group of tyrosine can also react with iodoacetamide, especially with excess reagent and at non-optimal pH.[3][4] Histidine reactivity is complex and can be influenced by its local environment within the protein structure.[8]
-
Solution:
-
Strict pH Control: Maintain the reaction pH in the optimal range of 7.5-8.5.
-
Use Limiting Quantities of Iodoacetamide: Ensure the concentration of iodoacetamide is not excessively high.[5][12]
-
Reaction Time and Quenching: Adhere to a 30-minute reaction time and subsequently quench the excess reagent.[10][11]
-
Data Presentation
Table 1: Effect of Iodoacetamide Concentration on Off-Target Alkylation
| Iodoacetamide Conc. | Peptides with Alkylated Cysteine | Peptides with Alkylated N-terminus | Peptides with Alkylated Lysine |
| 1 mM | 711 ± 35 | 80 ± 5 | 13 ± 2 |
| 4 mM | 765 ± 30 | 85 ± 6 | 14 ± 1 |
| 8 mM | 790 ± 28 | 88 ± 7 | 15 ± 2 |
| 14 mM | 818 ± 29 | 92 ± 8 | 15 ± 2 |
| 20 mM | 825 ± 31 | 95 ± 9 | 16 ± 2 |
(Data adapted from a study on yeast lysate proteomics.[1])
Table 2: pH Dependence of Iodoacetamide Side Reactions
| Amino Acid | Optimal pH for Reaction with IAA | Conditions Favoring Side Reaction |
| Cysteine | 7.5 - 8.5 | N/A (Primary Target) |
| Methionine | 2.0 - 7.0 (largely pH-independent) | Excess reagent, long incubation |
| Histidine | ~5.0 - 5.5 (maximal rate) | Varies with protein structure |
| Lysine | > 8.5 | High pH, excess reagent |
| Aspartate/Glutamate | Alkaline pH | Excess reagent |
| Tyrosine | Alkaline pH | Excess reagent |
Experimental Protocols
Protocol 1: Standard In-Solution Protein Reduction and Alkylation to Minimize Side Reactions
-
Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.3).[10]
-
Reduction: Add DTT to a final concentration of 5 mM. Incubate at 56°C for 30-45 minutes.[10]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Prepare a fresh solution of iodoacetamide (e.g., 500 mM in water). Add this stock solution to the protein sample to a final concentration of 14 mM. Incubate in the dark at room temperature for 30 minutes.[10]
-
Quenching: Stop the alkylation reaction by adding DTT to a final concentration of 10 mM (a 2-fold excess over the initial DTT concentration) and incubate in the dark for 15 minutes.[1][10]
-
Sample Cleanup: The sample is now ready for buffer exchange (to remove urea/guanidine), followed by enzymatic digestion (e.g., with trypsin) and mass spectrometry analysis.[10]
Protocol 2: Quenching Excess Iodoacetamide
-
Complete Alkylation: Follow steps 1-4 of the "Standard In-Solution Protein Reduction and Alkylation" protocol.
-
Prepare Quenching Agent: Prepare a stock solution of either L-cysteine or DTT (e.g., 200 mM).
-
Add Quenching Agent: Add the quenching agent to a final concentration that is at least equal to the initial concentration of iodoacetamide used. For example, if 14 mM iodoacetamide was used, add the quenching agent to a final concentration of at least 14 mM.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Proceed to Digestion: The sample is now ready for the addition of a protease for digestion.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
How to avoid non-specific labeling with Iodoacetamido-PEG8-acid
Welcome to the technical support center for Iodoacetamido-PEG8-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding non-specific labeling and to offer solutions to common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets?
A1: this compound is a heterobifunctional crosslinker. It contains an iodoacetamide (B48618) group and a carboxylic acid group, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The iodoacetamide moiety is a thiol-reactive group that primarily targets the sulfhydryl group of cysteine residues in proteins and peptides through an SN2 nucleophilic substitution reaction, forming a stable thioether bond.[1] The terminal carboxylic acid can be activated (e.g., with EDC or HATU) to react with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.[2]
Q2: What causes non-specific labeling with this compound?
A2: Non-specific labeling arises from the reaction of the iodoacetamide group with nucleophilic amino acid side chains other than cysteine.[3] While highly reactive with the thiolate anion of cysteine, iodoacetamide can also react, typically at a slower rate, with the imidazole (B134444) group of histidine, the thioether of methionine, and the ε-amino group of lysine.[4][5] These side reactions are more likely to occur under non-optimal reaction conditions, such as high pH, high temperature, prolonged reaction times, or a large excess of the labeling reagent.[2]
Q3: How does pH affect the specificity of the labeling reaction?
A3: pH is a critical factor in controlling the specificity of iodoacetamide labeling. The reaction is most efficient and specific for cysteine residues at a slightly alkaline pH, typically between 7.5 and 8.5.[6] In this pH range, the cysteine thiol group (pKa ~8.5) is partially deprotonated to the more nucleophilic thiolate anion, which rapidly reacts with the iodoacetamide. At higher pH values, other amino acid residues like lysine (pKa ~10.5) become deprotonated and more nucleophilic, increasing the likelihood of non-specific labeling.[4] Conversely, at a more neutral or acidic pH, the reaction with cysteine is significantly slower.
Q4: Is the this compound reagent light-sensitive?
A4: Yes, iodoacetamide and its derivatives are known to be light-sensitive.[2] It is recommended to prepare solutions fresh and to protect them from light during storage and incubation to prevent degradation of the reagent, which could lead to reduced labeling efficiency.
Q5: How can I remove excess, unreacted this compound after the conjugation reaction?
A5: Excess reagent can be removed by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF). The choice of method depends on the scale of your reaction and the properties of your labeled molecule. It is also highly recommended to quench the reaction by adding a small molecule thiol such as Dithiothreitol (DTT), 2-mercaptoethanol, or L-cysteine before purification. This will consume any unreacted iodoacetamide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background or non-specific labeling observed | Reaction pH is too high. | Maintain the reaction pH in the optimal range of 7.5-8.0. Use a well-buffered solution.[2] |
| Large molar excess of this compound. | Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal ratio for your specific protein.[4] | |
| Prolonged reaction time or elevated temperature. | Decrease the incubation time and/or temperature. Monitor the reaction progress to stop it once sufficient labeling is achieved. | |
| Low or no labeling efficiency | Cysteine residues are oxidized (forming disulfide bonds). | Reduce the protein with a reducing agent like TCEP or DTT prior to labeling. Ensure the reducing agent is removed before adding the iodoacetamide reagent. |
| This compound solution has degraded. | Prepare fresh solutions of the reagent immediately before use and protect from light.[2] | |
| Incorrect reaction buffer. | Avoid buffers containing thiols (e.g., DTT in the labeling step) or primary amines (e.g., Tris) if the carboxylic acid end is also being used. | |
| Precipitation of protein during labeling | Protein is unstable at the reaction pH. | Perform a buffer screen to ensure your protein is stable at the intended reaction pH. Consider performing the reaction at 4°C. |
| Addition of organic solvent (e.g., DMSO) to dissolve the reagent. | Minimize the volume of organic solvent. Add the reagent solution slowly to the protein solution while gently mixing. | |
| Incomplete reaction | Insufficient molar excess of labeling reagent. | Increase the molar ratio of this compound to protein. A 10-fold molar excess over free sulfhydryls is a common starting point.[2] |
| Reaction time is too short. | Increase the incubation time. A typical reaction time is 30-60 minutes at room temperature. |
Data Presentation
Factors Influencing Iodoacetamide Reaction Specificity
The table below summarizes the key experimental parameters and their impact on the specificity of labeling with iodoacetamide-based reagents.
| Parameter | Recommendation for High Specificity | Rationale and Quantitative Insights |
| pH | 7.5 - 8.5 | This pH range favors the deprotonation of cysteine's thiol group (pKa ≈ 8.5) to the highly reactive thiolate anion, while keeping the ε-amino group of lysine (pKa ≈ 10.5) largely protonated and less reactive.[4] |
| Molar Excess of Reagent | 5- to 20-fold molar excess over free thiols | Using a minimal effective concentration helps to ensure that the more reactive cysteine residues are labeled preferentially before significant reaction with less reactive side chains occurs. High molar excess (e.g., >100-fold) increases the probability of off-target labeling.[4] |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures slow down the reaction rate, which can sometimes improve specificity by further favoring the reaction with the most nucleophilic sites (cysteine). Higher temperatures can increase the rate of side reactions. |
| Reaction Time | 30 - 90 minutes | Monitor the reaction progress to determine the optimal time. Prolonged incubation can lead to the accumulation of non-specific products. |
| Quenching | Addition of excess thiol (e.g., 10-20 mM DTT or L-cysteine) | This immediately consumes any unreacted iodoacetamide, preventing further labeling of the target protein or other components in the mixture (e.g., enzymes added for subsequent digestion). |
Experimental Protocols
Protocol 1: General Procedure for Specific Cysteine Labeling
This protocol is a starting point and should be optimized for your specific protein and application.
-
Protein Preparation:
-
Dissolve the protein in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0). The buffer must be free of thiols.
-
If the protein contains disulfide bonds that need to be reduced to expose free cysteine residues, add a 10- to 20-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will compete for the iodoacetamide reagent.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction for 30-90 minutes at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours or overnight).
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent. A common choice is DTT to a final concentration of 10-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess labeling reagent and quenching byproducts by size-exclusion chromatography (desalting column), dialysis, or another suitable purification method.
-
Protocol 2: Advanced Strategy - Using Protecting Groups (Conceptual)
For applications requiring the highest level of specificity, a conceptual approach involves the use of reversible protecting groups for highly nucleophilic side chains like lysine. This is a more complex procedure and requires careful selection of orthogonal protection and deprotection chemistries.
-
Protection of Non-Target Residues:
-
React the protein with a reversible amine-specific protecting group (e.g., a reagent that can be removed under conditions that do not harm the protein). This will block the ε-amino groups of lysine residues.
-
Purify the protein to remove the excess protecting group reagent.
-
-
Cysteine Labeling:
-
Perform the cysteine labeling with this compound as described in Protocol 1. With the lysine residues blocked, the specificity for cysteine is enhanced.
-
-
Deprotection:
-
Remove the protecting groups from the lysine residues using the specific deprotection conditions for the chosen reagent.
-
Purify the final conjugate to remove the deprotection reagents and cleaved protecting groups.
-
Note: This is an advanced strategy and requires significant optimization. The choice of protecting groups and the reaction conditions must be carefully evaluated to ensure compatibility with the target protein.
Mandatory Visualization
Caption: Reaction pathways of this compound.
References
- 1. A simple method for developing lysine targeted covalent protein reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceasia.org [scienceasia.org]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iodoacetamido-PEG8-acid Thiol Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Iodoacetamido-PEG8-acid for thiol-specific bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule (e.g., cysteine in a protein)?
A1: The optimal pH for the reaction is in the slightly alkaline range of 7.5 to 8.5 .[1][2] At this pH, the thiol group (sulfhydryl, -SH) is sufficiently deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily reacts with the iodoacetyl group of the this compound.[3] Reaction at a neutral pH of 7.0 is possible, but the reaction rate will be slower.[2]
Q2: Can I perform the reaction at a pH higher than 8.5?
A2: It is generally not recommended to perform the reaction at a pH above 8.5. While the reaction with thiols might be faster, the risk of side reactions with other nucleophilic amino acid residues, such as the primary amines of lysines and the N-terminus, and the imidazole (B134444) group of histidine, increases significantly at higher pH values.[2] This can lead to non-specific labeling of your target molecule.
Q3: Why is my labeling efficiency low?
A3: Low labeling efficiency can be due to several factors:
-
Suboptimal pH: Ensure your reaction buffer is within the optimal pH range of 7.5-8.5.
-
Reagent Degradation: Iodoacetamide (B48618) and its derivatives are sensitive to light and moisture.[1] Prepare fresh solutions of this compound immediately before use and perform the reaction in the dark.
-
Presence of Reducing Agents: If you used a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds, ensure it is removed before adding the iodoacetamide reagent, as it will compete for the reagent.
-
Insufficient Reagent: A sufficient molar excess of the this compound is required. A 5- to 10-fold molar excess over the thiol is a common starting point.
Q4: What are the common side reactions, and how can I minimize them?
A4: The primary side reactions involve the alkylation of other nucleophilic amino acid residues besides cysteine, such as lysine (B10760008), histidine, and methionine.[1] To minimize these:
-
Control the pH: Maintain the pH between 7.5 and 8.5.
-
Limit Reagent Excess: Use the lowest effective molar excess of the this compound.
-
Control Reaction Time and Temperature: Perform the reaction at room temperature or 4°C and limit the reaction time to the minimum required for sufficient labeling.
-
Quench the Reaction: Stop the reaction by adding a small molecule thiol like DTT or 2-mercaptoethanol (B42355) to consume the excess this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thiol labeling experiment.
| Problem | Possible Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is between 7.5 and 8.5 to ensure the presence of the reactive thiolate anion. |
| Degraded this compound reagent. | Prepare fresh solutions of the reagent immediately before use. Protect the reagent and reaction mixture from light. | |
| Presence of competing thiols (e.g., DTT, β-mercaptoethanol) in the reaction. | Remove any reducing agents from your protein or molecule of interest before adding the iodoacetamide reagent, for instance by dialysis or using a desalting column. | |
| Insufficient molar excess of the labeling reagent. | Increase the molar excess of this compound. A 10-fold molar excess is a good starting point for optimization. | |
| Non-specific Labeling (Side Reactions) | The pH of the reaction buffer is too high. | Lower the pH to the 7.5-8.5 range. At higher pH, primary amines (lysine, N-terminus) and histidines become more reactive. |
| Excessive amount of labeling reagent. | Reduce the molar excess of the this compound. | |
| Prolonged reaction time. | Decrease the incubation time. Monitor the reaction progress to determine the optimal time for sufficient thiol labeling with minimal side reactions. | |
| Precipitation of Protein During Labeling | The protein is not stable under the reaction conditions. | Perform a buffer exchange to a more suitable buffer system for your protein. Consider adding stabilizing agents, if compatible with the reaction. |
| The organic solvent used to dissolve the this compound is causing precipitation. | Minimize the volume of the organic solvent (e.g., DMSO, DMF) used to dissolve the reagent. Ensure the final concentration of the organic solvent in the reaction mixture is low. |
Quantitative Data Summary
| Parameter | Condition | Effect on Reaction | Reference |
| Optimal pH Range | 7.5 - 8.5 | Maximizes the concentration of the reactive thiolate anion, leading to a faster and more efficient reaction with thiols. | [1][2] |
| pH < 7.0 | Acidic to Neutral | The concentration of the thiolate anion is low, resulting in a very slow reaction rate. | [2] |
| pH > 9.0 | Alkaline | Increases the rate of side reactions with other nucleophilic residues like lysine and histidine. | [2] |
| Second-Order Rate Constant (Iodoacetamide with Cysteine) | pH 7.0 | ~36 M⁻¹ min⁻¹ (~0.6 M⁻¹s⁻¹) | [4] |
| Second-Order Rate Constant (Iodoacetamide with Cysteine) | pH 7.2 | ~107 M⁻¹ s⁻¹ | [5][6] |
Experimental Protocols
Protocol: Labeling a Protein with this compound
This protocol provides a general procedure for the labeling of cysteine residues in a protein. Optimization may be required for your specific protein and application.
Materials:
-
Protein containing free cysteine(s) in a suitable buffer (e.g., PBS, HEPES, Bicarbonate).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reducing agent (optional, e.g., DTT or TCEP).
-
Quenching solution (e.g., 1 M DTT or 2-mercaptoethanol).
-
Desalting column or dialysis equipment for purification.
-
Reaction Buffer: Phosphate-buffered saline (PBS) or 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5.
Procedure:
-
Protein Preparation (Optional Reduction Step):
-
If your protein contains disulfide bonds that need to be labeled, they must first be reduced.
-
Dissolve the protein in the reaction buffer.
-
Add a 10- to 20-fold molar excess of a reducing agent (e.g., DTT or TCEP).
-
Incubate for 1 hour at room temperature or 30 minutes at 37°C.
-
Crucially, remove the reducing agent before proceeding to the next step. This can be done using a desalting column or through dialysis against the reaction buffer.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Labeling Reaction:
-
To the protein solution from step 1, add the desired molar excess of the this compound stock solution. A 5- to 10-fold molar excess over the protein's thiol content is a good starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil or placing it in a dark environment.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching solution (e.g., DTT) to a final concentration that is in large excess to the initial amount of the iodoacetamide reagent (e.g., 20-50 mM).
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
Visualizations
Experimental Workflow for Thiol Labeling
Caption: A generalized workflow for labeling proteins with this compound.
The Keap1-Nrf2 Signaling Pathway: A Role for Cysteine Modification
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. The activity of this pathway is modulated by the modification of specific cysteine residues on the Keap1 protein.
Caption: Cysteine modification in the Keap1-Nrf2 signaling pathway.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of Iodoacetamido-PEG8-acid Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for solubility issues encountered with Iodoacetamido-PEG8-acid and its conjugates. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound reagent is not dissolving. What should I do?
A1: this compound is generally soluble in a range of aqueous and organic solvents.[1][2][3] If you are facing difficulties, consider the following steps:
-
Solvent Choice: The recommended solvents are water, dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1] For preparing stock solutions, anhydrous DMSO or DMF are often preferred, especially if downstream reactions are sensitive to water.[4]
-
Mechanical Agitation: Ensure vigorous vortexing or stirring. Dissolution of PEG compounds can sometimes be slow, even in appropriate solvents.[5]
-
Gentle Heating: Warming the solution to 40–50°C can significantly aid dissolution.[4][5] Avoid excessive heat, which could degrade the iodoacetamide (B48618) group.
-
Sonication: Using a bath sonicator for short intervals can help break up solid particles and accelerate dissolution.
-
Fresh Solutions: Iodoacetamide solutions can be sensitive to light and are not recommended for long-term storage; it is best to prepare them fresh before use.[6]
Q2: My final this compound conjugate has precipitated from solution. Why is this happening?
A2: The solubility of the final conjugate is primarily determined by the physicochemical properties of the molecule you have attached (e.g., a peptide, protein, or small molecule drug), not just the PEG linker.[][8] While the PEG8 chain enhances hydrophilicity, it may not be sufficient to solubilize a very hydrophobic or large molecule.[9] Precipitation can occur due to several factors:
-
Poor Solvent Match: The optimal solvent for the conjugate may be different from the solvents used for the starting materials. The principle of "like dissolves like" is crucial; a highly non-polar conjugate will require a non-polar solvent system.[10]
-
Aggregation: Bioconjugates, especially those involving proteins, can be prone to aggregation, leading to precipitation.
-
pH and Ionic Strength: The pH of the buffer can significantly impact the charge state of your conjugated molecule and the terminal carboxylic acid on the PEG linker, thereby affecting solubility.[10][11]
-
Concentration: You may have exceeded the maximum solubility of the conjugate in the chosen solvent system.
Q3: How does pH affect the solubility of my conjugate?
A3: pH has a critical impact on solubility, particularly for conjugates with ionizable functional groups.[10]
-
Carboxylic Acid Group: The this compound linker has a terminal carboxylic acid. In basic solutions (above its pKa), this group will be deprotonated to a carboxylate, increasing its negative charge and enhancing its solubility in aqueous media.
-
Conjugated Molecule: If your target molecule (e.g., a peptide or protein) has acidic or basic residues (like aspartic acid, glutamic acid, lysine, arginine, histidine), its net charge will change with pH. Solubility is often lowest at the isoelectric point (pI), where the net charge is zero.
-
General Rule: For acidic compounds, solubility typically increases in basic solutions. For basic compounds, solubility increases in acidic solutions.[10] Systematically adjusting the pH of your buffer away from the pI of the conjugate is a key strategy to improve solubility.
Q4: My conjugate seems to dissolve initially but then precipitates over time or after freeze-thaw cycles. What is the cause?
A4: This phenomenon often points to issues with kinetic versus thermodynamic solubility or sample stability.
-
Kinetic vs. Thermodynamic Solubility: The conjugate may initially form a supersaturated solution (kinetic solubility) that is unstable and precipitates over time to reach its true, lower thermodynamic solubility.
-
Aggregation: As mentioned, conjugates can aggregate over time. This process can be accelerated by factors like temperature changes (including freeze-thaw cycles), high concentration, and interaction with container surfaces.
-
Troubleshooting:
-
Store the conjugate in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Consider adding cryoprotectants (e.g., glycerol) or other stabilizing excipients to the storage buffer.
-
Before use, centrifuge the thawed aliquot to pellet any aggregates that may have formed during storage.[6]
-
Q5: I see multiple peaks in my HPLC analysis, and the main product peak is poorly soluble. How are these issues related?
A5: Purity and solubility are often interconnected. The presence of multiple peaks suggests an incomplete reaction or the formation of side products.[9]
-
Incomplete Reaction: Unreacted starting materials (e.g., your hydrophobic drug) may have poor solubility and could be co-precipitating with your desired conjugate.
-
Side Products: The reaction may have produced heterogeneous products with different numbers of PEG chains attached or modifications at unintended sites. These different species will have varying solubility profiles.
-
Solution: It is critical to optimize the reaction conditions (e.g., stoichiometry, pH, reaction time) to maximize the yield of the desired product. Subsequently, effective purification using methods like reverse-phase HPLC or size-exclusion chromatography is necessary to isolate the conjugate of interest and properly assess its solubility.[9]
Data Presentation
Table 1: Solubility Profile of this compound Reagent
| Solvent | Qualitative Solubility | Comments |
| Water | Soluble[1] | May require agitation or gentle warming. |
| DMSO (Dimethyl Sulfoxide) | Soluble[1][3] | Recommended for preparing high-concentration stock solutions.[4] |
| DMF (Dimethylformamide) | Soluble[1][3] | An excellent alternative to DMSO for stock solutions.[4] |
| DCM (Dichloromethane) | Soluble[1][3] | Useful for reactions involving organic-soluble molecules. |
| Methanol / Ethanol | Soluble[4] | Generally good solvents for PEG compounds. |
Table 2: General Troubleshooting Framework for Conjugate Solubility
| Observation | Potential Cause(s) | Recommended Actions |
| Precipitate forms immediately upon adding solvent. | - Incorrect solvent choice for the conjugate.- High concentration. | - Test a range of solvents with varying polarities.- Try a co-solvent system (e.g., DMSO/water).- Attempt to dissolve at a lower concentration. |
| Solution is cloudy or hazy. | - Fine, suspended particles.- Formation of micelles or aggregates. | - Centrifuge the sample and test the solubility of the supernatant.- Filter the solution through a 0.22 µm filter.- Adjust pH and/or ionic strength. |
| Precipitate forms after pH adjustment. | - The conjugate is near its isoelectric point (pI).- Salt-out effect. | - Adjust the pH further away from the suspected pI.- Use a buffer with a different salt or lower ionic strength. |
| Precipitate forms after storage or freeze-thaw. | - Aggregation.- Long-term instability. | - Store at -80°C in single-use aliquots.- Add stabilizing excipients (e.g., glycerol, trehalose).- Centrifuge the sample before use to remove aggregates.[6] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound Reagent
-
Weigh Reagent: Accurately weigh the required amount of this compound in a suitable vial.
-
Add Solvent: Add the chosen solvent (e.g., anhydrous DMSO) to achieve the desired stock concentration.
-
Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes.
-
Apply Gentle Heat (Optional): If the reagent has not fully dissolved, place the vial in a water bath or heating block at 40-50°C for 5-10 minutes.[4] Vortex again.
-
Sonication (Optional): Alternatively, place the vial in a bath sonicator for 2-5 minutes.
-
Visual Confirmation: Inspect the solution to ensure it is clear and free of any particulate matter before use. Use the solution promptly after preparation.[6]
Protocol 2: A Basic Method for Assessing Conjugate Solubility
-
Sample Preparation: Add an excess amount of your purified, lyophilized conjugate to a known volume of the desired buffer or solvent in a microcentrifuge tube.
-
Equilibration: Rotate or shake the tube at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.
-
Separation: Centrifuge the suspension at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet all undissolved material.
-
Supernatant Collection: Carefully remove a precise volume of the clear supernatant without disturbing the pellet.
-
Quantification: Dilute the supernatant as needed and determine the concentration of the dissolved conjugate using a suitable analytical method, such as UV-Vis spectroscopy (if the conjugate has a chromophore) or a specific protein assay (e.g., BCA). The measured concentration represents the equilibrium solubility under those conditions.
Visualization Guides
References
- 1. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]
- 2. Iodoacetamido-PEG6-acid | BroadPharm [broadpharm.com]
- 3. Iodoacetamido-PEG3-acid | BroadPharm [broadpharm.com]
- 4. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Post-Conjugation Purification of Iodoacetamido-PEG8-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted Iodoacetamido-PEG8-acid following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
A1: Removal of unreacted this compound is essential for several reasons. Firstly, its presence can interfere with downstream applications and analytics, leading to inaccurate characterization of the conjugate. Secondly, unreacted iodoacetamide (B48618) moieties are reactive and can lead to non-specific alkylation of other molecules, potentially altering the biological activity or stability of your conjugate.[1][2][3][4] Lastly, for therapeutic applications, residual unreacted linker can be immunogenic and must be removed to ensure the safety and efficacy of the final product.
Q2: What is the first step I should take after my conjugation reaction is complete?
A2: Before proceeding to purification, it is critical to quench the reaction to deactivate any unreacted iodoacetamide groups. This prevents further, non-specific reactions.[5][6]
Q3: What are the recommended quenching agents for iodoacetamide reactions?
A3: Common quenching agents are small molecule thiols that react with the iodoacetamide. Dithiothreitol (DTT) and L-cysteine are effective choices.[5][6][7] The choice may depend on the nature of your conjugate; for instance, if your protein's activity depends on intact disulfide bonds, a milder quenching agent like L-cysteine may be preferable to DTT.[7]
Q4: What are the primary methods for removing the unreacted this compound?
A4: The most common and effective methods for removing small molecules like unreacted this compound from larger bioconjugates are based on size differences. These include Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF).[][9][10]
Q5: How do I choose the best purification method for my application?
A5: The choice of method depends on factors such as sample volume, desired purity, process time, and scalability. Dialysis is simple and suitable for small volumes but can be time-consuming.[11][12] SEC offers high resolution and is excellent for both purification and analysis.[][13] TFF is rapid, scalable, and ideal for larger volumes and for simultaneous concentration and buffer exchange.[9][11][14]
Troubleshooting Guides
Quenching Reaction
| Problem | Possible Cause | Solution |
| Incomplete Quenching | Insufficient quenching agent or reaction time. | Increase the molar excess of the quenching agent (e.g., 2-5 fold over the initial iodoacetamide concentration). Extend the quenching reaction time to 30 minutes. Ensure the quenching agent solution is freshly prepared.[7] |
| Loss of Protein Activity | The quenching agent (e.g., DTT) may have reduced critical disulfide bonds in the protein. | Use a milder quenching agent like L-cysteine. Optimize the concentration of the quenching agent to be just sufficient to quench the unreacted iodoacetamide.[7] |
| Precipitate Formation | The quenching agent or quenched product has low solubility in the reaction buffer, or the protein is aggregating. | Ensure the pH of the reaction mixture is within the optimal range for your protein's stability. Consider a buffer exchange step to a more suitable buffer after quenching.[7] |
| Inconsistent Results | Iodoacetamide is light-sensitive and can degrade. Quenching agents can oxidize over time. | Always perform iodoacetyl chemistry in the dark or in amber-colored tubes. Use freshly prepared solutions of quenching agents.[7][15] |
Purification Methods
| Method | Problem | Possible Cause | Solution |
| Dialysis | Protein Precipitation | Buffer has too low salt concentration. pH of the dialysis buffer is close to the isoelectric point (pI) of the protein. High protein concentration. | Maintain a salt concentration of at least 150 mM in the dialysis buffer. Ensure the buffer pH is at least one unit away from the protein's pI. If the protein concentration is high, consider diluting the sample before dialysis.[16][17] |
| Sample Volume Increase | Significant difference in solute concentration between the sample and the dialysis buffer, leading to osmosis. | Perform a stepwise dialysis, gradually decreasing the solute concentration difference between the sample and the buffer.[12] | |
| Low Protein Recovery | Non-specific binding of the protein to the dialysis membrane. | For dilute protein samples (<0.1 mg/mL), add a carrier protein like BSA. Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is at least 2-fold smaller than the molecular weight of your protein of interest.[12] | |
| Size Exclusion Chromatography (SEC) | Poor Separation | Inappropriate pore size of the stationary phase. Column dimensions are not optimal. | Select a column with a pore size that is appropriate for the size of your conjugate and the small molecule to be removed. For separating a large protein from a small PEG linker, a column with a smaller pore size (e.g., 150 Å) is often suitable.[18] Longer columns generally provide better resolution.[18][19] |
| Peak Tailing or Broadening | Non-specific interactions between the PEGylated conjugate and the column matrix. Incorrect flow rate. | Add salt (e.g., 150 mM NaCl) to the mobile phase to minimize ionic interactions. Using a slower flow rate can improve resolution.[19][20] | |
| Low Recovery | Adsorption of the protein to the column matrix. | Ensure the mobile phase composition (pH, salt concentration) is optimal for your protein's stability and minimizes interaction with the stationary phase.[21] | |
| Tangential Flow Filtration (TFF) | Low Flux Rate | Membrane fouling or concentration polarization. High transmembrane pressure (TMP). | Optimize the cross-flow rate to minimize the buildup of a concentration gradient at the membrane surface. Operate at the optimal TMP; excessively high pressure can increase fouling.[22][23] |
| Low Product Recovery | Non-specific binding to the membrane. Product passing through the membrane. | Choose a membrane material with low protein binding properties (e.g., regenerated cellulose).[24] Ensure the MWCO of the membrane is significantly smaller than your conjugate (typically 3-5 times smaller). | |
| Protein Aggregation | High shear stress or high local protein concentration at the membrane surface. | Optimize the pump speed and channel geometry to minimize shear. Control the TMP to avoid excessive protein concentration at the membrane.[11] |
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound
-
Preparation of Quenching Solution: Prepare a fresh stock solution of either 1 M Dithiothreitol (DTT) or 100 mM L-cysteine in a suitable buffer (e.g., PBS or Tris).
-
Quenching Reaction: Add the quenching agent to the conjugation reaction mixture to a final concentration that is in molar excess to the initial concentration of this compound (a 2-5 fold molar excess of the quenching agent is a good starting point).[7]
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.[7]
-
Proceed to Purification: The quenched reaction mixture is now ready for the removal of the unreacted PEG linker and quenching agent using one of the following purification protocols.
Protocol 2: Removal by Dialysis
-
Select Dialysis Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein conjugate but large enough to allow the free this compound (MW ≈ 600 Da) and quenching agent to pass through. A 2K to 3.5K MWCO membrane is generally suitable.[25]
-
Prepare Dialysis Tubing/Cassette: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Load Sample: Load the quenched reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of dialysis buffer (at least 200-500 times the sample volume) at 4°C with gentle stirring.[11]
-
Buffer Changes: Perform at least three buffer changes over a period of 24 hours to ensure complete removal of the small molecules. A typical schedule is 2-4 hours for the first two changes, followed by an overnight dialysis.[11]
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.
Protocol 3: Removal by Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range suitable for separating your protein conjugate from the small unreacted PEG linker. For many proteins, a column like a Superdex® 75 or a similar resin with a fractionation range of approximately 3 to 70 kDa is appropriate.
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS, pH 7.4) at a recommended flow rate.
-
Sample Loading: Load the quenched reaction mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The protein conjugate will elute in the earlier fractions, while the smaller unreacted PEG linker and quenching agent will elute later.
-
Analysis: Analyze the collected fractions using UV absorbance (at 280 nm for protein) to identify the fractions containing your purified conjugate.
Protocol 4: Removal by Tangential Flow Filtration (TFF)
-
System and Membrane Selection: Select a TFF system and a membrane cassette with an appropriate MWCO. For removing this compound, a 5 kDa or 10 kDa MWCO membrane is typically effective, providing a good balance between retention of the protein conjugate and passage of the small molecules.[26][27]
-
System Preparation: Flush the TFF system and cassette with equilibration buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.
-
Concentration and Diafiltration (Buffer Exchange):
-
Load the quenched reaction mixture into the system reservoir.
-
Concentrate the sample to a smaller volume to expedite the process.
-
Perform diafiltration by adding fresh buffer to the reservoir at the same rate as the permeate is being removed. A diafiltration of 5-7 exchange volumes is typically sufficient to remove over 99% of the small molecules.[27]
-
-
Product Recovery: After diafiltration, recover the concentrated and purified protein conjugate from the system.
Data Presentation
Table 1: Comparison of Purification Methods
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Diffusion across a semi-permeable membrane | Separation based on hydrodynamic radius | Convective transport through a porous membrane |
| Typical MWCO | 2K - 3.5K Da | N/A (based on resin fractionation range) | 5K - 10K Da |
| Processing Time | 12 - 48 hours | 0.5 - 2 hours | 0.5 - 3 hours |
| Sample Volume | µL to mL | µL to mL | mL to L |
| Scalability | Low | Moderate | High |
| Resolution | Low | High | Moderate |
| Simultaneous Concentration | No (can have dilution) | No | Yes |
Visualizations
Caption: Experimental workflow for post-conjugation purification.
Caption: Troubleshooting logic for purification issues.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. benchchem.com [benchchem.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. bio-rad.com [bio-rad.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. goldbio.com [goldbio.com]
- 14. (279c) The Use of Tangential Flow Filtration Systems in Synthetic Peptide Purification | AIChE [proceedings.aiche.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. agrisera.com [agrisera.com]
- 17. youtube.com [youtube.com]
- 18. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 22. repligen.com [repligen.com]
- 23. Troubleshooting Tangential Flow Filtration | AIChE [aiche.org]
- 24. biopharminternational.com [biopharminternational.com]
- 25. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. 2.3. Tangential flow filtration (TFF) [bio-protocol.org]
- 27. emeraldcloudlab.com [emeraldcloudlab.com]
Technical Support Center: Iodoacetamide Labeling in the Presence of Reducing Agents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of reducing agents, such as TCEP and DTT, on iodoacetamide (B48618) labeling of cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TCEP and DTT in protein sample preparation for iodoacetamide labeling?
A1: Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT) are reducing agents used to cleave disulfide bonds (-S-S-) within and between protein chains. This reduction exposes the thiol groups (-SH) of cysteine residues, making them accessible for alkylation by iodoacetamide.[1] This process is crucial for preventing disulfide bonds from reforming, ensuring proper protein denaturation, and preparing samples for techniques like mass spectrometry.[2]
Q2: What is the mechanism of iodoacetamide labeling?
A2: Iodoacetamide reacts with the nucleophilic thiol groups of cysteine residues in a nucleophilic substitution reaction. This reaction forms a stable thioether bond, resulting in an S-carbamidomethyl-cysteine derivative.[1] This modification adds a mass of 57.07 Da to each cysteine residue.[1]
Q3: Can TCEP or DTT directly react with iodoacetamide?
A3: Yes, both TCEP and DTT can react with iodoacetamide. DTT, being a thiol-containing reagent, will directly react with and consume iodoacetamide.[3][4] TCEP, while thiol-free, can also cross-react with alkylating agents like iodoacetamide, although the reaction is generally slower than with DTT.[4] This is a critical consideration when determining the appropriate concentrations of reagents.
Q4: How do the stabilities of TCEP and DTT compare?
A4: TCEP is generally more stable than DTT, especially in solutions with a pH above 7.5 and it is more resistant to air oxidation.[5][6][7][8] DTT's stability can be increased in the presence of metal chelators like EGTA, whereas TCEP's stability is decreased by such agents.[5][6] TCEP is effective over a wider pH range (1.5-8.5) compared to DTT.[6][9]
Q5: What are the optimal pH conditions for iodoacetamide labeling?
A5: Iodoacetamide reacts most efficiently with deprotonated cysteine residues (thiolates). Therefore, the reaction is typically performed under slightly alkaline conditions, with a pH between 8 and 9, to ensure the thiol groups are sufficiently nucleophilic.[1][4]
Troubleshooting Guides
Issue 1: Incomplete Alkylation of Cysteine Residues
-
Possible Cause: Insufficient concentration of iodoacetamide.
-
Solution: Ensure the molar concentration of iodoacetamide is at least double that of the reducing agent used.[1] If you are using DTT, a larger excess of iodoacetamide may be necessary due to its direct reaction with the reducing agent.
-
-
Possible Cause: Degraded iodoacetamide.
-
Possible Cause: Suboptimal pH of the reaction buffer.
-
Solution: Verify that the pH of your buffer is between 8.0 and 9.0 to facilitate the deprotonation of cysteine thiols, making them more reactive.[1]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Ensure adequate incubation time for the alkylation step, typically 15-60 minutes at room temperature in the dark.[1]
-
Issue 2: Off-Target Alkylation (Modification of other amino acid residues)
-
Possible Cause: Excessively high concentration of iodoacetamide.
-
Solution: While an excess of iodoacetamide is necessary, extremely high concentrations can lead to the modification of other residues such as lysine, methionine, histidine, and the N-terminus.[1][11][12][13] Use the recommended molar excess (at least 2-fold over the reducing agent) and avoid unnecessarily large excesses.
-
-
Possible Cause: Reaction pH is too high or too low.
-
Solution: Maintain the reaction pH within the optimal range of 8.0-9.0. Deviations from this range can increase the likelihood of side reactions.[1]
-
-
Possible Cause: Prolonged reaction time.
-
Solution: Stick to the recommended incubation time. Unnecessarily long reaction times can promote off-target modifications.[12] Quenching the reaction after the specified time can help minimize this issue.
-
Issue 3: Iodoacetamide was added before the reducing agent.
-
Possible Cause: Error in the experimental workflow.
-
Solution: Adding iodoacetamide before DTT will result in the iodoacetamide reacting with the DTT before it can reduce the protein's disulfide bonds.[14] If this occurs, you can add an excess of DTT to react with both the remaining iodoacetamide and the disulfide bonds, and then add a second dose of iodoacetamide to alkylate the newly reduced cysteines.[14] Alternatively, using TCEP in this situation may still allow for disulfide bond reduction in the presence of iodoacetamide.[14][15]
-
Quantitative Data
The following tables summarize key quantitative parameters for protein reduction and alkylation.
Table 1: In-Solution Alkylation Parameters
| Step | Reagent | Concentration | Temperature | Duration |
| Denaturation | Urea (B33335) | 8 M | Room Temp | N/A |
| Reduction | DTT or TCEP | 5 mM | 56-60°C (DTT) or RT (TCEP) | 20-45 min |
| Alkylation | Iodoacetamide (IAA) | 10-15 mM | Room Temp | 15-60 min (in dark) |
| Quenching | DTT | 5 mM (additional) | Room Temp | 15 min (in dark) |
Data compiled from multiple sources.[1]
Table 2: In-Gel Alkylation Parameters
| Step | Reagent | Concentration | Temperature | Duration |
| Reduction | DTT in AmBic | 10 mM in 100 mM | 50-56°C | 30-45 min |
| Alkylation | IAA in AmBic | 55 mM in 100 mM | Room Temp | 20-30 min (in dark) |
Data compiled from cited protocols.[1]
Table 3: Impact of Low Reductant Concentration on Iodoacetamide Labeling Efficiency
| Reductant (0.1 mM) | Labeling Efficiency at 1:1 TMRIA:Cysteine |
| None | 90% |
| TCEP | 83% |
| DTT | 86% |
At low concentrations (0.1 mM), both TCEP and DTT have a minimal inhibitory effect on iodoacetamide labeling. However, at higher concentrations (e.g., 1.0 mM), labeling efficiency is significantly reduced.[5]
Experimental Protocols
Protocol 1: In-Solution Protein Reduction and Alkylation with DTT
-
Protein Solubilization and Denaturation: Dissolve the protein sample (10-100 µg) in a denaturing buffer, such as 8 M Urea in 100 mM Tris-HCl, pH 8.5.[1]
-
Reduction: Add DTT from a stock solution to a final concentration of 5 mM. Incubate the mixture at 56°C for 25-45 minutes.[16]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Prepare a fresh stock solution of iodoacetamide (e.g., 500 mM in water) and protect it from light.[1] Add the iodoacetamide solution to the protein sample to a final concentration of 14 mM. Incubate at room temperature for 30 minutes in the dark.[16]
-
Quenching: Quench the excess iodoacetamide by adding DTT to an additional final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.[16]
Protocol 2: In-Solution Protein Reduction and Alkylation with TCEP
-
Protein Solubilization and Denaturation: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).[16]
-
Reduction: Add TCEP solution to a final concentration of 5 mM. Incubate at room temperature for 20 minutes.[16]
-
Alkylation: Add a freshly prepared, light-protected iodoacetamide solution to a final concentration of 10 mM. Incubate at room temperature for 15 minutes in the dark.[16]
-
Quenching (Optional but Recommended): Add DTT to a final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark to quench any remaining iodoacetamide.
Visualizations
Caption: Experimental workflow for protein reduction and alkylation.
Caption: Chemical reactions in protein reduction and alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In-solution digestion | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. goldbio.com [goldbio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. agscientific.com [agscientific.com]
- 10. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Hydrolysis of iodoacetamide group and how to prevent it
Welcome to the technical support center for iodoacetamide-related experimental challenges. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of iodoacetamide (B48618), with a special focus on preventing its hydrolysis and ensuring successful alkylation reactions.
Troubleshooting Guide: Issues with Iodoacetamide Alkylation
This guide addresses common problems encountered during the alkylation of cysteine residues using iodoacetamide.
| Observation | Possible Cause | Recommended Action |
| Incomplete or No Alkylation of Cysteine Residues (Sulfhydryls not blocked) | Iodoacetamide Hydrolysis: Iodoacetamide is unstable in aqueous solutions and can hydrolyze, rendering it inactive.[1][2] | Make iodoacetamide solutions immediately before each use and discard any excess reconstituted reagent.[1][2][3][4] |
| Insufficient Iodoacetamide: The amount of iodoacetamide is not enough to react with all reduced cysteine residues. | Use at least a 10-fold molar excess of iodoacetamide over the total concentration of sulfhydryl groups (e.g., from DTT and cysteines).[1][2] | |
| Incorrect Reaction Buffer pH: The optimal pH for the reaction of iodoacetamide with cysteine thiols is slightly alkaline (pH 7.5-8.5).[5][6] Reaction is less efficient at acidic pH.[7] | Ensure the reaction buffer is within the optimal pH range of 7.5-8.5. Avoid buffers that are not slightly alkaline.[1][2] | |
| Presence of Competing Nucleophiles: Other components in the reaction mixture may react with iodoacetamide. | If possible, remove or limit other strong nucleophiles from the reaction buffer. | |
| Light Exposure: Iodoacetamide is light-sensitive and can degrade upon exposure to light.[1][3][4] | Perform the alkylation step in the dark or in amber-colored tubes to protect the reagent from light.[1][2][3][4][8] | |
| Off-Target Alkylation (Labeling of other amino acids) | Excess Iodoacetamide: A large excess of iodoacetamide can lead to non-specific reactions with other amino acid residues.[1][3][4] | Use a controlled excess of iodoacetamide. If non-specific alkylation is a concern, reduce the amount of the reagent.[1] |
| High pH: At pH values above 9, the reactivity of other nucleophilic side chains (e.g., lysine, histidine) increases, leading to off-target modifications.[3][4] | Maintain the reaction buffer pH between 7.5 and 8.5 for optimal cysteine specificity.[6] | |
| Prolonged Incubation Time: Extended reaction times can increase the likelihood of side reactions. | Limit the incubation time to the minimum required for complete cysteine alkylation (typically 30-60 minutes at room temperature).[3][4] | |
| Protein Precipitation upon Iodoacetamide Addition | Change in Protein Solubility: Alkylation of cysteine residues can alter the protein's surface properties and lead to precipitation, especially if the protein is already near its isoelectric point. | Consider performing the alkylation in the presence of a mild denaturant (e.g., low concentration of urea) if compatible with downstream applications. |
| Reaction with Reducing Agent: High concentrations of reducing agents like DTT can react with iodoacetamide, potentially leading to precipitation.[9] | While a molar excess of iodoacetamide over the reducing agent is necessary, extremely high concentrations of both should be avoided. Consider using TCEP as a reducing agent, which may be less prone to causing precipitation in this context.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of iodoacetamide instability?
A1: The primary cause of iodoacetamide instability in experimental settings is its susceptibility to hydrolysis in aqueous solutions.[1][2] It is also sensitive to light, which can lead to its degradation.[1][3][4] For these reasons, it is crucial to prepare iodoacetamide solutions fresh before each use and to protect them from light.[1][2][3][4][5]
Q2: How does pH affect the stability and reactivity of iodoacetamide?
A2: The pH of the reaction buffer is a critical factor. A slightly alkaline pH (7.5-8.5) is optimal for the specific alkylation of cysteine residues because it promotes the formation of the more nucleophilic thiolate anion (-S⁻).[5][6] However, at higher pH values (above 9), iodoacetamide is more prone to hydrolysis, and the risk of off-target reactions with other amino acid residues like lysine, histidine, and the N-terminus of proteins increases.[3][4][10][11] At acidic pH, the alkylation reaction is significantly slower.[7]
Q3: What are the best practices for preparing and storing iodoacetamide solutions?
A3:
-
Preparation: Always prepare iodoacetamide solutions immediately before use.[1][2][3][4] Dissolve the solid reagent in the appropriate buffer or water.
-
Storage of Solid: Store solid iodoacetamide at 4°C or -20°C, protected from light and moisture.[4][12][13] When stored correctly, the solid is stable for at least a year.[4]
-
Storage of Solutions: Stock solutions of iodoacetamide are not stable for long periods.[5] If a stock solution must be made, it should be stored at -20°C or -80°C for a limited time and protected from light.[12] However, fresh preparation is always recommended.[5]
Q4: Can I use a different alkylating agent if I continue to have issues with iodoacetamide?
A4: Yes, several other alkylating agents can be used, each with its own advantages and disadvantages. Common alternatives include:
-
N-ethylmaleimide (NEM): Another cysteine-specific reagent that is widely used.[14]
-
4-vinylpyridine: Used for the protection of thiols, particularly before Edman degradation and mass spectrometry.
-
Acrylamide: Can be used for quantitative protection of reactive thiols.
The choice of alkylating agent can impact the results, so it's important to consider the specific requirements of your experiment.[10]
Experimental Protocols
Protocol 1: Standard Protein Reduction and Alkylation for Mass Spectrometry
This protocol is a general guideline for the reduction and alkylation of protein samples prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH ~8.0)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
Iodoacetamide (solid)
-
Reaction buffer (e.g., 100 mM ammonium bicarbonate, pH ~8.0)
Procedure:
-
Reduction:
-
To your protein solution, add DTT to a final concentration of 5-10 mM.
-
Incubate at 56-60°C for 30-60 minutes to reduce all disulfide bonds.[8]
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Immediately before use, prepare a fresh solution of iodoacetamide (e.g., 500 mM in reaction buffer).[8] Protect this solution from light.
-
Add the freshly prepared iodoacetamide solution to the protein sample to a final concentration of 15-20 mM (ensuring a molar excess over DTT).
-
Incubate at room temperature for 30-45 minutes in the dark.[8]
-
-
Quenching (Optional but Recommended):
-
To quench any remaining unreacted iodoacetamide, add a small amount of DTT or another thiol-containing reagent.
-
Incubate for an additional 15 minutes at room temperature in the dark.[8]
-
-
The protein sample is now ready for downstream processing, such as buffer exchange, digestion, or gel electrophoresis.
Visualizations
Caption: A workflow diagram illustrating the key steps to prevent iodoacetamide hydrolysis.
Caption: Factors influencing the stability and reactivity of iodoacetamide.
Caption: Reaction pathways of iodoacetamide in a biological sample.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ubpbio.com [ubpbio.com]
- 14. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Iodoacetamido-PEG8-acid to Protein Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the covalent attachment of Iodoacetamido-PEG8-acid to protein cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a heterobifunctional crosslinker used for protein modification, a process known as PEGylation.[1] Its iodoacetamide (B48618) group selectively reacts with the sulfhydryl (thiol) groups of cysteine residues to form a stable thioether bond.[2][3] This modification is used to enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profile, as well as preventing unwanted disulfide bond formation.[4][5] The terminal carboxylic acid allows for further conjugation to other molecules if needed.[3]
Q2: What is the recommended starting molar ratio of this compound to protein?
A2: The optimal molar ratio is highly dependent on the specific protein and the desired degree of PEGylation. A common starting point is a 5- to 20-fold molar excess of the this compound to the protein.[6][7] It is critical to determine the ideal ratio empirically for each specific application through a series of titration experiments.[7]
Q3: What are the critical reaction parameters to control during the conjugation reaction?
A3: Several factors significantly influence the efficiency and specificity of the conjugation reaction:
-
pH: The reaction is most efficient at a slightly alkaline pH of 8.0-8.5.[8][9] At this pH, the cysteine's thiol group is sufficiently deprotonated, making it more nucleophilic and reactive towards the iodoacetamide group.[2][10]
-
Temperature: Reactions are typically performed at room temperature or 37°C.[2][6] Lower temperatures (4°C) can be used to minimize protein degradation, but may require longer incubation times.[7]
-
Reaction Time: Incubation times can range from 30 minutes to several hours.[6][11] The optimal time should be determined experimentally to maximize labeling of the target cysteine(s) while minimizing off-target reactions.
-
Buffer Composition: It is crucial to use buffers that do not contain sulfhydryl groups (like DTT or β-mercaptoethanol) as they will compete with the protein's cysteine residues for reaction with the iodoacetamide.[8] Phosphate-buffered saline (PBS) or bicarbonate buffers are common choices.[8][11]
Q4: How should I prepare and handle the this compound reagent?
A4: Iodoacetamide and its derivatives are light-sensitive and unstable in solution.[8][11] Stock solutions should be prepared fresh immediately before use in an anhydrous solvent like DMSO or DMF and protected from light.[7][8] Any unused reconstituted reagent should be discarded.[11]
Q5: How can I minimize off-target alkylation?
A5: While iodoacetamide is highly reactive towards cysteine residues, side reactions can occur with other amino acids like methionine, lysine, and histidine, especially with excess reagent or prolonged reaction times.[11][12] To minimize off-target modifications, use the lowest effective concentration of the PEG reagent, maintain the reaction pH between 7.5 and 8.0, and optimize the incubation time.[11][13]
Q6: How do I stop (quench) the labeling reaction?
A6: The reaction can be quenched by adding a small molecule containing a thiol group, such as L-cysteine or β-mercaptoethanol.[7] These reagents will react with any excess, unreacted this compound, preventing further modification of the protein.[13]
Q7: How can I confirm that my protein has been successfully PEGylated?
A7: The extent of PEGylation can be assessed using several analytical techniques. Mass spectrometry (ESI-MS or MALDI-MS) can be used to measure the mass shift of the intact protein, which corresponds to the number of attached PEG molecules.[6] SDS-PAGE will also show a shift in the apparent molecular weight of the PEGylated protein compared to the unlabeled protein.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No PEGylation Efficiency | Insufficient Molar Ratio: The amount of this compound is too low. | Increase the molar excess of the this compound to protein. Perform a titration experiment to find the optimal ratio.[11] |
| Incorrect pH: The reaction buffer pH is too low, reducing the reactivity of the cysteine thiol group. | Ensure the reaction buffer pH is in the optimal range of 8.0-8.5.[8][9] | |
| Reagent Degradation: The this compound was hydrolyzed due to improper storage or handling. | Prepare fresh solutions of the reagent immediately before use and protect them from light.[11] | |
| Oxidized Cysteines: Target cysteine residues have formed disulfide bonds and are unavailable for reaction. | If the protein contains disulfide bonds, pre-treat it with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is preferred over DTT as it does not need to be removed before adding the iodoacetamide reagent.[7][13] | |
| Protein Precipitation During Reaction | High Reagent Concentration: A high concentration of the labeling reagent can increase the hydrophobicity of the protein, leading to precipitation.[14] | Consider using a lower concentration of the this compound.[14] You may also try diluting the protein sample.[14] |
| Denaturation: The protein may be denaturing under the reaction conditions (e.g., temperature, pH). | Perform the reaction at a lower temperature (e.g., 4°C) and ensure the pH is within the protein's stability range.[15] | |
| Incompatible Buffer: The buffer composition may not be suitable for maintaining protein solubility. | Screen different buffer systems to find one that maintains protein stability throughout the reaction. | |
| Significant Off-Target Labeling | Excess Reagent: The molar ratio of this compound to protein is too high. | Reduce the molar excess of the PEG reagent.[11] |
| Incorrect pH: The pH is outside the optimal range, promoting reaction with other nucleophilic amino acid side chains. | Maintain the reaction pH strictly between 7.5 and 8.0 to favor cysteine modification.[11] | |
| Prolonged Reaction Time: The incubation time is too long, allowing for slower, non-specific reactions to occur. | Reduce the incubation time. Perform a time-course experiment to find the optimal duration.[11] | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentration of freshly prepared stock solutions. | Carefully prepare the this compound solution immediately before each experiment. Do not store and reuse solutions.[8][11] |
| Incomplete Reduction: If reducing disulfide bonds, the reduction step may be incomplete or inconsistent. | Ensure the concentration of the reducing agent and the incubation time are sufficient and consistent for complete reduction. |
Experimental Protocols
Key Experimental Parameters for Optimization
| Parameter | Recommended Starting Range | Key Considerations |
| Molar Ratio (PEG:Protein) | 5:1 to 30:1 | Highly protein-dependent; must be optimized empirically.[6] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can sometimes lead to aggregation.[7] |
| Reaction Buffer | Phosphate or Bicarbonate Buffer | Must be free of sulfhydryl groups.[8][11] |
| pH | 8.0 - 8.5 | Critical for cysteine thiol reactivity.[8] |
| Temperature | 4°C to 37°C | Room temperature is a common starting point.[2][6] |
| Reaction Time | 30 min - 4 hours | Optimize to maximize specific labeling and minimize side reactions.[6][11] |
Standard Protocol for Protein PEGylation
This protocol provides a general workflow. Specific concentrations and incubation times should be optimized for your particular protein.
-
Protein Preparation:
-
Dissolve or exchange the protein into a sulfhydryl-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.3) at a concentration of 1-10 mg/mL.
-
Optional (if reducing disulfide bonds): Add TCEP to a final concentration of 10-fold molar excess over the protein. Incubate at room temperature for 30-60 minutes.
-
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.[7]
-
-
Quenching the Reaction:
-
Add a quenching reagent like L-cysteine to a final concentration that is a 5- to 10-fold molar excess relative to the initial amount of this compound.
-
Incubate for an additional 15-30 minutes at room temperature to quench any unreacted reagent.[7]
-
-
Purification:
-
Remove excess PEG reagent and quenching reagent from the PEGylated protein using size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
-
Analyze the purified protein using SDS-PAGE and Mass Spectrometry to confirm the degree of PEGylation.
-
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Iodoacetamide reaction with a cysteine residue.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]
- 4. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 5. Iodoacetamido-PEG-t-butyl ester | AxisPharm [axispharm.com]
- 6. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Effect of temperature on Iodoacetamido-PEG8-acid reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Iodoacetamido-PEG8-acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting this compound with sulfhydryl groups?
A1: The optimal temperature for the alkylation reaction is a balance between reaction efficiency and specificity. For most applications, conducting the reaction at room temperature (approximately 20-25°C) is recommended.[1][2] This provides a sufficient rate for the specific alkylation of cysteine residues while minimizing off-target side reactions. Some protocols may suggest incubation at 37°C to moderately increase the reaction rate, but this can also increase the likelihood of side reactions.[3]
Q2: How does temperature affect the rate of the alkylation reaction?
Q3: What are the common side reactions associated with this compound, and how are they influenced by temperature?
A3: Iodoacetamide (B48618) reagents can react with other nucleophilic amino acid residues besides cysteine. These off-target modifications can complicate data analysis.[5] Common side reactions occur with methionine, lysine, histidine, aspartic acid, glutamic acid, and the N-terminus of peptides.[1] Elevated temperatures dramatically increase the rate of these side reactions.[1] For instance, one study showed that increasing the temperature from room temperature to 85°C led to a significant increase in the alkylation of peptide N-termini.[1]
Q4: What is the recommended pH for the reaction buffer?
A4: A slightly alkaline pH of 7.5-8.5 is recommended for the reaction buffer.[5][6] At this pH, the sulfhydryl groups of cysteine residues are sufficiently deprotonated to the more nucleophilic thiolate anion, which readily reacts with the iodoacetamide moiety.[4] Maintaining the pH in this range is crucial for cysteine specificity, as higher pH values can promote side reactions with other amino acid residues.
Q5: How long should the reaction be incubated?
A5: A typical incubation time for the alkylation reaction at room temperature is 30-60 minutes.[2][6] The reaction should be performed in the dark, as iodoacetamide is light-sensitive.[5][6]
Troubleshooting Guide
| Observation | Possible Cause | Recommended Action |
| Low Labeling Efficiency | Reaction temperature is too low. | While room temperature is generally recommended, if the reaction is sluggish, you can try incubating at 37°C. Monitor for an increase in side reactions. |
| Incorrect pH of the reaction buffer. | Ensure the pH of your reaction buffer is between 7.5 and 8.5 for optimal cysteine reactivity.[5] | |
| Insufficient reagent. | Use at least a 10-fold molar excess of this compound to the concentration of sulfhydryl groups.[5] | |
| Insufficient reaction time. | Allow the reaction to proceed for at least 30-60 minutes at room temperature.[6] | |
| Presence of interfering substances. | Buffers containing thiols (like DTT) or primary amines (like Tris) can compete with the target for the iodoacetamide reagent. Perform a buffer exchange if necessary. | |
| High Background/Non-specific Labeling | Reaction temperature is too high. | High temperatures significantly increase off-target reactions.[1] Reduce the incubation temperature to room temperature or even 4°C for a longer incubation period if specificity is a major concern. |
| Incorrect pH of the reaction buffer. | A pH above 8.5 can increase the reactivity of other amino acid side chains, such as lysine. Maintain the pH within the recommended range of 7.5-8.5.[5] | |
| Excess reagent or prolonged incubation time. | Reduce the molar excess of the this compound or decrease the incubation time. | |
| Protein Precipitation during Labeling | Solvent incompatibility. | This compound is generally soluble in aqueous buffers. Ensure your protein is stable in the chosen reaction buffer. The PEG chain on the reagent should improve its aqueous solubility. |
| Denaturation at elevated temperatures. | If you are performing the reaction at an elevated temperature, your protein of interest may be denaturing and precipitating. Lower the reaction temperature. |
Effect of Temperature on Reaction Kinetics
While precise rate constants for this compound at various temperatures are not extensively published, the following table summarizes the general effects of temperature on the reaction.
| Temperature Range | Expected Reaction Rate | Cysteine Specificity | Risk of Side Reactions | Recommendation |
| 4°C | Slow | High | Low | Suitable for very sensitive proteins or when minimizing side reactions is critical. Requires significantly longer incubation times. |
| Room Temperature (20-25°C) | Moderate | Good | Moderate | The generally recommended temperature for a good balance between reaction speed and specificity.[1] |
| 37°C | Fast | Moderate | Increased | Can be used to accelerate the reaction, but careful monitoring for off-target labeling is advised.[3] |
| > 50°C | Very Fast | Low | High | Not recommended due to a significant increase in non-specific modifications, which can lead to a decrease in the desired cysteine-labeled product.[1] |
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general guideline for the alkylation of cysteine residues in a protein sample. Optimization may be required for specific proteins and applications.
1. Materials:
- Protein sample in a suitable buffer (e.g., PBS, HEPES) at pH 7.5-8.5. Avoid buffers with primary amines or thiols.
- This compound
- Reducing agent (e.g., DTT or TCEP)
- Quenching reagent (e.g., DTT, L-cysteine)
- Desalting column for buffer exchange and purification.
2. Procedure:
Visualizations
Caption: Workflow for protein labeling with this compound.
References
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. d-nb.info [d-nb.info]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validation & Comparative
A Researcher's Guide to Confirming Successful Conjugation of Iodoacetamido-PEG8-acid
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating advanced biotherapeutics, diagnostics, and research tools. Iodoacetamido-PEG8-acid is a bifunctional linker designed to covalently attach to sulfhydryl groups (thiols) on proteins and peptides. The iodoacetamide (B48618) group specifically targets the thiol group of cysteine residues, forming a stable thioether bond. Confirmation of this conjugation event is paramount to ensure the efficacy, purity, and characterization of the final product.
This guide provides an objective comparison of analytical techniques used to confirm the successful conjugation of this compound, complete with experimental protocols and supporting data.
Primary Analytical Techniques for Confirmation
A combination of analytical methods is often required for the comprehensive characterization of a bioconjugate. The most common and powerful techniques include mass spectrometry (MS), high-performance liquid chromatography (HPLC), and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Table 1: Comparison of Primary Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge (m/z) ratio of ionized molecules. | - Definitive confirmation of mass increase.- Determines the degree of PEGylation (number of PEG moieties attached).- Can identify conjugation sites (via peptide mapping MS/MS).[1] | - High accuracy and sensitivity.- Provides unambiguous mass confirmation. | - Can produce complex spectra with heterogeneous samples.- Requires specialized equipment and expertise.[2] |
| HPLC (SEC & RP) | Separates molecules based on size (SEC) or hydrophobicity (RP).[3] | - Purity of the conjugate.- Separation of conjugated, unconjugated protein, and excess reagent.- Estimation of conjugation efficiency. | - High resolution and reproducibility.- Can be used for quantification.[4] | - Retention time shifts can be unpredictable.- May require method development. |
| SDS-PAGE | Separates denatured proteins based on their molecular weight.[5] | - Qualitative assessment of conjugation.- Visualization of a higher molecular weight band for the conjugate. | - Simple, fast, and widely accessible.- Low cost.[6] | - Low resolution.- Provides an estimate, not an exact mass.- Accuracy is typically within 5-10%.[7] |
Experimental Workflow & Protocols
A typical workflow for confirming conjugation involves the initial reaction, purification of the product, and subsequent analysis by one or more of the techniques detailed below.
Caption: Experimental workflow for conjugation and confirmation.
Detailed Experimental Protocols
1. Mass Spectrometry (Intact Mass Analysis)
This protocol provides definitive confirmation of the mass addition from the PEG linker.
-
Principle: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS is used to measure the total mass of the protein before and after conjugation. A successful reaction will show a mass increase corresponding to the addition of the PEG reagent.
-
Expected Mass Shift: The molecular weight of this compound (C₂₁H₄₀INO₁₁) is 609.5 g/mol .[8][9] The conjugation reaction with a thiol (-SH) group involves the loss of hydrogen iodide (HI, ~127.9 g/mol ).
-
Calculated Mass Increase = 609.5 - 127.9 = 481.6 Da per conjugated PEG chain.
-
-
Protocol:
-
Sample Preparation: Desalt the purified conjugate sample using a C4 ZipTip or dialysis to remove non-volatile salts from the reaction buffer.
-
Analysis: Dilute the desalted sample in an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid) to a final concentration of 0.1-1 mg/mL.
-
Data Acquisition: Infuse the sample into the mass spectrometer. Acquire spectra for both the unconjugated protein control and the conjugated sample.
-
Data Interpretation: Deconvolute the raw spectra to obtain the zero-charge-state masses. Compare the mass of the conjugate to the control. The presence of peaks at [Mass of protein + n * 481.6 Da] confirms successful conjugation, where 'n' is the number of PEG chains attached.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is excellent for assessing purity and separating different species in the reaction mixture.[3]
-
Principle:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. The larger, PEGylated protein will travel faster through the column and elute earlier than the smaller, unconjugated protein.[10]
-
Reversed-Phase (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the hydrophilic PEG chain typically causes the conjugate to elute earlier (be less retained) than the unmodified protein on columns like C4 or C8.[11]
-
-
Protocol (SEC Example):
-
Column: Use a size-exclusion column suitable for the molecular weight range of your protein (e.g., MAbPac SEC-1).[10]
-
Mobile Phase: An isocratic mobile phase is typically used, such as 150 mM sodium phosphate, pH 7.0.
-
Sample Preparation: Filter the purified conjugate sample (0.22 µm filter). Prepare a sample of the unconjugated protein as a control.
-
Analysis: Inject 10-20 µL of the sample and monitor the elution profile via UV absorbance at 280 nm.
-
Data Interpretation: A new peak eluting earlier than the unconjugated protein control indicates the presence of the larger, conjugated product. The peak areas can be used to estimate the purity and extent of conjugation.
-
3. SDS-PAGE
SDS-PAGE is a simple, rapid, and visually intuitive method for initial confirmation.[6]
-
Principle: Proteins are denatured by SDS, which imparts a uniform negative charge. They are then separated by size as they migrate through a polyacrylamide gel. A successful conjugation results in a product with a higher molecular weight, which will migrate more slowly.[5][12]
-
Protocol:
-
Sample Preparation: Mix the unconjugated protein control and the purified conjugate with SDS-PAGE loading buffer. Heat at 95°C for 5 minutes to denature.
-
Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) alongside a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Visualization: Image the gel. The appearance of a new band at a higher molecular weight in the conjugate lane, compared to the control, provides strong evidence of successful conjugation.[6]
-
Comparison with Alternative Thiol-Reactive Chemistries
Iodoacetamide chemistry is a robust method for thiol conjugation, but it is not the only option. Maleimide-based reagents are a common alternative, and the choice between them depends on the specific requirements of the application.
Caption: Comparison of Iodoacetamide and Maleimide (B117702) reaction pathways.
Table 2: Iodoacetamide vs. Maleimide Chemistry
| Feature | Iodoacetamide Reagents | Maleimide Reagents |
| Reaction Type | Nucleophilic Substitution (Sₙ2) | Michael Addition |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH | 8.0 - 8.5 | 6.5 - 7.5 |
| Reaction Rate | High | Very High (often faster than iodoacetamides) |
| Bond Formed | Stable Thioether | Thioether (Thiosuccinimide adduct) |
| Conjugate Stability | Highly Stable and considered irreversible under physiological conditions. | Can be unstable ; susceptible to hydrolysis and retro-Michael addition (thiol exchange), especially in the presence of other thiols like glutathione. |
| Side Reactions | Potential reaction with histidine or methionine at pH > 8.5. | Reaction with amines at pH > 7.5; hydrolysis of the maleimide ring. |
By employing the analytical techniques and protocols outlined in this guide, researchers can confidently confirm the successful conjugation of this compound and make informed decisions when selecting conjugation chemistries for their specific applications.
References
- 1. SDS-PAGE: A Cornerstone of Protein Analysis in Modern Biochemistry - MetwareBio [metwarebio.com]
- 2. benchchem.com [benchchem.com]
- 3. bio-rad.com [bio-rad.com]
- 4. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 9. aboligo.com [aboligo.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Characterization of Iodoacetamido-PEG8-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic molecules, such as antibodies and peptides, with linker payloads is a cornerstone of modern drug development, particularly in the field of Antibody-Drug Conjugates (ADCs). The Iodoacetamido-PEG8-acid linker is a heterobifunctional reagent widely used for this purpose. It features a reactive iodoacetamide (B48618) group that forms a stable thioether bond with sulfhydryl groups (e.g., from cysteine residues) and a terminal carboxylic acid that can be coupled to amine groups.[1][2][3] Precise characterization of the resulting conjugate is critical for ensuring manufacturing consistency, efficacy, and safety.
Mass spectrometry (MS) has become an indispensable analytical tool for the in-depth characterization of these complex biomolecules.[4][5] It provides crucial information on the success of the conjugation, the molecular weight of the final product, the distribution of drug-linker species, and the specific sites of attachment.[6] This guide offers a comparative overview of mass spectrometry techniques for the characterization of this compound conjugates, complete with experimental protocols and data presentation formats.
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends on the specific analytical goal. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization methods for analyzing large biomolecules. ESI is often coupled with liquid chromatography (LC) for high-resolution analysis of complex mixtures, while MALDI-TOF (Time-of-Flight) is valued for its rapid analysis of intact macromolecules.[4][7]
| Feature | LC-ESI-MS (e.g., Q-TOF, Orbitrap) | MALDI-TOF MS |
| Primary Application | Intact mass analysis, Drug-to-Antibody Ratio (DAR) determination, peptide mapping for site identification.[6] | Rapid determination of average molecular weight and degree of PEGylation.[4][7] |
| Resolution & Accuracy | High resolution and high mass accuracy, allowing for isotopic resolution of smaller molecules.[6][8] | Typically lower resolution and accuracy compared to high-end ESI instruments. |
| Sample Throughput | Lower, due to the chromatography step. | Higher, suitable for rapid screening. |
| Ionization Process | Soft ionization from solution, producing multiply charged ions.[6] | Soft ionization from a solid matrix, typically producing singly charged ions. |
| Data Complexity | Can be complex due to multiple charge states and heterogeneity, often requiring deconvolution software.[6][9] | Spectra are generally simpler to interpret for intact mass. |
| Coupling to Separations | Directly coupled with Liquid Chromatography (LC) for online separation and analysis.[4] | Primarily an offline technique; LC fractions can be spotted onto a MALDI plate. |
Experimental Protocols
Detailed methodologies are essential for the reproducible characterization of bioconjugates. Below are representative protocols for conjugation and subsequent LC-MS analysis.
Conjugation of this compound to a Thiol-Containing Protein
This protocol describes the conjugation of the iodoacetamide group to a protein's cysteine residues. This often follows the reduction of native disulfide bonds to generate free thiols.
Materials:
-
Monoclonal antibody (mAb) or other protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: PBS, pH 7.0-7.5, degassed
-
Quenching Reagent: N-acetylcysteine
-
Purification: Size-Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Reduction (Optional): To expose cysteine residues for conjugation, incubate the antibody solution with a 5-10 fold molar excess of TCEP at 37°C for 1-2 hours.[11]
-
Buffer Exchange: Remove the excess TCEP by buffer exchange into degassed conjugation buffer using an appropriate SEC column or diafiltration device.
-
Conjugation Reaction: Add a 5-20 fold molar excess of this compound (dissolved in a compatible solvent like DMSO or DMF) to the reduced antibody solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a 10-fold molar excess of N-acetylcysteine relative to the iodoacetamide reagent and incubate for 30 minutes.
-
Purification: Remove unreacted linker and quenching reagent by SEC to isolate the purified conjugate.
LC-MS Analysis of the Intact Conjugate
This method is used to confirm conjugation and determine the Drug-to-Antibody Ratio (DAR).
Instrumentation & Reagents:
-
LC System: U(H)PLC system
-
Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8, ~2.1 mm ID, ~150 Å pore size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5]
-
Mass Spectrometer: High-resolution ESI-Q-TOF or Orbitrap instrument
Procedure:
-
Sample Preparation: Dilute the purified conjugate to a final concentration of 0.5-1.0 mg/mL in Mobile Phase A. Optional: For glycoproteins, deglycosylation with PNGase F can simplify the mass spectrum by removing glycan heterogeneity.[6]
-
LC Separation:
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.
-
Inject 1-5 µg of the sample.
-
Apply a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes to elute the conjugate.[5]
-
Set the column temperature to 60-80°C to improve peak shape.
-
-
MS Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[5]
-
Mass Range: Acquire data across a wide m/z range (e.g., 1000-4000 m/z) to capture the multiply charged ion series.
-
Data Processing: Use deconvolution software (e.g., ProMass, BioAnalyst) to convert the multiply charged spectrum into a zero-charge mass spectrum, which will show peaks corresponding to the unconjugated antibody and the various drug-loaded species.[6][8]
-
Data Interpretation and Visualization
Workflow for ADC Characterization
The overall process involves several key stages, from the initial conjugation to the final data analysis, to confirm the structure and purity of the conjugate.
Quantitative Data Summary
After deconvolution of the intact mass spectrum, the relative abundance of each species can be used to calculate the average Drug-to-Antibody Ratio (DAR).
| Species | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated mAb | 148,050 | 15 |
| mAb + 1 Linker-Payload | 148,850 | 35 |
| mAb + 2 Linker-Payloads | 149,650 | 40 |
| mAb + 3 Linker-Payloads | 150,450 | 10 |
| Average DAR | 1.45 | |
| Note: This table presents hypothetical data for illustrative purposes. The observed mass of the linker-payload would be the sum of the this compound (minus iodine, plus the payload mass). |
Alternative and Complementary Techniques
While MS is powerful, other methods provide valuable, often orthogonal, information.
| Technique | Information Provided | Advantages | Limitations |
| SDS-PAGE | Purity, apparent molecular weight shift upon conjugation. | Simple, widely available, provides a visual assessment of purity. | Low resolution, non-quantitative for DAR, provides apparent MW only. |
| Size-Exclusion Chromatography (SEC) | Purity, detection of aggregates or fragments. | Excellent for assessing aggregation and stability. | Does not provide mass information or resolve different DAR species. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different DARs. | Can resolve different drug-loaded species based on hydrophobicity. | Can be complex to develop, may require method optimization for each ADC. |
Logical Approach to Analysis
The analytical strategy should be guided by the specific questions being asked about the conjugate.
References
- 1. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Iodoacetamido-PEG3-acid | BroadPharm [broadpharm.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. enovatia.com [enovatia.com]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 10. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Determining the Degree of Labeling for PEGylated Proteins
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability.[1][2] Accurately determining the degree of PEGylation—the average number of PEG molecules conjugated to a single protein molecule—is a critical quality attribute that directly impacts the safety and efficacy of these biotherapeutics.[3]
This guide provides an objective comparison of key analytical techniques used to quantify the degree of PEGylation, supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison of Analytical Techniques
The choice of method for determining the degree of PEGylation depends on several factors, including the need for information on average PEGylation versus the distribution of species, the characteristics of the PEGylated protein, and the available instrumentation.[3] The following table summarizes the key quantitative performance metrics for commonly used techniques.
| Technique | Principle | Information Provided | Advantages | Limitations |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | Average degree of PEGylation, distribution of PEGylated species, confirmation of covalent attachment.[3][4] | High sensitivity, speed, and accuracy in mass determination.[3][5] Directly measures mass increase due to PEGylation. | Polydispersity of PEG can complicate spectra.[4] May not be suitable for large, heterogeneous glycoproteins.[6] |
| SEC-MALS | Separates molecules by hydrodynamic volume, followed by light scattering to determine absolute molar mass. | Average degree of PEGylation, quantification of aggregates and fragments, molar mass of protein and PEG moieties.[7] | Does not rely on column calibration standards.[8] Provides information on conjugation, conformation, and aggregation.[9] | Requires accurate knowledge of the refractive index increment (dn/dc) for both protein and PEG.[10] |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of protons to identify and quantify molecular structures. | Average degree of PEGylation by comparing the integrated signals of PEG-specific protons to protein-specific protons.[11][12] | Quantitative and can be adapted for different polymers.[11] Provides structural information. | Lower sensitivity compared to MS.[12] Requires highly purified samples and can be complex to analyze. |
| Colorimetric Assays (e.g., TNBS, Barium-Iodide) | Chemical reaction with specific functional groups (amines for TNBS) or PEG backbone (Barium-Iodide) results in a measurable color change.[13][14] | Estimation of PEGylation degree by quantifying remaining free amines or total PEG mass.[13][15] | Simple, rapid, and cost-effective.[16] Suitable for high-throughput screening. | Indirect measurement.[13] Prone to interference from other molecules and shielding effects from PEG chains.[15] |
Experimental Workflows and Methodologies
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the key techniques discussed.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) directly measures the molecular weight of the intact native and PEGylated protein. The mass difference is used to calculate the number of attached PEG molecules.[13]
Detailed Protocol:
-
Sample and Matrix Preparation :
-
Prepare a matrix solution, such as sinapinic acid at 10 mg/mL in 50% acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).[3] For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) can be used.[4]
-
Mix the purified PEGylated protein sample with the matrix solution in a 1:1 ratio.
-
-
Target Spotting :
-
Instrumental Analysis :
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in linear mode, which is often suitable for large molecules, covering the expected mass range of the PEGylated protein.[3]
-
Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.[3]
-
-
Data Analysis :
-
The resulting mass spectrum will show a distribution of peaks, each corresponding to the protein with a different number of PEG chains attached.
-
Determine the molecular weight of the unmodified protein and the centroids of the peaks for the PEGylated species.
-
Calculate the degree of PEGylation using the following formula: Degree of PEGylation = (MW_PEGylated_protein - MW_unmodified_protein) / MW_PEG[13]
-
The relative peak areas can be used to determine the abundance of each PEGylated species.[3]
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC separates molecules based on their size in solution (hydrodynamic radius), and MALS measures the intensity of scattered light to determine the absolute molar mass of the eluting species, independent of their shape or elution time.[17]
Detailed Protocol:
-
System Preparation :
-
Prepare and degas an appropriate mobile phase (e.g., phosphate-buffered saline).
-
Equilibrate the SEC-MALS system, including the SEC column, MALS detector, and refractive index (RI) and/or UV detectors, until stable baselines are achieved.
-
-
Sample Analysis :
-
Data Acquisition :
-
Data Analysis :
-
Use specialized software (e.g., ASTRA software) to perform a protein conjugate analysis.[9]
-
This analysis uses the signals from the multiple detectors, along with the known refractive index increments (dn/dc) and extinction coefficients for both the protein and the PEG, to calculate the absolute molar mass of the entire conjugate, as well as the separate molar masses of the protein and PEG components for each eluting fraction.[9][10]
-
The degree of PEGylation is determined from the calculated molar masses of the protein and PEG moieties across each peak.[9]
-
Trinitrobenzene Sulfonic Acid (TNBS) Assay
The TNBS assay is a colorimetric method used to quantify the number of primary amino groups (e.g., on lysine (B10760008) residues) remaining on a protein surface after PEGylation. By comparing this to the number of amino groups on the unmodified protein, the degree of PEGylation can be estimated.
Detailed Protocol:
-
Reagent Preparation :
-
Reaction Buffer : 0.1 M sodium bicarbonate, pH 8.5. Buffers containing free amines like Tris or glycine (B1666218) must be avoided.[18][19]
-
TNBSA Solution : Prepare a fresh 0.01% (w/v) solution of TNBSA in the reaction buffer.[18]
-
Stop Solution : 10% Sodium Dodecyl Sulfate (SDS) and 1 N Hydrochloric Acid (HCl).[18]
-
-
Sample and Standard Preparation :
-
Reaction :
-
Measurement :
-
Calculation :
-
Use the standard curve to determine the concentration of free amino groups in the native and PEGylated protein samples.
-
Calculate the degree of PEGylation by determining the percentage of blocked amino groups: % Blocked Amines = [1 - (Free Amines_PEG-protein / Free Amines_native-protein)] x 100
-
References
- 1. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 8. wyatt.com [wyatt.com]
- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 16. Analytical measurement of PEGylated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wyatt.com [wyatt.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. UBC BIOMOD 2016 [biomod2016.gitlab.io]
A Head-to-Head Comparison: Iodoacetamido-PEG8-acid vs. Maleimide-PEG8-acid for Thiol Conjugation
A definitive guide for researchers selecting thiol-reactive PEGylation reagents, this document provides a comprehensive comparison of Iodoacetamido-PEG8-acid and Maleimide-PEG8-acid. We delve into their reaction mechanisms, kinetics, stability, and provide detailed experimental protocols to guide your bioconjugation strategies.
In the realm of bioconjugation, the precise and stable modification of proteins and other biomolecules is paramount. Cysteine residues, with their nucleophilic thiol groups, offer a prime target for such modifications. Among the arsenal (B13267) of thiol-reactive reagents, iodoacetamides and maleimides are two of the most prominent classes. This guide presents a detailed comparison of this compound and Maleimide-PEG8-acid, two commonly used PEGylation reagents, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Performance Indicators
The choice between this compound and Maleimide-PEG8-acid hinges on a balance between reaction speed, specificity, and the stability of the final conjugate. While maleimides offer the advantage of rapid reactions at neutral pH, the stability of the resulting bond can be a concern for long-term applications. Conversely, iodoacetamides form highly stable bonds but require slightly more alkaline conditions and may have a slower reaction rate.
| Feature | This compound | Maleimide-PEG8-acid |
| Reactive Group | Iodoacetyl | Maleimide (B117702) |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | 8.0 - 8.5[1][2][3] | 6.5 - 7.5[1][2][4] |
| Reaction Rate | High | Very High[1] |
| Bond Formed | Stable Thioether | Thioether (Thiosuccinimide adduct)[1] |
| Conjugate Stability | Highly Stable, Irreversible[1][5] | Susceptible to hydrolysis and retro-Michael addition (thiol exchange)[1][6][7] |
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference between these two reagents lies in their mode of action. This compound reacts with thiols via a bimolecular nucleophilic substitution (SN2) reaction. This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is deprotonated to its more nucleophilic thiolate form[1].
Maleimide-PEG8-acid, on the other hand, reacts with thiols through a Michael-type addition across the double bond of the maleimide ring[1]. This reaction proceeds rapidly at a near-neutral pH range of 6.5-7.5[1]. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity[1].
Reaction mechanisms of Iodoacetamido- and Maleimide-PEG8-acid with thiols.
Stability Showdown: A Critical Consideration
For many applications, particularly in the development of therapeutics like antibody-drug conjugates (ADCs), the stability of the linkage is of utmost importance. Here, this compound demonstrates a clear advantage. The thioether bond formed is highly stable and considered irreversible under physiological conditions[1].
In contrast, the thiosuccinimide adduct formed from the maleimide-thiol reaction can exhibit instability[1]. It is susceptible to a retro-Michael reaction, which is a reversal of the initial conjugation, leading to the potential for the conjugated molecule to be released[7]. This can be followed by a thiol exchange reaction with other thiol-containing molecules, such as glutathione, which is abundant in the intracellular environment[1]. The succinimide (B58015) ring of the maleimide adduct is also prone to hydrolysis, which, while opening the ring to form a more stable succinamic acid derivative, introduces heterogeneity into the conjugate population[7][8].
Experimental Protocols: A Guide to Successful Conjugation
The following are generalized protocols for the conjugation of this compound and Maleimide-PEG8-acid to thiol-containing proteins.
General Experimental Workflow
A typical workflow for thiol conjugation experiments.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest with at least one free cysteine residue.
-
This compound.
-
Labeling buffer: e.g., 50 mM Tris, 150 mM NaCl, pH 8.3[1].
-
Quenching solution: e.g., 1 M L-cysteine or β-mercaptoethanol[1].
-
Purification supplies (e.g., desalting column).
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Reagent Preparation: Immediately before use, dissolve the this compound in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light[9].
-
Quenching: Add the quenching solution to consume any unreacted iodoacetamide.
-
Purification: Remove excess reagent and byproducts by gel filtration, dialysis, or another suitable chromatographic method.
Protocol 2: Protein Labeling with Maleimide-PEG8-acid
Materials:
-
Protein of interest with at least one free cysteine residue.
-
Maleimide-PEG8-acid.
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed[10].
-
Purification supplies (e.g., desalting column).
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds as described above.
-
Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG8-acid in an organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation: Add a 10-20 fold molar excess of the Maleimide-PEG8-acid stock solution to the protein solution while gently stirring[10].
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light[11].
-
Purification: Remove excess reagent by gel filtration, dialysis, or another suitable chromatographic method[12].
Conclusion: Making the Right Choice
The selection between this compound and Maleimide-PEG8-acid is application-dependent. For applications demanding the highest level of stability and an irreversible linkage, this compound is the superior choice[1]. However, the faster reaction kinetics and milder pH requirements of Maleimide-PEG8-acid make it an attractive option for many bioconjugation applications, provided that the potential for conjugate instability is considered and can be tolerated or mitigated[1]. Researchers must carefully weigh the importance of reaction efficiency against the long-term stability of the conjugate to select the optimal reagent for their experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. lumiprobe.com [lumiprobe.com]
Comparison of Iodoacetamido-PEG linkers with different PEG lengths (PEG4, PEG12)
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to achieving optimal therapeutic outcomes. The choice of linker technology is a critical determinant of a bioconjugate's stability, solubility, pharmacokinetics, and overall efficacy.[1] Among the various options, Iodoacetamido-PEG linkers are widely utilized for their ability to form stable covalent bonds with thiol groups found in cysteine residues.[2]
This guide provides an objective comparison of Iodoacetamido-PEG linkers with two different polyethylene (B3416737) glycol (PEG) chain lengths: a shorter PEG4 and a longer PEG12. The selection between a shorter or longer PEG linker involves a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[1]
The Role of the Iodoacetamido Group and PEG Chain
The Iodoacetamido group is a highly reactive functional group that readily undergoes a nucleophilic substitution reaction with the thiol group of a cysteine residue, forming a stable thioether bond.[2] This makes it an effective tool for site-specific conjugation to proteins and antibodies. The iodoacetamide (B48618) reaction with cysteine is efficient and helps to prevent the formation of disulfide bonds, thereby enhancing protein stability.[3]
The PEG component of the linker serves several crucial functions. It is a hydrophilic and biocompatible polymer that can increase the aqueous solubility of the bioconjugate, which is particularly important when dealing with hydrophobic payloads.[4][5] Furthermore, PEGylation can improve the pharmacokinetic profile of a bioconjugate by increasing its hydrodynamic size, which can reduce renal clearance and extend its circulation half-life.[4][6]
Head-to-Head Comparison: Iodoacetamido-PEG4 vs. Iodoacetamido-PEG12
The primary distinction between the PEG4 and PEG12 variants lies in the length of the polyethylene glycol chain, which directly impacts the physicochemical and biological properties of the resulting conjugate.
Qualitative Comparison of Performance Attributes:
| Feature | Iodoacetamido-PEG4 | Iodoacetamido-PEG12 | Rationale |
| Solubility Enhancement | Moderate | High | Longer PEG chains are more effective at increasing the hydrophilicity of a molecule, which is crucial for preventing aggregation, especially with hydrophobic payloads.[4][7] |
| Pharmacokinetics (Half-life) | Shorter | Longer | The larger hydrodynamic radius conferred by the longer PEG12 chain generally leads to reduced renal clearance and a longer circulation time.[5] |
| Steric Hindrance | Low | Moderate to High | The longer and more flexible PEG12 chain may mask the binding site of the antibody or protein, potentially leading to reduced in vitro potency or target affinity.[7] |
| Payload Delivery | May favor more rapid payload release/activity | May exhibit slower or more controlled payload release/activity | The length of the linker can influence the efficiency of payload delivery and release within the target cell.[7] |
| Overall Conjugate Size | More Compact | Larger | The shorter PEG4 linker results in a smaller, more compact bioconjugate. |
Physicochemical Properties:
| Property | Iodoacetamido-PEG4 | Iodoacetamido-PEG12 |
| Number of PEG Units | 4 | 12 |
| Approximate Molecular Weight | Varies by specific structure (e.g., ~500-600 g/mol for NHS ester) | Varies by specific structure (e.g., ~900-1000 g/mol for NHS ester) |
| Hydrophilicity | Good | Excellent |
| Flexibility | Moderate | High |
Experimental Protocols
A detailed methodology for the conjugation of an Iodoacetamido-PEG linker to a thiol-containing biomolecule, such as a reduced antibody, is provided below.
Materials:
-
Antibody or protein with accessible cysteine residues (or reduced interchain disulfides)
-
Iodoacetamido-PEG4 or Iodoacetamido-PEG12 linker
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, degassed
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF)
Protocol for Antibody Conjugation:
-
Antibody Reduction (if necessary):
-
Dissolve the antibody in the reaction buffer to a concentration of 1-10 mg/mL.
-
To expose the hinge-region cysteine residues, add a 10-20 fold molar excess of TCEP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange into fresh, degassed reaction buffer using a desalting column or TFF.
-
-
Linker Preparation:
-
Immediately prior to use, dissolve the Iodoacetamido-PEG linker in a water-miscible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (typically 5-20 fold) of the dissolved Iodoacetamido-PEG linker to the reduced antibody solution.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light, as iodoacetamide can be light-sensitive. The reaction is typically performed at a pH between 7.2 and 8.0, as the thiol group is more reactive in its deprotonated thiolate form.[8]
-
-
Quenching:
-
To stop the reaction and consume any unreacted iodoacetamide groups, add a molar excess (e.g., 50-fold) of the quenching reagent.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate from unconjugated linker, quenching reagent, and any aggregates using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and SEC.
-
Visualizing the Process and Concepts
Experimental Workflow for ADC Preparation:
Caption: Workflow for creating an antibody-drug conjugate (ADC).
Chemical Reaction of Iodoacetamido Linker with Cysteine:
References
- 1. benchchem.com [benchchem.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Iodo PEG | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Iodoacetamido-PEG8-acid vs. NHS-ester PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of success in creating stable and effective bioconjugates. This guide provides an objective, data-driven comparison of two widely used classes of PEG linkers: Iodoacetamido-PEG8-acid, a thiol-reactive linker, and N-hydroxysuccinimide (NHS)-ester PEG linkers, which are amine-reactive. Understanding the distinct advantages of each is paramount for optimizing conjugation strategies in therapeutic and diagnostic development.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of biomolecules. The linker connecting the PEG to the biomolecule plays a pivotal role in the stability, specificity, and overall performance of the resulting conjugate. This guide will delve into the fundamental differences between iodoacetamide- and NHS-ester-based PEGylation, providing quantitative data where available and detailed experimental protocols to inform your selection process.
Executive Summary: Key Differences at a Glance
This compound and NHS-ester PEG linkers differ fundamentally in their target reactivity, leading to significant variations in reaction conditions, specificity, and the stability of the final conjugate.
| Feature | This compound | NHS-ester PEG Linkers |
| Reactive Target | Thiol groups (Sulfhydryls) on Cysteine residues | Primary amines on Lysine (B10760008) residues and the N-terminus |
| Bond Formed | Stable Thioether bond | Stable Amide bond |
| Optimal pH | 7.0 - 8.5 | 7.2 - 8.5 |
| Key Advantage | High specificity and stability of the thioether bond | Targets abundant and accessible primary amines |
| Primary Limitation | Requires the presence of a free thiol group, which may necessitate protein engineering or reduction of existing disulfides. | Susceptible to hydrolysis, which competes with the conjugation reaction, especially at higher pH. |
Reaction Mechanisms and Specificity
The choice between an iodoacetamide (B48618) and an NHS-ester linker is primarily dictated by the available functional groups on the target biomolecule and the desired site of PEGylation.
This compound belongs to the class of haloacetyl reagents and reacts specifically with the thiol group of cysteine residues via a nucleophilic substitution reaction. This reaction is highly specific for thiols, particularly within the optimal pH range of 7.0-8.5.[1] The resulting thioether bond is highly stable.[2]
NHS-ester PEG linkers react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein, to form a stable amide bond.[3][4][5] Lysine residues are generally abundant and located on the surface of proteins, making them readily accessible for conjugation.[6]
Quantitative Performance Comparison
Reaction Kinetics
The reaction of iodoacetamide with cysteine is generally rapid. For instance, the apparent rate constant for the alkylation of a cysteine residue in thioredoxin with iodoacetamide at pH 7.2 was found to be 107 M⁻¹s⁻¹.[7]
NHS-ester reactions with primary amines are also typically fast, often reaching completion within 30-60 minutes at room temperature.[8] However, the efficiency is highly dependent on the concentration of the deprotonated amine, which increases with pH.[9]
Stability and Side Reactions
A critical advantage of the iodoacetamide linker is the exceptional stability of the resulting thioether bond.[2] This bond is resistant to hydrolysis and other forms of degradation under physiological conditions. However, at higher pH values, iodoacetamide can exhibit some reactivity towards other nucleophilic amino acid residues such as histidine and methionine, though this is generally less significant than its reaction with thiols.[1] There are also reports of N-terminal and even O-alkylation as side reactions when an excess of iodoacetamide is used.[10]
NHS-esters, on the other hand, are highly susceptible to hydrolysis, which is a competing reaction to the desired amidation. The rate of hydrolysis increases significantly with pH.[9][11] This can lead to a reduction in conjugation efficiency, as the hydrolyzed NHS-ester is no longer reactive towards amines.
Table 1: Hydrolysis Half-life of NHS-esters at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Data compiled from Thermo Fisher Scientific technical resources.[11]
Due to this instability, NHS-ester PEG linkers should be prepared fresh and used immediately, and reactions should be carefully optimized to favor amidation over hydrolysis.[12]
Experimental Protocols
The following are generalized protocols for protein conjugation using this compound and NHS-ester PEG linkers. These should be optimized for the specific biomolecule and PEG reagent being used.
Protocol 1: Thiol-Specific PEGylation with this compound
Materials:
-
Thiol-containing protein (e.g., a protein with a free cysteine residue or a reduced antibody).
-
This compound.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5.
-
Reducing agent (if necessary, e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or L-cysteine.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be targeted, reduce them with a suitable reducing agent like DTT or TCEP. Remove the reducing agent prior to adding the iodoacetamide reagent. Dissolve the thiol-containing protein in the Reaction Buffer.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF) and then dilute into the Reaction Buffer.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quenching: Add a molar excess of a quenching reagent like 2-mercaptoethanol or L-cysteine to react with any unreacted iodoacetamide.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using SEC or dialysis.
Protocol 2: Amine-Specific PEGylation with NHS-ester PEG Linker
Materials:
-
Protein with accessible primary amines.
-
NHS-ester PEG linker.
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5.[3][4][5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[9]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[3][4][5]
-
Purification system (e.g., SEC or dialysis).
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG linker in anhydrous DMF or DMSO.[12]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester PEG to the protein solution while gently stirring.[13] The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[8]
-
Quenching: Add the Quenching Buffer to stop the reaction by consuming any unreacted NHS-ester.
-
Purification: Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using SEC or dialysis.
Conclusion: Making the Right Choice for Your Application
The selection between this compound and NHS-ester PEG linkers is a strategic decision that hinges on the specific goals of the bioconjugation.
Choose this compound when:
-
Site-specificity is paramount: Targeting a unique cysteine residue, whether naturally occurring or engineered, allows for the production of a homogenous bioconjugate.
-
High stability is critical: The thioether bond is exceptionally stable, making it ideal for applications requiring long-term stability in vivo.
-
The biomolecule contains sensitive amine groups that you wish to avoid modifying.
Choose NHS-ester PEG linkers when:
-
Targeting of cysteine residues is not feasible or desired.
-
A higher degree of PEGylation is acceptable or intended, as multiple lysine residues are often available for conjugation.
-
The reaction conditions can be carefully controlled to minimize hydrolysis and maximize conjugation efficiency.
In the ever-evolving landscape of drug development and diagnostics, a thorough understanding of the chemical tools at your disposal is indispensable. By carefully considering the reactivity, stability, and experimental requirements of both this compound and NHS-ester PEG linkers, researchers can design and synthesize bioconjugates with optimized properties for their intended applications.
References
- 1. nanocs.net [nanocs.net]
- 2. youtube.com [youtube.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Quantitative chemical titration of PEG to determine protein PEGylation - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Beyond PEGylation “PEGylation and its Alternatives” [ouci.dntb.gov.ua]
- 7. Quantitative Proteomics Employing Primary Amine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-coverage quantitative proteomics using amine-specific isotopic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. sketchviz.com [sketchviz.com]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. Iodoacetyl PEG NHS, IA-PEG-NHS [nanocs.net]
A Comparative Guide to the Stability of Thioether Bonds Formed by Iodoacetamide Reaction
The covalent labeling of proteins through specific amino acid residues is a cornerstone of modern bioconjugation, enabling the development of antibody-drug conjugates (ADCs), fluorescent probes, and other targeted therapeutics. Among the various strategies, the reaction of iodoacetamide (B48618) with cysteine residues to form a stable thioether bond is a widely utilized method. This guide provides an objective comparison of the stability of this linkage against other common thiol-reactive chemistries, supported by experimental data and detailed methodologies for assessment.
The thioether bond formed via iodoacetamide chemistry is generally considered permanent and more stable than the adducts formed by maleimides, which are susceptible to retro-Michael reactions.[1][2] Iodoacetamides react with thiols via an SN2 nucleophilic substitution reaction, creating a robust carbon-sulfur bond.[3] This reaction is most efficient at a slightly alkaline pH of 7.5-8.5, where the cysteine thiol is sufficiently deprotonated to act as a potent nucleophile.[2][4]
Comparison of Thiol-Reactive Chemistries
The choice of a thiol-reactive reagent has significant implications for the stability and performance of the resulting bioconjugate. The following table summarizes the key characteristics of iodoacetamides compared to other common alternatives.
| Reagent Class | Linkage Formed | Bond Stability & Reversibility | Key Characteristics |
| Iodoacetamide | Thioether | Highly Stable & Irreversible .[1][2] Not susceptible to retro-Michael reaction. | Forms a very robust bond suitable for long-term applications.[1] Reaction can be slower than maleimides and may show lower specificity at high pH.[1][5] |
| Maleimide | Thiosuccinimide | Less Stable & Reversible .[1] Susceptible to retro-Michael reaction and thiol exchange, especially in plasma.[6][7] | High specificity and rapid reaction rates at neutral pH (6.5-7.5).[1][8] Stability can be improved by hydrolysis of the succinimide (B58015) ring.[6] |
| Vinyl Sulfone | Thioether | Stable & Irreversible .[8] | Forms a stable linkage, but the reaction rate is generally slower than that of maleimides.[8] |
| Pyridyl Disulfide | Disulfide | Reversible . Cleavable by other thiols. | Ideal for applications requiring a cleavable linker, such as drug delivery systems. Not suitable for long-term stability in reducing environments.[8] |
Quantitative Stability Data: Iodoacetamide vs. Maleimide Conjugates
Direct comparative studies highlight the superior stability of the iodoacetamide-derived thioether bond. In assays designed to challenge the conjugate linkage, heteroaryl-cysteine conjugates (mimicking stable bonds like those from iodoacetamide) demonstrate significantly greater stability in human plasma and in the presence of competing thiols compared to maleimide-cysteine conjugates.
| Condition | Iodoacetamide/Heteroaryl Conjugate Stability | Maleimide Conjugate Stability |
| Incubation in Human Plasma | Superior stability observed.[6] | Susceptible to thiol exchange with plasma proteins like albumin.[6] |
| Incubation with Glutathione (B108866) (neutral pH) | Stable with no degradation observed over 5 days.[6] | Significant thiol exchange reaction observed.[6] |
| Basic Conditions (pH > 8.5) | Stable with no degradation observed.[6] | Succinimide ring opening and hydrolysis observed.[6] |
Factors Influencing Conjugate Stability
While the thioether bond itself is robust, the overall stability of the protein conjugate can be influenced by several factors.
-
pH: The optimal pH for the iodoacetamide reaction is between 7.5 and 8.5.[2] At pH above 8.5, iodoacetamide can exhibit reduced specificity, leading to potential side reactions with other amino acid residues like lysine (B10760008) and histidine.[1][2]
-
Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation by reactive oxygen species (ROS), which can potentially alter the structure and function of the conjugate.[2]
-
Temperature: High temperatures can accelerate the degradation of the conjugate, primarily by causing denaturation of the protein component or increasing susceptibility to proteolysis.[2] For long-term storage, temperatures of -20°C or -80°C are recommended.[2][4]
-
Proteolysis: The protein backbone of the conjugate remains susceptible to enzymatic degradation by proteases.[2]
Experimental Protocols
Assessing the stability of a bioconjugate is critical for ensuring its performance. The following protocols outline key methods for quantitative stability assessment.
Protocol 1: Conjugate Stability Assay in the Presence of a Competing Thiol
This assay evaluates the susceptibility of the conjugate to thiol exchange.
-
Objective: To quantify the stability of the thioether bond by measuring the rate of deconjugation in the presence of a high concentration of a competing thiol, such as glutathione (GSH).
-
Materials:
-
Purified protein conjugate (e.g., Iodoacetamide-labeled antibody)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Analysis instruments: High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (LC-MS)
-
-
Procedure:
-
Prepare the purified conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.
-
Add a physiological concentration of a competing thiol (e.g., 1-5 mM GSH).[8]
-
Incubate the mixture at 37°C.[8]
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the reaction.
-
Quench any reaction if necessary (e.g., by acidification).
-
Analyze the samples by HPLC or LC-MS to separate the intact conjugate from any deconjugated products.
-
Calculate the rate of deconjugation by quantifying the decrease in the intact conjugate peak over time.[8]
-
Protocol 2: Assessment of Thermal Stability
This protocol measures the thermal stability of the labeled protein to assess if the conjugation process has altered its structural integrity.
-
Objective: To determine the melting temperature (Tm) of the conjugate as an indicator of its thermal stability.
-
Materials:
-
Procedure (using DSF):
-
Prepare the conjugate sample at a suitable concentration (e.g., 0.1-1.0 mg/mL).
-
Add the fluorescent dye to the sample.
-
Place the sample in the DSF instrument.
-
Set up a thermal ramping protocol, typically from 25°C to 95°C with a ramp rate of 1°C/minute.[1]
-
Monitor the fluorescence signal as the temperature increases. The midpoint of the unfolding transition is the Tm.
-
Compare the Tm of the conjugate to that of the unlabeled protein to assess any change in stability.
-
Visualizing Workflows and Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. The Methods of Measuring Protein Thermal Stability | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to In-Vitro Stability Assays for Antibody-Drug Conjugates with PEG8 Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of an antibody-drug conjugate (ADC) is a critical attribute that profoundly influences its therapeutic index, dictating both efficacy and safety. The linker, which connects the antibody to the potent cytotoxic payload, plays a pivotal role in the overall stability of the ADC. Premature release of the payload in systemic circulation can lead to off-target toxicities, while an overly stable linker may prevent efficient drug release at the tumor site.
Polyethylene glycol (PEG) linkers, particularly discrete PEG units like PEG8, have been increasingly incorporated into ADC design to enhance their physicochemical and pharmacokinetic properties. The hydrophilicity of PEG can mitigate aggregation issues often associated with hydrophobic payloads and improve the ADC's solubility and in-vivo stability.[1][2] This guide provides a comparative overview of in-vitro stability assays for ADCs, with a focus on those utilizing PEG8 linkers, and presents supporting experimental data and detailed protocols.
Data Presentation: Comparative Stability of ADCs
Direct quantitative comparisons of the in-vitro plasma stability of ADCs with PEG8 linkers against other linker types are not extensively available in publicly accessible literature. However, studies on the impact of PEGylation on ADC pharmacokinetics and stability provide valuable insights. The following tables summarize available data, primarily focusing on in-vivo outcomes which are influenced by in-vitro stability, and qualitative stability assessments.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (In-Vivo Data)
| Linker Type | Antibody/Payload | Key Finding | Reference |
| Non-PEGylated | Non-targeting MMAE ADC | Rapid non-specific cellular uptake and payload release. | [1][2] |
| PEG4 | Non-targeting MMAE ADC | Slower uptake and lower peak payload concentrations in tissues compared to non-PEGylated ADC. | [1][2] |
| PEG8 | Non-targeting MMAE ADC | Further reduced non-specific uptake and lower peak payload concentrations compared to PEG4. A PEG8 side chain was found to be the minimum length for optimal slower clearance.[1][2][3] | [1][2][3] |
| PEG12 | Non-targeting MMAE ADC | Similar slower clearance to PEG8, suggesting a plateau effect in pharmacokinetic improvement with longer PEG chains.[1][2][3] | [1][2][3] |
Table 2: Qualitative Comparison of In-Vitro Stability for Different Linker Chemistries
| Linker Type | General In-Vitro Plasma Stability | Common Cleavage Mechanism | Key Considerations |
| Hydrazone | Variable; can be prone to hydrolysis at physiological pH. | pH-sensitive (acidic environment of endosomes/lysosomes). | Stability is influenced by the specific chemical structure.[4] |
| Disulfide | Moderate; susceptible to reduction by glutathione (B108866). | Redox-sensitive (high intracellular glutathione concentration). | Stability can be modulated by steric hindrance around the disulfide bond. |
| Valine-Citrulline (VC) | Generally high in human plasma, but can be unstable in mouse plasma due to specific enzymes.[1] | Enzyme-sensitive (cleaved by lysosomal proteases like Cathepsin B). | Species differences in plasma enzymes can affect preclinical stability assessment.[1] |
| PEGylated (e.g., PEG8) | High; PEGylation can shield the linker from enzymatic degradation and reduce aggregation, thereby enhancing overall stability.[5][6] | Dependent on the cleavable moiety attached to the PEG linker (e.g., VC). | The hydrophilic nature of PEG improves solubility and can enable higher drug-to-antibody ratios (DAR).[5] |
| Thioether (Non-cleavable) | Very high; relies on antibody degradation for payload release. | Proteolytic degradation of the antibody in the lysosome. | Generally associated with lower off-target toxicity but may have a limited bystander effect. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC stability. Below are representative protocols for key in-vitro stability assays.
In-Vitro Plasma Stability Assay
This assay is fundamental for evaluating the stability of an ADC in a biologically relevant matrix. It measures the extent of drug deconjugation or aggregation over time.
Objective: To determine the rate of payload release and the change in the drug-to-antibody ratio (DAR) of an ADC upon incubation in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, or rat plasma (frozen or fresh)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A or Protein G)
-
Analytical instruments: LC-MS, SEC-HPLC, or HIC-HPLC
Procedure:
-
ADC Incubation:
-
Thaw plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL.
-
Incubate the plasma-ADC mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Sample Analysis:
-
The stability of the ADC can be assessed by quantifying the amount of intact ADC, the average DAR, or the concentration of released payload. The choice of analytical method will depend on the specific endpoint being measured.
-
Analytical Methods for Stability Assessment
Objective: To determine the average DAR of the ADC at different time points to assess linker stability.
Procedure:
-
ADC Capture:
-
Thaw the plasma samples from the stability assay.
-
Isolate the ADC from the plasma matrix using affinity capture beads (e.g., Protein A).
-
-
LC-MS Analysis:
-
Elute the captured ADC from the beads.
-
Analyze the intact or partially reduced ADC using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Deconvolute the resulting mass spectra to determine the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
-
Data Analysis:
-
Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.
-
Objective: To quantify the formation of high molecular weight species (aggregates) during incubation.
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples. In some protocols, the ADC may be isolated prior to analysis to reduce matrix interference.
-
-
SEC-HPLC Analysis:
-
Inject the sample onto an SEC-HPLC column.
-
Use an isocratic mobile phase, typically a phosphate (B84403) buffer with a salt (e.g., 150 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomeric ADC and any high molecular weight aggregates.
-
Calculate the percentage of aggregation at each time point. An increase in the aggregate peak indicates physical instability.
-
Objective: To separate and quantify ADC species with different DARs based on their hydrophobicity.
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples. Affinity purification of the ADC is recommended.
-
-
HIC-HPLC Analysis:
-
Inject the sample onto a HIC column (e.g., Butyl-NPR).
-
Use a mobile phase gradient from high salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0) to low salt concentration to elute the ADC species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the relative percentage of each species at different time points to monitor changes in the DAR distribution.
-
Mandatory Visualization
Caption: Workflow for In-Vitro ADC Stability Assay.
Caption: Impact of PEG8 Linker on ADC Properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for Assessing the Purity of Iodoacetamido-PEG8-Acid Conjugates
Introduction:
The precise characterization and purity assessment of biomolecule conjugates, such as those synthesized using Iodoacetamido-PEG8-acid, are critical for ensuring their efficacy, safety, and batch-to-batch consistency in research and drug development. This compound is a popular crosslinker used to attach a polyethylene (B3416737) glycol (PEG) spacer to molecules containing free sulfhydryl groups, such as cysteine residues in peptides and proteins. The resulting conjugate's purity is paramount, as incomplete reactions, side products, and aggregation can significantly impact its biological activity and immunogenicity. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound conjugates, complete with experimental data and detailed protocols.
Core Analytical Techniques and Comparative Analysis
The primary challenges in analyzing this compound conjugates lie in the heterogeneity introduced by the PEGylation process. This can include variations in the degree of PEGylation (number of PEG chains per molecule) and the presence of unreacted starting materials or degradation products. A multi-pronged analytical approach is often necessary for comprehensive purity assessment. The most common and effective techniques include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC), and Mass Spectrometry (MS).
Quantitative Data Summary:
The following table summarizes typical quantitative data obtained from these techniques when analyzing a hypothetical protein-PEG8 conjugate.
| Analytical Technique | Parameter Measured | Typical Purity Result for Main Product | Common Impurities Detected |
| RP-HPLC | Hydrophobicity | >95% (by peak area) | Unconjugated protein, free this compound, oxidized species |
| SEC-HPLC | Hydrodynamic Radius (Size) | >98% (monomer) | Aggregates, fragments |
| Mass Spectrometry (LC-MS) | Mass-to-charge ratio (m/z) | Confirmed (± 1 Da) | Unconjugated protein, multiple PEGylations |
Experimental Workflows and Methodologies
A logical workflow for the purity analysis of these conjugates is essential for obtaining reliable and comprehensive results. This typically starts with a separation technique based on a physical property (like size or hydrophobicity), followed by mass determination for identity confirmation.
Figure 1: General workflow for purity analysis of PEG conjugates.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique adept at separating the PEGylated conjugate from the more hydrophilic unconjugated protein and other small molecule impurities.
Experimental Protocol:
-
System: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: Agilent ZORBAX RRHD 300SB-C8, 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
This method effectively separates the desired conjugate, which will have a longer retention time than the unconjugated protein due to the hydrophobicity of the PEG linker.
Validating Site-Specificity of Cysteine Modification: A Comparative Guide to Iodoacetamido-PEG8-acid
For researchers, scientists, and drug development professionals, the precise modification of cysteine residues is a cornerstone of numerous applications, from protein functional studies to the development of antibody-drug conjugates. Iodoacetamido-PEG8-acid is a valuable tool in this context, offering a sulfhydryl-reactive iodoacetamide (B48618) group coupled to a hydrophilic polyethylene (B3416737) glycol (PEG) linker. This guide provides a comprehensive comparison of this compound with other common cysteine modification reagents, supported by experimental data and detailed protocols to validate site-specificity.
Performance Comparison of Cysteine Modification Reagents
The choice of a cysteine modification reagent is critical and depends on the specific application, requiring a balance between reactivity, specificity, and the desired properties of the final conjugate. Below is a comparative summary of this compound and its common alternatives.
| Feature | This compound | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) | Chloroacetamide (CAA) |
| Reactive Group | Iodoacetamide | Iodoacetamide | Maleimide | Chloroacetamide |
| Reaction Type | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution | Michael Addition | SN2 Nucleophilic Substitution |
| Relative Reactivity | High | High | Very High | Moderate |
| Optimal pH | 7.0 - 8.5 | 7.0 - 8.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Specificity | Good for Cysteine | Good for Cysteine | Good for Cysteine, but higher potential for off-target reactions at higher pH | Generally higher specificity for Cysteine than IAM |
| Known Side Reactions | Alkylation of Met, Lys, His, Asp, Glu, and N-terminus | Alkylation of Met, Lys, His, Asp, Glu, and N-terminus[1][2][3] | Reactions with Lys and His at higher pH; hydrolysis of the thioether bond | Can cause significant oxidation of Methionine residues[2] |
| Linker Properties | Hydrophilic PEG8 linker improves solubility and reduces aggregation | No linker | No linker | No linker |
| Key Advantages | Enhanced solubility of labeled protein, provides a spacer arm | Well-characterized, cost-effective | Rapid reaction kinetics | Higher specificity for cysteine compared to iodoacetamide[2] |
| Key Disadvantages | Potential for side reactions inherent to iodoacetamide | Potential for off-target reactions, can decrease protein solubility | Product can be unstable and undergo hydrolysis, less specific at basic pH[4] | Slower reaction rate than iodoacetamide |
Experimental Protocols for Validating Site-Specificity
Validating the site-specificity of cysteine modification is paramount to ensure the homogeneity and desired functionality of the modified protein. The following is a detailed workflow utilizing mass spectrometry, a powerful tool for this purpose.
Experimental Workflow for Site-Specificity Validation
Caption: A typical workflow for validating the site-specificity of cysteine modification using mass spectrometry.
Detailed Methodologies
1. Protein Reduction and Alkylation:
-
Objective: To reduce all disulfide bonds and then specifically label the desired cysteine residues.
-
Protocol:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0).
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM, and incubate at 37°C for 1 hour.
-
Cool the sample to room temperature.
-
Add this compound to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 1 hour.
-
Quench the reaction by adding L-cysteine to a final concentration of 50-100 mM and incubate for 15 minutes.
-
2. In-solution Digestion:
-
Objective: To digest the labeled protein into peptides for mass spectrometry analysis.
-
Protocol:
-
Dilute the quenched reaction mixture with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
3. Mass Spectrometry and Data Analysis:
-
Objective: To identify the peptides and the specific sites of modification.
-
Protocol:
-
Desalt the peptide mixture using a C18 solid-phase extraction column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., Mascot, Sequest).
-
Specify the mass of the this compound modification on cysteine as a variable modification in the search parameters.
-
Manually validate the MS/MS spectra of identified modified peptides to confirm the site of modification.
-
Cysteine Modification in Signaling Pathways: The Keap1-Nrf2 System
Cysteine modifications play a crucial role in cellular signaling. A prime example is the Keap1-Nrf2 pathway, a key regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation.[5][6][7] Electrophiles and reactive oxygen species can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[5][6][7] This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.[7]
Caption: Cysteine modification of Keap1 is a critical event in the activation of the Nrf2-mediated antioxidant response.
Conclusion
This compound is a powerful reagent for cysteine modification, offering the high reactivity of iodoacetamide coupled with the beneficial properties of a PEG linker. However, as with any labeling reagent, careful validation of site-specificity is essential. The protocols and comparative data presented in this guide provide a framework for researchers to confidently employ this compound and other cysteine modification reagents in their studies, ensuring the generation of well-defined and functionally active protein conjugates. The use of mass spectrometry is indispensable for achieving the necessary level of detail in this validation process.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Iodoacetamido-PEG8-acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Iodoacetamido-PEG8-acid, a bifunctional PEG linker commonly utilized in bioconjugation and drug development.
This compound and related iodoacetamide (B48618) compounds are classified as hazardous and require careful management to mitigate risks to personnel and the environment. Adherence to these disposal protocols is essential for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards associated with this compound. The iodoacetamide group is an alkylating agent that can covalently bind to thiol groups, necessitating cautious handling.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[2]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator.[2][3][4]
Engineering Controls:
-
All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible.[5]
Hazard Summary
The following table summarizes the key hazard information for iodoacetamide-containing compounds, which should be considered when handling this compound.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Toxic if swallowed.[2][3][4] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2][3] |
| Skin Sensitization | May cause an allergic skin reaction.[2][3][4] | P280: Wear protective gloves.[2][3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][4] | P261: Avoid breathing dust.[2][3] |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life.[3] | P273: Avoid release to the environment.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. This process must be handled systematically to ensure safety and regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous chemical waste.
Container Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Sensitizer")
-
Accumulation start date
-
Principal investigator's name and contact information
Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[6]
-
Carefully sweep or scoop the absorbed material into a hazardous waste container, avoiding dust generation.[2][7]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained personnel.
-
Storage of Waste
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[2][4][5]
-
Ensure that the storage area is cool and dry, and protected from direct sunlight.[4][5]
Final Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [2][8][9] This substance should not be released into the environment.[3][6][8]
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[3][6][9]
-
Handle uncleaned containers in the same manner as the product itself.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemscience.com [chemscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
